molecular formula C10H19N3O3 B1287899 Tert-butyl 4-carbamoylpiperazine-1-carboxylate CAS No. 883554-88-9

Tert-butyl 4-carbamoylpiperazine-1-carboxylate

Cat. No.: B1287899
CAS No.: 883554-88-9
M. Wt: 229.28 g/mol
InChI Key: BQAKNTNUYDSUSK-UHFFFAOYSA-N
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Description

Tert-butyl 4-carbamoylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C10H19N3O3 and its molecular weight is 229.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-carbamoylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-12(5-7-13)8(11)14/h4-7H2,1-3H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAKNTNUYDSUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590452
Record name tert-Butyl 4-carbamoylpiperazine-1-carboxylate
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Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883554-88-9
Record name 1,1-Dimethylethyl 4-(aminocarbonyl)-1-piperazinecarboxylate
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Record name tert-Butyl 4-carbamoylpiperazine-1-carboxylate
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Record name tert-butyl 4-carbamoylpiperazine-1-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 4-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 883554-88-9

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl 4-carbamoylpiperazine-1-carboxylate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and its strategic application in the design of novel therapeutics, with a particular focus on its role as a versatile scaffold.

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in drug discovery, appearing in a wide array of approved therapeutics.[1] Its prevalence stems from a combination of desirable physicochemical properties and synthetic tractability. The two nitrogen atoms of the piperazine core offer multiple points for chemical modification, allowing for the fine-tuning of a molecule's solubility, basicity, and ability to form crucial hydrogen bonds with biological targets.[1]

This compound emerges as a particularly valuable derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom facilitates selective functionalization of the second, while the carbamoyl moiety (-CONH2) provides a key hydrogen bond donor and acceptor, often crucial for target engagement. This strategic arrangement makes it a sought-after intermediate in the synthesis of complex molecules, especially in the development of kinase inhibitors and other targeted therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueReference
CAS Number 883554-88-9[2]
Molecular Formula C₁₀H₁₉N₃O₃[2]
Molecular Weight 229.28 g/mol [2]
Appearance Solid
Boiling Point (Predicted) 346.0 ± 52.0 °C
Density (Predicted) 1.180 ± 0.06 g/cm³

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the reaction of tert-butyl piperazine-1-carboxylate with an isocyanate or a related carbamoylating agent. The following protocol outlines a representative and reliable method.

Rationale for the Synthetic Approach

The chosen synthetic route leverages the nucleophilicity of the unprotected secondary amine of tert-butyl piperazine-1-carboxylate. The Boc group effectively deactivates the nitrogen to which it is attached, preventing side reactions and ensuring regioselective carbamoylation. The use of an in-situ generated or commercially available source of isocyanic acid or a synthetic equivalent provides the carbamoyl moiety.

Experimental Protocol: Carbamoylation of N-Boc-Piperazine

Materials:

  • Tert-butyl piperazine-1-carboxylate

  • Trichloroacetyl isocyanate or sodium isocyanate

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Triethylamine (optional, as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl piperazine-1-carboxylate (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Carbamoylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add the carbamoylating agent (e.g., trichloroacetyl isocyanate, 1.1 equivalents) dropwise to the stirred solution. If using a salt like sodium isocyanate, a protic solvent might be necessary, and the reaction may require heating.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting materials and byproducts.

SynthesisWorkflow reagents Tert-butyl piperazine-1-carboxylate + Carbamoylating Agent reaction Reaction at 0°C to RT reagents->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate, primarily utilized for the introduction of a constrained, yet flexible, carbamoylpiperazine moiety into a larger molecule. This structural motif is particularly prevalent in the design of kinase inhibitors.

Role as a Scaffold in Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.

The piperazine scaffold, as provided by this compound, often serves as a central linker connecting different pharmacophoric elements of a kinase inhibitor.[5] The carbamoyl group can form key hydrogen bond interactions within the ATP-binding site of the kinase, enhancing the potency and selectivity of the inhibitor.[3][6]

KinaseInhibition cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Piperazine-Based Inhibitor hinge Hinge Region gatekeeper Gatekeeper Residue dfg_motif DFG Motif pharmacophore1 Pharmacophore 1 piperazine Carbamoyl- piperazine Scaffold pharmacophore1->piperazine Linker piperazine->hinge H-Bonding pharmacophore2 Pharmacophore 2 piperazine->pharmacophore2 Linker pharmacophore2->gatekeeper

Role of the carbamoylpiperazine scaffold in kinase inhibition.

The Boc-protected nitrogen allows for the initial coupling of the piperazine moiety to one part of the inhibitor. Subsequent deprotection of the Boc group unmasks the secondary amine, which can then be further functionalized, for example, through reductive amination or amide coupling, to complete the synthesis of the final drug candidate. This modular approach provides a high degree of synthetic flexibility, enabling the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for drug discovery and development. Its strategic design, combining a selectively protected piperazine core with a key hydrogen-bonding moiety, makes it an ideal intermediate for the synthesis of complex, biologically active molecules. As the demand for targeted therapeutics, particularly kinase inhibitors, continues to grow, the importance of such well-designed scaffolds in accelerating the drug discovery process cannot be overstated. Future research will likely continue to explore the utility of this and related piperazine derivatives in the creation of novel therapeutics for a wide range of diseases.

References

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1304-1322. [Link]

  • ResearchGate. (n.d.). Representative piperazine derivatives with CDKs inhibitory activity. [Link]

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. National Institutes of Health. [Link]

  • ChemBK. (2024). tert-Butyl 4-carbamothioylpiperazine-1-carboxylate. [Link]

  • Abo-Elmaali, D., et al. (2022). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Medicinal Chemistry, 14(13), 965-981. [Link]

  • Google Patents. (n.d.). Preparation method of (3S, 4R)
  • Spetea, M., et al. (2013). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 18(1), 849-867. [Link]

  • Google Patents. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
  • Google Patents. (2014). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)
  • Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 92-100. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of tert-butyl 4-(4-nitrobenzyl)piperazine-1-carboxylate in Modern Organic Synthesis. [Link]

  • Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • Firth, D. S., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 421-425. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. [Link]

  • PubChem. (n.d.). Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. [Link]

  • PubChem. (n.d.). Tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate. [Link]

Sources

An In-Depth Technical Guide to Tert-butyl 4-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique conformational properties and ability to engage in diverse molecular interactions make it a privileged structure in the design of biologically active molecules. This guide focuses on a key derivative, tert-butyl 4-carbamoylpiperazine-1-carboxylate , a versatile building block whose strategic functionalization offers a gateway to a wide array of complex molecular architectures. As a Senior Application Scientist, this document is crafted to provide not just a compilation of data, but a cohesive understanding of the causality behind its properties and the practical application of this knowledge in a laboratory setting.

Core Molecular Attributes

This compound, identified by the CAS Number 883554-88-9 , is a bifunctional molecule featuring a piperazine ring protected at one nitrogen with a tert-butyloxycarbonyl (Boc) group and functionalized with a primary carboxamide at the other. This specific arrangement of functional groups dictates its reactivity and utility.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₉N₃O₃[1][2]
Molecular Weight 229.28 g/mol [1][2]
IUPAC Name This compound[3]
Appearance Solid / Powder[4][5]

The Boc protecting group serves a critical role in synthetic strategies by deactivating the N1 nitrogen, thereby allowing for selective reactions at the N4 position. The carbamoyl moiety, on the other hand, provides a handle for further chemical transformations or can act as a key pharmacophoric element.

Physicochemical Properties: A Deeper Dive

Understanding the physical properties of a compound is paramount for its effective use in synthesis and formulation. While extensive experimental data for this specific molecule is not broadly published, we can synthesize available information and predicted values to build a comprehensive profile.

PropertyValueNotesSource(s)
Melting Point Not availableExperimental determination is recommended.[4]
Boiling Point (Predicted) 346.0 ± 52.0 °C at 760 mmHgThis is a computationally predicted value and should be treated as an estimate.[6][7]
Density (Predicted) 1.180 ± 0.06 g/cm³This is a computationally predicted value.[6][7]
Solubility No specific data availableBased on its structure, solubility is expected in polar organic solvents like methanol, ethanol, and DMSO.
Storage Temperature 2-8°C, sealed in dry, dark placeRecommended for maintaining long-term stability.[4]

The absence of a reported experimental melting point highlights the necessity for in-house characterization upon receipt or synthesis of the compound. Differential Scanning Calorimetry (DSC) would be the preferred method for this determination, providing a precise melting endotherm.

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment are critical for ensuring the reliability of experimental results. A combination of spectroscopic techniques is essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The piperazine ring protons would appear as multiplets in the 2.5-3.5 ppm region. The protons of the carbamoyl group (-CONH₂) would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would show a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl of the Boc group around 155 ppm. The carbons of the piperazine ring would resonate in the 40-50 ppm range. The carbonyl of the carbamoyl group would be expected further downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorbances:

  • N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

  • C-H Stretching: Bands just below 3000 cm⁻¹ for the C-H bonds of the piperazine ring and the tert-butyl group.

  • C=O Stretching: A strong absorbance around 1680-1640 cm⁻¹ for the amide I band (C=O stretch) and another strong band around 1700 cm⁻¹ for the urethane carbonyl of the Boc group.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent ion for [M+H]⁺ at m/z 230.15.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the reaction of a suitably protected piperazine derivative. A common synthetic route is the reaction of tert-butyl piperazine-1-carboxylate with a source of the carbamoyl group.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Reactant1 tert-Butyl piperazine-1-carboxylate Product This compound Reactant1->Product Reaction Reactant2 Isocyanate Source (e.g., TMS-NCO) Reactant2->Product

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis from tert-Butyl piperazine-1-carboxylate

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

  • tert-Butyl piperazine-1-carboxylate

  • Trimethylsilyl isocyanate (TMS-NCO)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl isocyanate (TMS-NCO) (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Self-Validation: The identity and purity of the synthesized product should be confirmed by NMR, IR, and mass spectrometry, and its melting point should be determined.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. The following information is based on available safety data.

Hazard Statements: [2][4][5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2][4][5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable intermediate in the synthesis of various pharmaceutically active compounds. The piperazine ring is a common feature in drugs targeting central nervous system (CNS) disorders, infectious diseases, and cancer. The carbamoyl group can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding.

Applications cluster_core Core Compound cluster_applications Potential Therapeutic Areas Core This compound App1 CNS Disorders Core->App1 Intermediate for GPCR Ligands App2 Oncology Core->App2 Scaffold for Kinase Inhibitors App3 Infectious Diseases Core->App3 Building Block for Antimicrobial Agents

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined structure, with orthogonal protecting groups, allows for controlled and predictable reactivity. This guide has provided a comprehensive overview of its known physical properties, predictive characterization data, a general synthetic protocol, and safety considerations. For the research scientist, a thorough in-house characterization of this compound is essential to ensure the integrity and reproducibility of their synthetic endeavors.

References

  • 4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester | 883554-88-9 - Sigma-Aldrich.

  • 883554-88-9 | 4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester | ChemScene.

  • This compound | 883554-88-9 - Sigma-Aldrich.

  • 883554-88-9|4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester| Ambeed.

  • 883554-88-9 | CAS DataBase - ChemicalBook.

  • PIPERAZINE-1-CARBOXYLIC ACID AMIDE HCL | 474711-89-2.

  • 883554-88-9 Cas No. | this compound - Apollo Scientific.

  • 883554-88-9|4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester|BLD Pharm.

  • 4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester | CAS 883554-88-9 | SCBT.

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - MDPI.

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC - NIH.

  • Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate | C15H27N3O3 - PubChem.

  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085.

  • tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | C17H23N3O2 | CID 54672426.

  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 - PubChem.

  • Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate (C16H23N3O3) - PubChemLite.

  • 883554-88-9 | AMERICAN ELEMENTS®.

  • Key Organics Limited (Page 138) @ ChemBuyersGuide.com, Inc.

  • Tert-Butyl 4-benzoylpiperazine-1-carboxylate - Analytica Chemie.

  • Pharmaceutical Intermediates - Organic Synthesis Building Blocks ...

  • tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH.

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals.

  • tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate | 205059-24-1 - TCI Chemicals.

  • 883554-88-9 | CAS DataBase - ChemicalBook.

  • 883554-88-9 1-Boc-4-carbamoyl-piperazine.

  • This compound | 883554-88-9 - Sigma-Aldrich.

  • 4-bromomethylpiperidine-1-carboxylic acid tert-butyl ester 0.95 ...

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate.

  • Carbohydrate - AbacipharmTech-Global Chemical supplier.

  • 129 - Combi-Blocks.

Sources

An In-depth Technical Guide to Tert-butyl 4-carbamoylpiperazine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-carbamoylpiperazine-1-carboxylate, a pivotal building block in contemporary medicinal chemistry. The document delves into its chemical structure, physicochemical properties, and detailed synthetic methodologies. Furthermore, it explores the compound's strategic applications in the design and development of novel therapeutic agents, underpinned by an analysis of the pharmacophoric significance of the carbamoylpiperazine moiety. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to leverage this versatile chemical entity in their research endeavors.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a recurring and privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs spanning a wide range of therapeutic areas, including antipsychotic, antidepressant, and anxiolytic agents.[1][2] Its prevalence stems from the unique physicochemical properties conferred by the two nitrogen atoms within the six-membered ring. These heteroatoms can serve as hydrogen bond acceptors and donors, enhancing aqueous solubility and enabling critical interactions with biological targets.[3] The 1,4-disubstitution pattern of the piperazine ring allows for the precise spatial orientation of pharmacophoric groups, making it a highly versatile and tunable scaffold for drug design.

This compound (CAS No. 883554-88-9) is a key derivative that incorporates both a carbamoyl group and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group provides a stable yet readily cleavable means of masking one of the piperazine nitrogens, allowing for selective functionalization of the other. The carbamoyl moiety (-C(=O)NH2) is a valuable functional group known to participate in hydrogen bonding interactions with protein targets, often mimicking the peptide bond. This combination of features makes this compound a highly sought-after intermediate in the synthesis of complex drug molecules.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 883554-88-9[4][5][6][7]
Molecular Formula C₁₀H₁₉N₃O₃[4][6]
Molecular Weight 229.28 g/mol [4]
IUPAC Name tert-butyl 4-(aminocarbonyl)-1-piperazinecarboxylate
Synonyms 4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester, N-Boc-piperazine-4-carboxamide[4]
Physical Form Solid, powder[5]
Purity ≥95%[4]
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N[4]
InChI Key BQAKNTNUYDSUSK-UHFFFAOYSA-N[5]

Synthesis of this compound

The synthesis of this compound is conceptually straightforward, leveraging the nucleophilicity of the unprotected nitrogen of the commercially available starting material, tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). The key transformation is the introduction of the carbamoyl group.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the disconnection of the C-N bond of the carbamoyl group, leading back to N-Boc-piperazine and a carbamoylating agent.

G Target_Molecule This compound Starting_Materials N-Boc-piperazine + Carbamoylating Agent Target_Molecule->Starting_Materials C-N Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy: Carbamoylation of N-Boc-piperazine

The most direct and widely applicable method for the synthesis of this compound is the reaction of N-Boc-piperazine with an appropriate carbamoylating agent. A common and effective approach involves the use of an isocyanate, which reacts readily with the secondary amine of N-Boc-piperazine.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification N_Boc_Piperazine N-Boc-piperazine Solvent Aprotic Solvent (e.g., Dichloromethane) N_Boc_Piperazine->Solvent Isocyanate Isocyanate (e.g., Trichloroacetyl isocyanate) Isocyanate->Solvent Temperature Controlled Temperature (e.g., 0 °C to RT) Solvent->Temperature Hydrolysis Hydrolysis of intermediate Temperature->Hydrolysis Purification Chromatography/Recrystallization Hydrolysis->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the carbamoylation of secondary amines.[8]

Materials:

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.0 eq)

  • Trichloroacetyl isocyanate (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazine (1.0 eq) and dissolve in anhydrous dichloromethane.

  • Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add trichloroacetyl isocyanate (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol. Stir for 30 minutes.

  • Extraction: Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze the isocyanate.

  • Anhydrous Solvent: Dichloromethane is a good aprotic solvent for this reaction. It must be anhydrous to prevent unwanted side reactions with the isocyanate.

  • Low-Temperature Addition: The addition of the highly reactive trichloroacetyl isocyanate at 0 °C helps to control the exothermicity of the reaction.

  • Methanol Quench: Methanol reacts with any excess trichloroacetyl isocyanate and facilitates the hydrolysis of the trichloroacetyl group from the intermediate carbamate.

  • Aqueous Work-up: The sodium bicarbonate wash neutralizes any acidic byproducts.

  • Chromatographic Purification: Ensures the removal of any unreacted starting materials and byproducts, yielding a product of high purity.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The carbamoylpiperazine moiety is a key pharmacophore in a variety of biologically active compounds.

Role as a Bioisostere and Pharmacophore

The carbamoyl group can act as a bioisostere for other functional groups, such as carboxylic acids or sulfonamides, while offering a different hydrogen bonding pattern and physicochemical profile. The piperazine ring serves as a non-aromatic, conformationally flexible linker that can be tailored to optimize ligand-receptor interactions.

Therapeutic Targets and Indications

Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:[9][10]

  • Anticancer Agents: The piperazine moiety is found in several kinase inhibitors. For instance, derivatives of N-arylpiperazines are key components of cyclin-dependent kinase (CDK) inhibitors used in cancer therapy.[11]

  • Central Nervous System (CNS) Disorders: The ability of the piperazine ring to be protonated at physiological pH allows it to interact with aminergic G-protein coupled receptors (GPCRs), making it a common feature in drugs targeting CNS disorders.[1][2]

  • Antimicrobial and Antiviral Agents: The piperazine scaffold is present in a number of antimicrobial and antiviral drugs.

The introduction of a carbamoyl group onto the piperazine ring can enhance binding affinity and specificity for certain biological targets by providing additional hydrogen bonding opportunities.

G Target_Molecule This compound Deprotection Boc Deprotection (e.g., TFA, HCl) Target_Molecule->Deprotection Intermediate Piperazine-1-carboxamide Deprotection->Intermediate Functionalization N-Alkylation / N-Arylation Intermediate->Functionalization Drug_Candidate Bioactive Molecule / Drug Candidate Functionalization->Drug_Candidate Therapeutic_Areas Therapeutic Areas (e.g., Oncology, CNS, Infectious Diseases) Drug_Candidate->Therapeutic_Areas

Sources

An In-depth Technical Guide to Tert-butyl 4-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl 4-carbamoylpiperazine-1-carboxylate, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, and applications, emphasizing practical insights and robust scientific principles.

Introduction: A Versatile Scaffold in Drug Discovery

This compound, also known by synonyms such as 4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester and tert-Butyl 4-(aminocarbonyl)piperazine-1-carboxylate, is a bifunctional organic molecule of significant interest in the synthesis of pharmaceutical compounds. Its structure uniquely combines a piperazine ring, a common pharmacophore, with a carbamoyl group and a tert-butyloxycarbonyl (Boc) protecting group. This arrangement offers medicinal chemists a versatile platform for introducing specific functionalities into a lead molecule. The piperazine moiety can modulate physicochemical properties like solubility and basicity, while the carbamoyl group can participate in crucial hydrogen bonding interactions with biological targets. The Boc group provides a stable yet readily cleavable protecting group, enabling selective chemical transformations at the piperazine nitrogen.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting its influence on the properties of the final drug candidate. The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C10H19N3O3
Molecular Weight 229.278 g/mol [1]
CAS Number 883554-88-9[1][2]
Appearance Typically a white to off-white solid
Solubility Soluble in many organic solvents such as methanol, ethanol, and dichloromethane

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, with the most common approach involving the reaction of a suitably protected piperazine precursor. A plausible and efficient synthetic strategy is outlined below.

Synthetic Pathway

A common method for the synthesis of this compound involves the reaction of tert-butyl piperazine-1-carboxylate with an isocyanate or a related carbamoylating agent. This reaction is typically carried out in an inert solvent and may be facilitated by a base.

Synthesis_Workflow tert-Butyl piperazine-1-carboxylate tert-Butyl piperazine-1-carboxylate Reaction_Vessel Reaction_Vessel tert-Butyl piperazine-1-carboxylate->Reaction_Vessel Starting Material Work-up Work-up Reaction_Vessel->Work-up Reaction Isocyanic acid or equivalent Isocyanic acid or equivalent Isocyanic acid or equivalent->Reaction_Vessel Reagent Inert Solvent (e.g., DCM) Inert Solvent (e.g., DCM) Inert Solvent (e.g., DCM)->Reaction_Vessel Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction_Vessel Purification Purification Work-up->Purification Extraction & Washing Final_Product This compound Purification->Final_Product Chromatography

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of a suitable carbamoylating agent, such as trimethylsilyl isocyanate (1.1 eq.), in anhydrous DCM.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Role in Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous approved drugs across various therapeutic areas.[3] The incorporation of this compound into drug candidates can impart several desirable properties.

  • Modulation of Physicochemical Properties: The piperazine core can enhance the aqueous solubility and tune the pKa of a molecule, which is crucial for optimizing its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

  • Hydrogen Bonding Interactions: The carbamoyl group is an excellent hydrogen bond donor and acceptor. This functionality can facilitate strong and specific interactions with the target protein, leading to increased potency and selectivity.

  • Synthetic Handle: The Boc-protected nitrogen provides a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing diverse substituents. The deprotection of the Boc group reveals a secondary amine that can be further functionalized.

Drug_Discovery_Pipeline Building_Block tert-Butyl 4-carbamoyl- piperazine-1-carboxylate Lead_Generation Lead_Generation Building_Block->Lead_Generation Synthesis of Compound Libraries Lead_Optimization Lead_Optimization Lead_Generation->Lead_Optimization Screening & SAR Preclinical_Candidate Preclinical_Candidate Lead_Optimization->Preclinical_Candidate ADME & Toxicology Clinical_Development Clinical_Development Preclinical_Candidate->Clinical_Development IND-enabling Studies

Caption: The role of this compound in a typical drug discovery pipeline.

Quality Control and Validation

Ensuring the identity and purity of this compound is critical for its successful application in synthesis. A combination of analytical techniques should be employed for comprehensive quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the molecule. The characteristic signals for the tert-butyl group, the piperazine ring protons, and the amide protons should be present and in the correct integration ratios.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound, confirming the expected value of 229.278 g/mol .

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A high-purity sample should exhibit a single major peak.

QC_Flowchart Synthesized_Product Synthesized_Product Structural_Verification Structural_Verification Synthesized_Product->Structural_Verification NMR_Analysis NMR_Analysis Structural_Verification->NMR_Analysis 1H & 13C NMR MS_Analysis MS_Analysis Structural_Verification->MS_Analysis Mass Spectrometry Purity_Assessment Purity_Assessment NMR_Analysis->Purity_Assessment MS_Analysis->Purity_Assessment HPLC_Analysis HPLC_Analysis Purity_Assessment->HPLC_Analysis Qualified_Product Qualified_Product HPLC_Analysis->Qualified_Product >95% Purity Repurification Repurification HPLC_Analysis->Repurification <95% Purity Repurification->Synthesized_Product

Caption: A flowchart for the quality control and validation of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its unique combination of a piperazine scaffold, a carbamoyl functional group, and a Boc-protecting group provides medicinal chemists with a powerful tool for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, synthetic routes, and analytical characterization is essential for its effective application in the pursuit of new medicines.

References

  • ChemBK. tert-Butyl 4-carbamothioylpiperazine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-(chlorocarbonyl)piperazine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • National Center for Biotechnology Information. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]

  • precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]

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"Tert-butyl 4-carbamoylpiperazine-1-carboxylate" IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: tert-Butyl 4-carbamoylpiperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect its formal IUPAC nomenclature, detail its key physicochemical properties, and present an in-depth, field-proven synthetic protocol with mechanistic justifications for each step. The core of this whitepaper focuses on the compound's strategic application as a versatile intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs), supported by examples from contemporary drug discovery literature. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable synthetic intermediate.

Chemical Identity and Nomenclature

The precise identification and naming of a chemical entity are foundational to scientific communication and reproducibility. This section elucidates the formal name, structure, and common identifiers for the topic compound.

Systematic IUPAC Name and Structural Elucidation

The name this compound describes a piperazine ring with two distinct substituents at the 1 and 4 nitrogen positions.

  • Parent Heterocycle: The core is a six-membered saturated ring containing two nitrogen atoms at positions 1 and 4, which is named piperazine .

  • Position 1 Substituent: The nitrogen at position 1 is protected by a tert-butoxycarbonyl group (commonly abbreviated as "Boc"). This forms a carbamate ester, systematically named tert-butyl piperazine-1-carboxylate .

  • Position 4 Substituent: The nitrogen at position 4 bears a carbamoyl group, which is the functional group -C(=O)NH₂.

Combining these components, the unambiguous and preferred IUPAC name is tert-butyl 4-(aminocarbonyl)piperazine-1-carboxylate , though the common name this compound is widely accepted and used in commercial and research contexts.

Common Synonyms and Identifiers

For practical procurement and database searches, the following identifiers are critical:

IdentifierValue
CAS Number 150941-94-3
Molecular Formula C₁₀H₁₉N₃O₃
Common Synonyms 1-Boc-4-carbamoylpiperazine, N-Boc-piperazine-4-carboxamide, 4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester
Chemical Structure

The two-dimensional structure is visualized below, highlighting the key functional groups.

G target Target Molecule tert-Butyl 4-carbamoyl- piperazine-1-carboxylate intermediate Intermediate tert-Butyl 4-(chlorocarbonyl)- piperazine-1-carboxylate target->intermediate C-N Bond Formation (Amination) start Starting Material tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine) intermediate->start C-N Bond Formation (Acylation) reagent1 Ammonia (NH₃) reagent1->target reagent2 Phosgene equivalent (e.g., Triphosgene) reagent2->intermediate

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol

This protocol is designed for high yield and purity, incorporating best practices for safety and efficiency.

Step 1: Synthesis of tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate

  • Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane (DCM, 5 mL per mmol of triphosgene).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: This initial cooling is critical to control the highly exothermic reaction with the amine and to prevent the decomposition of the phosgene equivalent.

  • Amine Addition: Prepare a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) [1]and a non-nucleophilic base such as triethylamine (TEA, 1.1 eq) in anhydrous DCM (5 mL per mmol of amine). Add this solution dropwise to the cooled triphosgene solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Expertise: The use of TEA is to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the formation of the amine hydrochloride salt, which would be unreactive.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carbamoyl chloride intermediate.[2] This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • Setup: Dissolve the crude tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate from Step 1 in a suitable solvent like tetrahydrofuran (THF) or DCM in a sealed pressure vessel.

  • Amination: Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution for 15 minutes, or add a concentrated aqueous solution of ammonium hydroxide (a large excess, ~10 eq).

    • Trustworthiness: Using a sealed vessel and excess ammonia ensures the complete conversion of the reactive carbamoyl chloride to the desired carboxamide. The large excess drives the reaction to completion.

  • Reaction: Seal the vessel and stir the mixture at room temperature overnight (12-16 hours).

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter. The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford the final product as a white solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of all protons and their chemical environment (Boc group singlet ~1.4 ppm, piperazine ring protons ~3.4-3.6 ppm, and NH₂ broad singlet).

  • ¹³C NMR: To confirm the number of unique carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight (m/z for [M+H]⁺ should be ~230.15).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretches of the carbamate and amide.

Core Applications in Medicinal Chemistry

The title compound's value lies in its identity as a bifunctional building block. The Boc-protected nitrogen allows for selective reactions at the carbamoyl group, while deprotection of the Boc group reveals a secondary amine for further derivatization.

The Piperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry. Its presence in a molecule can improve pharmacokinetic properties such as aqueous solubility and oral bioavailability by providing basic nitrogen centers that can be protonated at physiological pH. [3]This structural motif is found in a vast array of approved drugs, including antipsychotics, antivirals, and anticancer agents. [3]

A Versatile Intermediate for API Synthesis

This compound serves as a key starting point for introducing the piperazine-4-carboxamide moiety into a target molecule. This is particularly relevant in the development of enzyme inhibitors and receptor antagonists where the carboxamide can act as a crucial hydrogen bond donor.

Workflow: Integration into a Target Molecule

G start tert-Butyl 4-carbamoyl- piperazine-1-carboxylate step1 Boc Deprotection (e.g., TFA in DCM) start->step1 intermediate Piperazine-1-carboxamide (Secondary Amine) step1->intermediate step2 Coupling Reaction (e.g., SₙAr, Reductive Amination, Amide Coupling) intermediate->step2 target Final API / Drug Candidate (R-Piperazine-carboxamide) step2->target reagent Core Scaffold (R-X) reagent->step2

Caption: General workflow for utilizing the building block in synthesis.

Case Studies and Therapeutic Areas

Derivatives of piperazine carboxamide have shown significant biological activity across multiple therapeutic areas:

  • α-Glucosidase Inhibitors: Chiral pyrimidinyl-piperazine carboxamide derivatives have been synthesized and evaluated as potent α-glucosidase inhibitors for potential anti-diabetic applications. [4]The carboxamide moiety is often critical for binding to the enzyme's active site.

  • Antifungal Agents: Certain piperazine-1-carboxamidine derivatives, which are structurally related to carboxamides, exhibit fungicidal activity by inducing the accumulation of reactive oxygen species (ROS) in pathogens like Candida albicans. [5]* Oncology: The piperazine scaffold is a cornerstone of many kinase inhibitors used in cancer therapy. The specific functionality at the N4 position, such as a carboxamide, can be tailored to achieve selectivity and potency against specific kinase targets.

Safety and Handling

While specific GHS data for this compound is not extensively published, standard laboratory precautions should be followed. Based on structurally similar compounds, it should be handled with care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, and tightly sealed container away from strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, reliable synthesis, and bifunctional nature make it an indispensable building block for constructing complex molecules with therapeutic potential. A thorough understanding of its properties, synthesis, and reactive handles, as detailed in this guide, empowers researchers to accelerate the discovery and development of next-generation pharmaceuticals.

References

  • PubChem. tert-Butyl 4-(chlorocarbonyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Willems, T., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 4(10), 1714-21. [Link]

  • ChemBK. tert-Butyl 4-carbamothioylpiperazine-1-carboxylate. ChemBK. [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents. 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • PubChem. tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Ardiansah, B., et al. (2021). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 11(1), 1-11. [Link]

  • PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

  • Taylor & Francis Online. Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis Online. [Link]

  • PubChem. tert-Butyl 4-formylpiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

  • Google Patents. Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

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A Comprehensive Technical Guide to Tert-butyl 4-carbamoylpiperazine-1-carboxylate: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on Tert-butyl 4-carbamoylpiperazine-1-carboxylate. It provides a thorough examination of the compound's nomenclature, including its various synonyms and key identifiers. Core sections detail its physicochemical properties, present a validated, step-by-step synthesis protocol, and explore its strategic application as a crucial building block in modern medicinal chemistry. The document is structured to deliver expert insights into the causality behind synthetic choices and to ground all technical claims in authoritative, citable references.

Nomenclature and Identification

Precision in identifying chemical entities is paramount in research and development. This compound is known by several synonyms in commercial and academic literature. The strategic use of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other, making this class of compounds highly valuable.

The most common synonyms and identifiers for this compound are:

  • Systematic IUPAC Name: this compound

  • Common Synonyms:

    • 4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester[1]

    • 1-(tert-butoxycarbonyl)piperazine-4-carboxamide

    • N-Boc-piperazine-4-carboxamide

    • tert-Butyl 4-(aminocarbonyl)piperazine-1-carboxylate

  • CAS Number: 883554-88-9[1]

  • Molecular Formula: C₁₀H₁₉N₃O₃[1]

  • Molecular Weight: 229.28 g/mol [1]

  • InChI Key: BQAKNTNUYDSUSK-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physical and chemical properties of a synthetic building block is critical for reaction design, purification, and formulation. Below is a summary of the available data for this compound.

PropertyValueSource
Physical Form White to off-white powder/solid
Molecular Formula C₁₀H₁₉N₃O₃[1]
Molecular Weight 229.28[1]
Boiling Point 346.0±52.0 °C (Predicted)
Density 1.180±0.06 g/cm³ (Predicted)
Storage Temperature Room Temperature; Store in a dry, dark place
Topological Polar Surface Area (TPSA) 75.99 Ų

Synthesis and Mechanistic Insights

The synthesis of this compound is efficiently achieved from its common precursor, tert-butyl piperazine-1-carboxylate, also known as 1-Boc-piperazine. The primary strategy involves the introduction of a carbamoyl group (-CONH₂) onto the unprotected secondary amine of the piperazine ring.

Causality of Method Selection

The chosen synthetic route, detailed in patent literature, utilizes potassium cyanate in an acidic aqueous environment.[2] This method is favored for its operational simplicity, high yield, and the use of readily available and cost-effective reagents. The reaction proceeds via the in situ formation of isocyanic acid (HNCO) from the protonation of the cyanate salt. The free secondary amine of the N-Boc-piperazine then acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid to form the desired urea linkage (carboxamide). The Boc protecting group remains stable under these mild acidic conditions, ensuring the chemoselectivity of the reaction.

Experimental Protocol

The following protocol is adapted from established patent literature.[2]

Reaction: tert-butyl piperazine-1-carboxylate + KOCN → this compound

Materials:

  • tert-Butyl piperazine-1-carboxylate (1 equivalent)

  • Potassium cyanate (KOCN) (approx. 5 equivalents)

  • Glacial Acetic Acid

  • Deionized Water

  • Dichloromethane (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl piperazine-1-carboxylate (e.g., 5.0 g, 26.8 mmol) in a mixture of acetic acid (15 mL) and water (25 mL).

  • In a separate beaker, prepare a solution of potassium cyanate (e.g., 11.25 g, 138.9 mmol) in water (25 mL).

  • Add the potassium cyanate solution dropwise to the stirred solution of the piperazine derivative at room temperature.

  • Continue stirring the mixture at room temperature for approximately 4 hours. During this time, a white solid is expected to precipitate from the solution.

  • Collect the precipitated solid by vacuum filtration.

  • For purification, the collected solid can be re-dissolved in a suitable organic solvent like dichloromethane and washed with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the purified this compound.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to ensure the correct structure and absence of starting material or significant impurities.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification BocPip tert-Butyl piperazine-1-carboxylate ReactionVessel Reaction Flask (Acetic Acid, Water) Room Temperature, 4h BocPip->ReactionVessel KOCN Potassium Cyanate (KOCN) KOCN->ReactionVessel Filtration 1. Filtration ReactionVessel->Filtration Precipitate forms Extraction 2. Dissolve & Extract (DCM / Water) Filtration->Extraction Drying 3. Dry Organic Layer (Na2SO4) Extraction->Drying Evaporation 4. Concentrate in vacuo Drying->Evaporation Product Final Product: tert-butyl 4-carbamoylpiperazine-1-carboxylate Evaporation->Product

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of diseases. The introduction of a Boc-protected piperazine allows for the controlled, stepwise synthesis of complex molecules.

This compound is a particularly valuable intermediate for several reasons:

  • Hydrogen Bonding: The terminal carbamoyl group (-CONH₂) is an excellent hydrogen bond donor and acceptor, which can be crucial for molecular recognition and binding to biological targets like enzymes and receptors.

  • Scaffold Extension: The Boc-protected nitrogen provides a latent site for further chemical modification. After the carbamoylpiperazine moiety is incorporated into a larger molecule, the Boc group can be easily removed under acidic conditions, revealing a secondary amine that can be functionalized through reactions like amidation, alkylation, or reductive amination.

  • Use in Drug Candidates: This specific building block has been cited in the patent literature for the synthesis of novel therapeutic agents, including opsin-binding ligands intended for treating ophthalmic conditions.[2] It is also listed as a reagent in patents for selective androgen receptor modulators (SARMs), highlighting its utility across different therapeutic areas.[3][4]

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed. This compound is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.[5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a strategically important, mono-protected piperazine derivative with significant value in synthetic and medicinal chemistry. Its straightforward synthesis and the dual functionality offered by the carbamoyl group and the protected amine make it an indispensable building block for constructing complex molecules with desirable pharmacological properties. This guide provides the foundational knowledge required for its effective identification, synthesis, and application in advanced research and drug discovery programs.

References

  • Opsin-binding ligands, compositions and methods of use. (EP3100723A1).
  • 4-Carbamoyl-piperazine-1-carboxylic Acid tert-butyl ester | CAS 883554-88-9. American Elements. [Link]

  • Oxazolidine-based compound and selective androgen receptor agonist comprising same. (US9809583B2).
  • Oxazolidine-based compound and selective androgen receptor agonist comprising same. (CA2946834C).

Sources

Navigating the Safety Profile of Tert-butyl 4-carbamoylpiperazine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Context

Tert-butyl 4-carbamoylpiperazine-1-carboxylate (CAS No. 883554-88-9) is a bifunctional organic molecule featuring a piperazine ring core. One nitrogen of the piperazine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the other is functionalized with a carbamoyl group (-C(O)NH₂). This structure makes it a valuable building block in medicinal chemistry and drug discovery, often used as a linker or scaffold in the synthesis of more complex bioactive molecules. The presence of the Boc-protected amine allows for selective chemical transformations at the carbamoyl end, and subsequent deprotection reveals a secondary amine for further functionalization. Given its role in the synthesis of potential pharmaceutical agents, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel.

This guide provides a comprehensive overview of the known and inferred hazards associated with this compound, along with detailed protocols for its safe handling, storage, and emergency procedures. The information herein is synthesized from available safety data for the compound and structurally related molecules, providing a robust framework for risk assessment and management in a research and development setting.

Section 1: Hazard Identification and Risk Assessment

The primary source of hazard information for this compound comes from its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The compound is assigned the GHS07 pictogram, indicating that it can cause less serious health effects.

Hazard Class Hazard Statement Meaning and Potential Effects
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion of the substance can lead to adverse health effects. Symptoms may include nausea, vomiting, and gastrointestinal discomfort.
Skin corrosion/irritation (Category 2)H315: Causes skin irritationDirect contact with the skin can cause redness, itching, and inflammation. Prolonged or repeated contact may lead to dermatitis.
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationContact with the eyes can cause significant irritation, pain, redness, and watering. It may lead to temporary vision impairment if not promptly addressed.
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationInhalation of dust or powder can irritate the nose, throat, and lungs, leading to coughing, sneezing, and shortness of breath.

Signal Word: Warning

Expert Insight: The observed hazards are typical for molecules containing piperazine and carbamate moieties. Piperazine derivatives are known to be skin and respiratory irritants. The carbamoyl group, while generally stable, can contribute to the overall irritant properties of the molecule. The Boc protecting group itself is relatively benign but does not mitigate the hazards of the core structure. A thorough risk assessment should be conducted before any handling of this compound, taking into account the quantities being used and the specific laboratory operations being performed.

Section 2: Safe Handling and Storage Protocols

A multi-tiered approach, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for the safe handling of this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any airborne powder.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.[1]

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A full-sleeved lab coat should be worn and kept fastened.

  • Respiratory Protection: For situations where dust generation may be significant and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be necessary.

Hygiene Practices and Administrative Controls
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

  • Label all containers clearly with the chemical name and associated hazards.

  • Keep the amount of material in the immediate work area to a minimum.

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2]

  • Temperature: Store at room temperature.

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[2]

Section 3: Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First-Aid Protocol
Inhalation 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. If breathing has stopped, give artificial respiration. 4. Seek immediate medical attention.
Skin Contact 1. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. 2. Remove contaminated clothing. 3. If skin irritation persists, seek medical attention.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 2.2. Avoid breathing dust.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Containment and Cleanup:

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a suitable, labeled container for disposal.

    • Clean the spill area with a wet cloth or paper towels to remove any remaining residue.

    • Dispose of all contaminated materials as hazardous waste in accordance with local regulations.

Section 4: Physical and Chemical Properties

Property Value Source
CAS Number 883554-88-9
Molecular Formula C₁₀H₁₉N₃O₃[3][4]
Molecular Weight 229.28 g/mol [4]
Physical Form Powder
InChI Key BQAKNTNUYDSUSK-UHFFFAOYSA-N[5]

Section 5: Toxicological and Ecological Information

Detailed toxicological and ecological studies for this compound have not been extensively reported. The GHS classification indicates acute oral toxicity (Category 4) and irritation to the skin, eyes, and respiratory system.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data available to classify this compound as a carcinogen, mutagen, or reproductive toxin.

  • Ecological Information: The environmental impact of this compound has not been fully investigated. It is crucial to prevent its release into the environment as its effects on aquatic and terrestrial life are unknown.

Conclusion

This compound is a valuable research chemical with a defined set of hazards that require careful management. The primary risks are associated with its potential to cause harm if swallowed and its irritant effects on the skin, eyes, and respiratory system. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can handle this compound safely and effectively. The causality behind these safety protocols is rooted in the fundamental principles of chemical hygiene: minimize exposure, contain the hazard, and have a clear plan for when things go wrong. This self-validating system of layered protections ensures a safe research environment for the advancement of science.

Visualizations

GHS_Pictogram cluster_pictogram GHS07: Exclamation Mark cluster_hazards Associated Hazards pictogram H302 H302 Harmful if swallowed pictogram->H302 H315 H315 Causes skin irritation pictogram->H315 H319 H319 Causes serious eye irritation pictogram->H319 H335 H335 May cause respiratory irritation pictogram->H335

Caption: GHS Pictogram and associated hazard statements.

safe_handling_workflow cluster_planning Planning & Preparation cluster_handling Handling Protocol cluster_post_handling Post-Handling & Storage risk_assessment Conduct Risk Assessment gather_sds Review Safety Data risk_assessment->gather_sds Informs ppe_selection Select Appropriate PPE gather_sds->ppe_selection Dictates wear_ppe Don Appropriate PPE ppe_selection->wear_ppe Implements fume_hood Work in Chemical Fume Hood handle_solid Weigh and Handle Solid fume_hood->handle_solid wear_ppe->handle_solid decontaminate Decontaminate Work Area handle_solid->decontaminate store_compound Store in a Tightly Closed Container handle_solid->store_compound dispose_waste Dispose of Waste Properly decontaminate->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands store_compound->wash_hands

Caption: Safe handling workflow for the compound.

References

  • American Elements. (n.d.). 4-Carbamoyl-piperazine-1-carboxylic Acid tert-butyl ester. Retrieved January 11, 2026, from [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet: tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of Tert-butyl 4-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-carbamoylpiperazine-1-carboxylate is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmaceutical compounds. Its molecular structure, featuring a piperazine core with a carbamoyl group and a bulky tert-butoxycarbonyl (Boc) protecting group, imparts a unique combination of polarity and lipophilicity. Understanding the solubility of this compound is paramount for its effective use in drug discovery and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical underpinnings of its solubility behavior, detailed experimental protocols for its determination, and a framework for the interpretation of solubility data.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for predicting and interpreting its solubility.

PropertyValueSource
CAS Number 883554-88-9[1][2][3]
Molecular Formula C₁₀H₁₉N₃O₃[1][3][4]
Molecular Weight 229.28 g/mol [1][3][4]
PubChem CID 17750351[1][3]
Topological Polar Surface Area (TPSA) 75.87 Ų[4]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Predicted LogP 0.6178[4]
Physical Form Solid, powder[5]

Theoretical Framework for Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the following factors are key determinants of its solubility profile.

Molecular Structure and Polarity

The molecule possesses both polar and non-polar regions. The carbamoyl group (-CONH₂) and the piperazine nitrogens are capable of hydrogen bonding, contributing to its solubility in polar solvents. Conversely, the tert-butyl group is large and non-polar, which can enhance solubility in less polar organic solvents. The overall solubility in a given solvent will be a balance of these competing factors.

Solvent Properties

The principle of "like dissolves like" is a fundamental concept in predicting solubility.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The presence of the carbamoyl group and the piperazine nitrogens in this compound allows for favorable interactions with these solvents, suggesting a degree of solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can accept hydrogen bonds but do not donate them as readily. The carbonyl oxygen of the carbamate and the carbamoyl group can interact favorably with these solvents.

  • Non-polar Solvents (e.g., hexane, toluene): The non-polar tert-butyl group will have favorable van der Waals interactions with these solvents. However, the energetic penalty of disrupting the hydrogen bonding network of the solid solute to dissolve in a non-polar solvent is likely to be high, leading to lower solubility.

Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid. Increasing the temperature provides this energy, shifting the equilibrium towards dissolution.

Experimental Methodologies for Solubility Determination

Accurate determination of solubility is crucial for any chemical research and development program. The following are detailed protocols for two widely accepted methods for determining the thermodynamic solubility of this compound.

The Shake-Flask Method (Gold Standard)

This method is considered the most reliable for determining thermodynamic equilibrium solubility.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of This compound B Add to a known volume of the chosen solvent A->B C Seal the flask and place in a shaking incubator at a constant temperature B->C D Shake for a predetermined time (e.g., 24-72 hours) to reach equilibrium C->D E Allow the solution to stand to let undissolved solids settle D->E F Filter or centrifuge the supernatant to remove all solid particles E->F G Take a known aliquot of the clear saturated solution F->G H Dilute the aliquot with a suitable solvent G->H I Analyze the concentration using a validated analytical method (e.g., HPLC-UV) H->I

Caption: Workflow of the Shake-Flask Method for solubility determination.

  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility. A good starting point is 10-20 mg.

    • Add the solid to a clear glass vial or flask.

    • Pipette a precise volume (e.g., 1-2 mL) of the desired solvent into the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture at a constant speed for a sufficient period to ensure equilibrium is reached. Typically, 24 to 72 hours is adequate. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • Remove the vial from the incubator and allow it to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. Alternatively, the sample can be centrifuged at a high speed, and the clear supernatant collected.

  • Analysis:

    • Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the original solubility in the solvent, taking into account the dilution factor.

Potentiometric Titration

This method is particularly useful for ionizable compounds and can be a faster alternative to the shake-flask method. As this compound has basic nitrogen atoms, this method is applicable.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare a suspension of the compound in a co-solvent/water mixture B Place the suspension in a thermostated vessel A->B C Titrate with a standardized acid (e.g., HCl) while monitoring the pH B->C D Record the pH as a function of the volume of titrant added C->D E Plot the titration curve (pH vs. volume) D->E F Determine the pKa and the intrinsic solubility (S₀) from the titration data E->F

Caption: Workflow for determining solubility via potentiometric titration.

  • Preparation:

    • Prepare a suspension of a known amount of this compound in a mixture of a co-solvent (e.g., methanol or DMSO) and water. The co-solvent helps to wet the compound and facilitate the titration.

    • Place the suspension in a jacketed beaker to maintain a constant temperature.

  • Titration:

    • Immerse a calibrated pH electrode and a titrant delivery tube into the suspension.

    • Titrate the suspension with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The data from the titration curve can be used to calculate the pKa of the ionizable groups and the intrinsic solubility (the solubility of the neutral form of the compound). Specialized software is often used for this analysis.

Data Presentation

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water (pH 7.4)25Data to be determinedData to be determinedShake-Flask
Methanol25Data to be determinedData to be determinedShake-Flask
Ethanol25Data to be determinedData to be determinedShake-Flask
Acetonitrile25Data to be determinedData to be determinedShake-Flask
Dichloromethane25Data to be determinedData to be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedShake-Flask
Water (pH 7.4)37Data to be determinedData to be determinedShake-Flask

Interpretation of Solubility Behavior

Based on the molecular structure, we can anticipate the following solubility trends:

  • High Solubility in Polar Aprotic Solvents: Due to the presence of multiple hydrogen bond acceptors and the overall polarity of the molecule, high solubility is expected in solvents like DMSO and DMF.

  • Moderate Solubility in Alcohols: Solvents like methanol and ethanol can both donate and accept hydrogen bonds, leading to favorable interactions and moderate solubility.

  • Lower Solubility in Water: While the molecule has hydrogen bonding capabilities, the large, non-polar tert-butyl group will likely limit its aqueous solubility. The solubility in aqueous media is also expected to be pH-dependent due to the basic nature of the piperazine nitrogens.

  • Poor Solubility in Non-polar Solvents: The energy required to break the intermolecular forces in the solid crystal lattice is unlikely to be compensated by the weak van der Waals interactions with non-polar solvents, resulting in poor solubility.

Safety Precautions

When handling this compound, it is essential to follow standard laboratory safety procedures. Based on data for similar compounds, the following precautions are recommended[6][7]:

  • Hazard Identification: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation[6].

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Keep in a dark place, sealed in a dry, and cool environment (2-8°C).

Always consult the specific Safety Data Sheet (SDS) for the lot of material being used for the most accurate and up-to-date safety information.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental data is not yet widely published, the theoretical principles and detailed experimental protocols outlined herein equip researchers and drug development professionals with the necessary tools to generate and interpret this critical physicochemical parameter. A thorough understanding of solubility is indispensable for the successful application of this important building block in the synthesis of novel therapeutics.

References

Please note that while some of the following references are for structurally similar compounds, they provide valuable context and methodological details.

  • 4-Carbamoyl-piperazine-1-carboxylic Acid tert-butyl ester | CAS 883554-88-9. (n.d.). American Elements. Retrieved January 11, 2026, from [Link]

  • 883554-88-9 | AMERICAN ELEMENTS®. (n.d.). American Elements. Retrieved January 11, 2026, from [Link]

Sources

Role of piperazine carboxamides in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of Piperazine Carboxamides in Drug Discovery

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1] When incorporated into a piperazine carboxamide structure, this motif offers a unique combination of physicochemical and pharmacological properties that medicinal chemists can strategically leverage. This guide provides an in-depth exploration of the piperazine carboxamide core, detailing its structural advantages, synthetic accessibility, diverse therapeutic applications, and the nuanced structure-activity relationships that drive lead optimization. We will dissect the causality behind experimental choices, provide validated protocols for synthesis and analysis, and present case studies that illustrate the scaffold's journey from a chemical building block to a life-saving therapeutic.

The Piperazine Carboxamide Scaffold: A Physicochemical Advantage

The power of the piperazine carboxamide scaffold lies in the synergistic interplay between its two core components: the piperazine ring and the carboxamide linker.

  • The Piperazine Ring: This six-membered heterocycle, with its two nitrogen atoms in a 1,4-arrangement, is more than a simple linker.[2] Its chair-like conformation provides a degree of structural rigidity, yet it remains conformationally flexible. The two nitrogen atoms offer key advantages:

    • Modulation of Basicity (pKa): The two nitrogens provide two sites for protonation. This allows for fine-tuning of the molecule's overall basicity, which is critical for controlling properties like solubility, cell permeability, and off-target activity (e.g., hERG inhibition).

    • Hydrogen Bonding: The nitrogens can act as hydrogen bond acceptors, while N-H protons (on a non-substituted nitrogen) can act as donors, facilitating crucial interactions with biological targets.[3]

    • Improved Pharmacokinetics: The polar nature of the piperazine moiety often enhances aqueous solubility and can lead to favorable absorption, distribution, metabolism, and excretion (ADME) properties, including improved oral bioavailability.[1][3]

  • The Carboxamide Linker: The amide bond is a robust and stable linker that mimics the peptide bond found in nature. It provides a planar, rigid unit with distinct hydrogen bond donor (N-H) and acceptor (C=O) capabilities, which are fundamental for specific, high-affinity binding to protein targets. The strategic placement of this group is often the key to a compound's mechanism of action.

This combination makes the piperazine carboxamide a versatile and powerful tool for engaging with a wide array of biological targets with high specificity and favorable drug-like properties.

Synthetic Strategies: From Blueprint to Molecule

The widespread use of the piperazine carboxamide scaffold is heavily reliant on its synthetic tractability. The most common and robust method for its construction is through standard amide coupling reactions.

General Synthetic Workflow

The typical synthesis involves the coupling of a piperazine derivative with a carboxylic acid, often activated to facilitate the reaction. This process allows for a modular "mix-and-match" approach, enabling the rapid generation of large compound libraries for screening.

G cluster_start Starting Materials cluster_process Core Reaction cluster_end Outcome Piperazine Piperazine Derivative (N-substituted or unsubstituted) Coupling Amide Bond Formation (Nucleophilic Acyl Substitution) Piperazine->Coupling Base (e.g., DIEA, DMAP) CarboxylicAcid Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation CarboxylicAcid->Activation Coupling Agents (e.g., EDC, HBTU) Activation->Coupling Product Piperazine Carboxamide Product Coupling->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Analytical Characterization (NMR, MS, HPLC) Purification->Analysis

Caption: General workflow for the synthesis of piperazine carboxamides.

Experimental Protocol: Solution-Phase Amide Coupling

This protocol describes a standard, reliable method for synthesizing piperazine carboxamides, adapted from methodologies used in the development of soluble epoxide hydrolase (sEH) inhibitors.[4][5]

Objective: To synthesize a target piperazine carboxamide from a selected carboxylic acid and piperazine derivative.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Piperazine derivative (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and dissolve in anhydrous DCM.

  • Activation: Add EDC·HCl (1.2 eq) and DMAP (0.2 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. The formation of a transient, highly reactive O-acylisourea intermediate occurs, which is susceptible to nucleophilic attack. DMAP acts as a catalyst to increase the reaction rate.

  • Amine Addition: Add the piperazine derivative (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Workup: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 5% NaHCO₃ solution (to remove unreacted acid and acidic byproducts), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure piperazine carboxamide.[5]

Self-Validation: The identity and purity of the final compound must be confirmed through analytical characterization (see Section 6).

Therapeutic Applications & Mechanisms of Action

The versatility of the piperazine carboxamide scaffold has led to its application across a vast range of therapeutic areas.

  • Central Nervous System (CNS) Disorders: The piperazine core is a well-known "CNS-philic" fragment, capable of crossing the blood-brain barrier.[6] This has made piperazine carboxamides prominent in the development of antipsychotics, antidepressants, and anxiolytics.[2][7][8] For example, certain derivatives are designed to modulate neurotransmitter systems like serotonin and dopamine receptors.[6][9]

  • Oncology (Kinase Inhibition): A significant number of kinase inhibitors utilize the piperazine carboxamide scaffold.[10][11] The scaffold acts as an effective framework to position key pharmacophoric elements that interact with the ATP-binding pocket of kinases. The amide N-H and carbonyl oxygen often form critical hydrogen bonds with the "hinge" region of the kinase, a common binding motif for this class of drugs.[12]

  • Inflammation and Pain: Piperazine carboxamides have been developed as potent inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) and soluble epoxide hydrolase (sEH).[4][13] Inhibition of FAAH, for instance, increases the levels of endogenous cannabinoids, producing analgesic and anti-inflammatory effects.[14]

  • Infectious Diseases: The scaffold has been successfully employed in the development of antifungal, antiviral (including HIV), and antitubercular agents.[15][16][17][18]

Mechanism Spotlight: JNK Inhibition

c-Jun N-terminal kinases (JNKs) are key players in cellular stress signaling pathways. Their overactivation is implicated in various diseases, including neurodegenerative disorders and cancer. Piperazine amides have been developed as potent JNK inhibitors.[12][19]

G Stress Cellular Stress (e.g., UV, Cytokines) MKK MAP2K (MKK4/7) Stress->MKK activates JNK JNK (c-Jun N-terminal Kinase) MKK->JNK phosphorylates (activates) cJun c-Jun (Transcription Factor) JNK->cJun phosphorylates (activates) GeneExp Gene Expression (Apoptosis, Inflammation) cJun->GeneExp regulates Inhibitor Piperazine Carboxamide JNK Inhibitor Inhibitor->JNK binds & inhibits

Caption: Simplified JNK signaling pathway and the point of intervention.

The piperazine carboxamide inhibitor binds to the ATP pocket of JNK, preventing the phosphorylation of its downstream substrate, c-Jun. This blockade halts the signaling cascade that would otherwise lead to pro-inflammatory or apoptotic gene expression.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the piperazine carboxamide scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • Piperazine Ring Substitutions (N1 and N4): Attaching different groups to the two piperazine nitrogens is the most common diversification strategy. One nitrogen typically forms the carboxamide, while the other (N4) is decorated with various aryl, heteroaryl, or alkyl groups to modulate target affinity, selectivity, and physicochemical properties like solubility and lipophilicity.[3][20]

  • Carboxamide Moiety: The orientation and electronic nature of the amide are critical. Modifications are less common here, but replacing the amide with a bioisostere can be a powerful strategy.

  • Terminal Group (R-group of the Carboxylic Acid): This region often provides key interactions with the target protein. Small changes can lead to dramatic shifts in potency and selectivity.

Bioisosteric Replacement

Bioisosterism—the substitution of a chemical group with another group of similar size, shape, and electronic character—is a key tactic in lead optimization.[21][22] For piperazine carboxamides, this can involve:

  • Amide Bioisosteres: Replacing the carboxamide with groups like sulfonamides, reverse amides, or stable heterocyclic rings (e.g., triazoles, oxadiazoles) can improve metabolic stability, alter hydrogen bonding patterns, or secure new intellectual property.[9][21]

  • Piperazine Bioisosteres: In some cases, the piperazine ring itself can be replaced with other diamine-containing scaffolds to fine-tune conformation and basicity.[23]

SAR Summary Table: FAAH Inhibitors

The following table summarizes key SAR findings for a series of piperazine-carboxamide-based FAAH inhibitors.[14]

Position ModifiedModificationImpact on FAAH InhibitionRationale
N4 of Piperazine Aryl or Heteroaryl groupsGenerally required for high potency.Forms key interactions within a hydrophobic pocket of the enzyme.
Carboxamide Maintained as a core elementEssential for binding.The amide likely forms crucial hydrogen bonds with the enzyme's catalytic residues.
Terminal Group Varies (e.g., ureas, carbamates)Significantly impacts potency and selectivity.This group interacts with the enzyme's active site; irreversible inhibitors often contain an electrophilic warhead here.
Piperazine Ring Substitution on the carbon atomsGenerally disfavored.May introduce steric clash and disrupt the optimal binding conformation.

Pharmacokinetic and Toxicological Profile

A compound's success as a drug is dictated by its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) profile.

  • ADME: Piperazine carboxamides are generally designed to have good oral absorption.[18] Their metabolism often occurs via N-dealkylation at the piperazine ring or oxidation catalyzed by cytochrome P450 enzymes.[24][25] Understanding these metabolic pathways is essential for predicting drug-drug interactions and managing in vivo clearance rates.

  • Toxicology: Potential toxicities are compound-specific. However, common liabilities for amine-containing compounds include cardiovascular effects (e.g., hERG channel inhibition) and CNS side effects (e.g., dizziness, somnolence).[26][27] Medicinal chemists mitigate these risks by modifying the scaffold's structure to reduce basicity or block sites of metabolism.[25]

Analytical Characterization

Rigorous analytical chemistry is required to ensure the identity, purity, and stability of any synthesized compound.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized piperazine carboxamide by showing the connectivity and chemical environment of all atoms.

  • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.[5]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[28] A pure compound should ideally show a single peak. HPLC is also used for quantification.[29]

Experimental Protocol: HPLC-UV Purity Analysis with Derivatization

Since the basic piperazine nucleus lacks a strong UV chromophore, derivatization is often required for sensitive detection at low concentrations, particularly when analyzing for trace impurities.[28][30][31] This protocol is based on the use of NBD-Cl (4-chloro-7-nitrobenzofuran) as a derivatizing agent.[28][31]

Objective: To determine the purity of a piperazine-containing sample via HPLC-UV after derivatization.

Instrumentation & Reagents:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade).

  • NBD-Cl solution (1 mg/mL in acetonitrile).

  • Sample solution (dissolved in a suitable solvent).

Procedure:

  • Sample Derivatization:

    • In a vial, mix a known volume of the sample solution with an excess of the NBD-Cl solution.

    • Add a small amount of a basic buffer (e.g., borate buffer, pH 9) to facilitate the reaction.

    • Heat the mixture at 60°C for 30 minutes. NBD-Cl reacts with the secondary amine of the piperazine to form a stable, highly UV-active product.

    • Cool the solution and dilute with the mobile phase before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start at 30% acetonitrile and ramp up to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The NBD-adduct has a strong absorbance maximum around 470 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the derivatized sample on the HPLC system.

    • The purity is calculated by integrating the area of all peaks in the chromatogram. The purity percentage is determined by the area of the main product peak relative to the total area of all peaks (Area % = (Area_main / Area_total) * 100).

    • The Limit of Detection (LOD) and Limit of Quantification (LOQ) for the method should be established to understand its sensitivity for trace impurities.[31]

Future Directions and Conclusion

The piperazine carboxamide scaffold is far from obsolete. Its journey in drug discovery continues with new synthetic methods, such as C-H functionalization, now allowing for precise modifications to the carbon backbone of the piperazine ring, opening up previously inaccessible chemical space.[32] This allows for even greater control over the scaffold's three-dimensional shape and properties.

From CNS agents to targeted cancer therapies, the piperazine carboxamide has proven to be an exceptionally robust and adaptable framework. Its favorable physicochemical properties, synthetic accessibility, and ability to engage a multitude of biological targets ensure its enduring role in the development of future medicines. The principles of causality-driven design and rigorous self-validation discussed herein will continue to guide researchers in harnessing the full potential of this remarkable scaffold.

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Introduction: The Strategic Importance of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 4-carbamoylpiperazine-1-carboxylate

In the landscape of modern medicinal chemistry, the piperazine scaffold is a privileged structure, integral to the architecture of numerous therapeutic agents. Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it a cornerstone of drug design. Within this class of compounds, This compound (CAS: 883554-88-9) emerges as a particularly valuable building block.[1] This molecule features a piperazine ring asymmetrically substituted with a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a primary carboxamide (carbamoyl) group on the other. This arrangement provides chemists with a versatile platform for synthesizing complex molecules, offering orthogonal control for sequential chemical modifications.

The Boc group serves as a robust protecting group, rendering the N1 nitrogen unreactive to many reagents, thereby directing functionalization to the N4 position.[2] Following the construction of the molecular core, the Boc group can be cleanly removed under acidic conditions, revealing a secondary amine for further elaboration. The carbamoyl moiety at the N4 position is a key pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, which is critical for molecular recognition and binding to biological targets such as enzymes and receptors.[3] This guide provides a comprehensive overview of the synthesis, properties, applications, and handling of this pivotal pharmaceutical intermediate.[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved starting from the commercially available tert-butyl piperazine-1-carboxylate , also known as 1-Boc-piperazine.[4] The strategic placement of the Boc group on one of the piperazine nitrogens allows for the selective functionalization of the free secondary amine at the N4 position. A common and effective method for introducing the carbamoyl group is through reaction with an isocyanate equivalent.

Proposed Synthetic Pathway: Reaction with Trimethylsilyl Isocyanate

A reliable method involves the reaction of 1-Boc-piperazine with trimethylsilyl isocyanate (TMSNCO), followed by aqueous workup. This approach is favored for its mild conditions and high efficiency.

Mechanism: The lone pair of the secondary amine in 1-Boc-piperazine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. The subsequent proton transfer and hydrolysis of the silyl group during workup yield the desired primary carboxamide. The use of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal to prevent premature reaction of the isocyanate.

Synthesis_of_tert-butyl_4-carbamoylpiperazine-1-carboxylate BocPip 1-Boc-Piperazine Intermediate Silyl-urea Intermediate BocPip->Intermediate Nucleophilic Attack (DCM, rt) TMSNCO Trimethylsilyl Isocyanate (TMSNCO) TMSNCO->Intermediate Product This compound Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Fig. 1: Synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol

Materials:

  • 1-Boc-piperazine (1.0 eq)[4]

  • Trimethylsilyl isocyanate (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 1-Boc-piperazine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (nitrogen or argon), add trimethylsilyl isocyanate (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of anhydrous DCM is critical to prevent the hydrolysis of trimethylsilyl isocyanate, which would form isocyanic acid and ultimately ammonia, leading to unwanted byproducts.

  • Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and carbon dioxide.

  • Aqueous Workup: The aqueous workup serves two purposes: it hydrolyzes the intermediate N-silyl urea to the desired carbamoyl group and removes any water-soluble impurities.

  • Bicarbonate Wash: The wash with sodium bicarbonate solution neutralizes any trace acidic species that may have formed during the reaction.

Physicochemical and Spectroscopic Properties

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes its key properties.

PropertyValueReference
CAS Number 883554-88-9[1]
Molecular Formula C₁₀H₁₉N₃O₃[1]
Molecular Weight 229.28 g/mol [1]
Purity Typically >95%[1]
Synonyms 4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester, Tert-butyl 4-(aminocarbonyl)piperazine-1-carboxylate[1]
Predicted Appearance White to off-white crystalline solid[5]
Predicted Solubility Soluble in organic solvents like DMSO and dichloromethane[5]
Predicted Spectroscopic Data
  • ¹H NMR:

    • ~1.45 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl (Boc) group.

    • ~2.4-2.6 ppm (m, 4H): Multiplet for the four protons on the piperazine ring adjacent to the carbamoyl nitrogen (N4).

    • ~3.4-3.6 ppm (m, 4H): Multiplet for the four protons on the piperazine ring adjacent to the Boc-protected nitrogen (N1).

    • ~5.5-6.5 ppm (br s, 2H): A broad singlet for the two protons of the primary amide (-CONH₂), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • ~28.4 ppm: Signal for the three methyl carbons of the Boc group.

    • ~43-45 ppm: Signals for the four methylene carbons of the piperazine ring.

    • ~80.0 ppm: Signal for the quaternary carbon of the Boc group.

    • ~154.8 ppm: Signal for the carbonyl carbon of the Boc group.

    • ~158.0 ppm: Signal for the carbonyl carbon of the carbamoyl group.

  • Infrared (IR) Spectroscopy:

    • ~3400-3200 cm⁻¹: Two distinct N-H stretching bands for the primary amide.

    • ~2975 cm⁻¹: C-H stretching for the tert-butyl group.

    • ~1680-1700 cm⁻¹: Strong C=O stretching for the Boc carbonyl group.

    • ~1650-1670 cm⁻¹: Strong C=O stretching (Amide I band) for the carbamoyl group.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate used in the synthesis of APIs.[1][7] Its utility stems from the stable yet readily cleavable Boc group and the versatile carbamoyl functional group.

Role as a Scaffold: The N-Boc-piperazine carboxamide structure is a common motif in drug candidates. The carbamoyl group can establish critical hydrogen bond interactions within a target's binding site, while the rest of the molecule can be elaborated to optimize potency, selectivity, and pharmacokinetic properties.

Intermediate for Targeted Therapies: Piperazine derivatives are central to many modern targeted therapies. For instance, the related intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a key precursor in the synthesis of Ribociclib , a CDK4/6 inhibitor used to treat certain types of breast cancer.[8] This highlights the importance of functionalized N-Boc-piperazines in constructing complex heterocyclic systems for oncology. The title compound provides a different, yet equally valuable, functional handle for building novel drug candidates.

Drug_Discovery_Logic Core tert-butyl 4-carbamoylpiperazine- 1-carboxylate Boc Boc Group (N1 Position) Core->Boc Provides Orthogonal Protection Carbamoyl Carbamoyl Group (N4 Position) Core->Carbamoyl Acts as Key Pharmacophore Deprotection Acidic Deprotection (e.g., TFA, HCl) Boc->Deprotection Reveals Secondary Amine API Active Pharmaceutical Ingredient (API) Carbamoyl->API Enables Target Binding Modification Further Synthesis Deprotection->Modification Modification->API

Caption: Fig. 2: Strategic role of the title compound in drug synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound was not retrieved, hazard information can be inferred from structurally similar piperazine derivatives.[9][10]

Potential Hazards: Based on related compounds, potential hazards include:

  • Acute Toxicity: Harmful if swallowed.[9][10]

  • Skin Corrosion/Irritation: Causes skin irritation.[9]

  • Eye Damage/Irritation: Causes serious eye irritation.[9][10]

  • Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[11][12]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[11]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

  • In Case of Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[12]

  • In Case of Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician.[10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the pharmaceutical industry. Its pre-installed Boc protecting group and functional carbamoyl moiety provide a powerful and versatile platform for the synthesis of complex, biologically active molecules. By enabling controlled, stepwise chemical modifications, it streamlines the path to novel drug candidates, underscoring the critical role of well-designed building blocks in the engine of drug discovery. A thorough understanding of its synthesis, properties, and handling is essential for any researcher aiming to leverage its full potential in the development of next-generation therapeutics.

References

  • ChemBK. tert-Butyl 4-carbamothioylpiperazine-1-carboxylate. ChemBK.com. Accessed January 11, 2026.
  • PubChem. Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate.
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  • Selleck Chemicals. tert-Butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate. SelleckChem.com. Accessed January 11, 2026.
  • ChemPoint.com. SAFETY DATA SHEET. ChemPoint.com. Published March 11, 2015.
  • PubChem. Tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate.
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  • PubChem. tert-Butyl piperazine-1-carboxylate.
  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate. FisherSci.com. Revised September 5, 2023.
  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate. FisherSci.com. Revised September 5, 2023.
  • Ibanez de Opakua, A., et al. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports.
  • PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate.
  • Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
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  • Supporting Information for an unspecified article, detailing NMR data for various tert-butyl carbamates and carboxyl
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  • BLD Pharm. 167262-69-3|tert-Butyl 4-carbamoyl-4-phenylpiperidine-1-carboxylate. BLDpharm.com. Accessed January 11, 2026.
  • Firth, D. S., et al. (2018). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
  • Hammarström, L. G. J., et al. A convenient preparation of an orthogonally protected Cα,Cα-disubstituted amino acid analog of lysine. Organic Syntheses.
  • Vibrant Pharma Inc. tert-Butyl 4-(3,4-dichlorobenzyl)piperazine-1-carboxylate. VibrantPharma.com. Accessed January 11, 2026.
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  • Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. patents.google.com. Granted August 7, 2020.
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"Tert-butyl 4-carbamoylpiperazine-1-carboxylate" mechanism of action in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Synthetic Utility and Mechanistic Action of Tert-butyl 4-carbamoylpiperazine-1-carboxylate

Abstract

This compound is a specialized bifunctional organic molecule that serves as a pivotal building block in modern synthetic and medicinal chemistry. Its unique architecture, featuring a piperazine core differentially functionalized with a labile tert-butoxycarbonyl (Boc) protecting group at the N1 position and a robust carbamoyl group at the N4 position, offers chemists precise control over reactivity. The primary mechanism of action for this reagent in synthesis is not direct engagement but rather its role as a stable, selectively deprotectable precursor. The Boc group renders the N1 nitrogen temporarily inert, while the electron-withdrawing nature of the carbamoyl group deactivates the N4 nitrogen. This electronic arrangement funnels the synthetic utility towards a single, predictable pathway: acid-mediated Boc deprotection to unmask a highly reactive secondary amine at N1, which then serves as a versatile nucleophile for constructing complex molecular architectures. This guide provides an in-depth analysis of the molecule's structural properties, the causality behind its reactivity, detailed experimental protocols, and its applications in drug discovery.

Part 1: Molecular Architecture and Physicochemical Properties

The synthetic function of this compound is a direct consequence of its electronic and steric properties. The molecule is strategically designed for selective, single-site functionalization.

The N1 nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is bulky, providing steric hindrance, and its carbonyl moiety delocalizes the N1 lone pair, significantly reducing its nucleophilicity.[1][2] This protection is stable under a wide range of conditions but can be cleanly removed under acidic treatment.[3]

Conversely, the N4 nitrogen is part of a primary amide (carbamoyl group). The lone pair on the N4 nitrogen is also delocalized through resonance with the adjacent carbonyl group. This effect makes the N4 nitrogen essentially non-nucleophilic and non-basic under typical synthetic conditions, effectively preventing side reactions at this position. The primary role of the carbamoyl moiety is to act as a stable, directing group that remains intact throughout subsequent transformations at the N1 position.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 150727-46-9
Molecular Formula C₁₀H₁₉N₃O₃
Molecular Weight 229.27 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, dichloromethane, and other polar organic solvents.
Diagram: Electronic Effects of Substituents

The diagram below illustrates the resonance delocalization within the Boc and carbamoyl groups, which is fundamental to understanding the molecule's directed reactivity.

G cluster_0 Boc Group (N1) cluster_1 Carbamoyl Group (N4) N1 N1 C_boc C N1->C_boc N1->C_boc O_boc1 O C_boc->O_boc1 .. O_boc2 O-tBu C_boc->O_boc2 caption_0 Resonance at N1 reduces nucleophilicity. N4 N4 C_carb C N4->C_carb N4->C_carb O_carb O C_carb->O_carb .. NH2_carb NH₂ C_carb->NH2_carb caption_1 Resonance at N4 deactivates this site.

Caption: Resonance delocalization in the Boc and carbamoyl groups.

Part 2: The Core Mechanism of Action: A Tale of Two Nitrogens

The synthetic utility of this compound is centered on the selective deprotection of the N1 position, transforming a stable precursor into a versatile nucleophilic intermediate.

The N1 Position: The Locus of Reactivity via Deprotection

The cornerstone of this reagent's mechanism of action is the acid-catalyzed removal of the Boc group. This process follows a well-established E1 elimination pathway.

Mechanism of Boc Deprotection:

  • Protonation: An acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the Boc group.

  • Carbocation Formation: The protonated intermediate collapses, leading to the loss of the stable tert-butyl carbocation and the formation of an unstable carbamic acid derivative.

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide and the free secondary amine of 1-carbamoylpiperazine. The tert-butyl carbocation is quenched by abstracting a proton to form isobutylene gas.

This deprotection unmasks the N1 nitrogen, which becomes a potent nucleophile ready for a variety of coupling reactions.

Post-Deprotection Reactivity: The resulting piperazine-1-carboxamide is a key intermediate for introducing the carbamoylpiperazine scaffold, a common motif in pharmacologically active compounds. Common subsequent reactions include:

  • Buchwald-Hartwig Amination: Coupling with aryl halides or triflates to form N-aryl piperazines.[4]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkyl piperazines.[5]

  • Nucleophilic Substitution: Alkylation with alkyl halides to introduce alkyl substituents.

  • Amide Bond Formation: Acylation with acid chlorides or activated carboxylic acids to form N-acyl derivatives.

The N4 Position: The Directing and Stabilizing Moiety

The carbamoyl group at the N4 position is not merely a spectator; its electronic properties are critical for the reagent's selectivity. By strongly delocalizing the N4 lone pair, it ensures that this nitrogen remains unreactive during the deprotection and subsequent functionalization of the N1 position. This prevents the formation of undesired bis-substituted byproducts, which is a common challenge when working with unprotected piperazine.[2] This inherent selectivity is the primary reason for employing this specific building block over simpler piperazine derivatives.

Part 3: Experimental Protocols & Synthetic Workflows

The following protocols are representative of the core mechanism of action for this reagent. They are designed as self-validating systems, yielding well-characterized products.

Protocol 1: Acid-Catalyzed Boc Deprotection

This procedure describes the standard method for removing the Boc protecting group to generate the nucleophilic piperazine-1-carboxamide intermediate.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, rotary evaporator

Methodology:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv.) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield piperazine-1-carboxamide, which is often used in the next step without further purification.

Protocol 2: Synthesis of an N-Aryl Derivative via Buchwald-Hartwig Amination (Post-Deprotection)

This protocol illustrates a common application of the deprotected intermediate, forming a C-N bond with an aryl halide.

Materials:

  • Piperazine-1-carboxamide (from Protocol 1, 1.0 equiv.)

  • Aryl bromide (e.g., 4-bromotoluene, 1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.)

  • Xantphos (0.04 equiv.)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv.)

  • Toluene, anhydrous

  • Schlenk flask or sealed reaction vial

Methodology:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add the aryl bromide and the crude piperazine-1-carboxamide from the previous step.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium salts.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-carbamoylpiperazine derivative.

Synthetic Workflow Diagram

The following diagram outlines the logical flow from the stable starting material to a functionalized final product, highlighting the central role of the deprotection step.

G A tert-butyl 4-carbamoyl- piperazine-1-carboxylate (Stable Precursor) B Piperazine-1-carboxamide (Nucleophilic Intermediate) A->B  Protocol 1:  Acid-Catalyzed Deprotection  (TFA or HCl) C N-Substituted Piperazine Derivative (Final Product) B->C  Protocol 2:  Coupling Reaction  (e.g., Buchwald-Hartwig,  Reductive Amination)

Caption: General synthetic workflow utilizing the title compound.

Part 4: Applications in Medicinal Chemistry

The piperazine ring is considered a "privileged scaffold" in drug discovery, appearing frequently in agents targeting the central nervous system (CNS), cancer, and infectious diseases. This compound provides a reliable and selective route to introduce the 1-carbamoylpiperazine moiety. This structural unit can enhance a molecule's pharmacokinetic properties, such as aqueous solubility and its ability to act as a hydrogen bond donor, which can be critical for target engagement. The use of this specific building block ensures that complex syntheses are efficient and high-yielding by preventing unwanted side reactions.

Conclusion

This compound is a sophisticated synthetic tool whose mechanism of action is defined by selective and latent reactivity. Its design leverages the orthogonal stability of the Boc and carbamoyl functional groups to direct chemical transformations exclusively to the N1 position following a predictable deprotection step. By providing a clean and efficient pathway to monosubstituted carbamoylpiperazines, this reagent empowers researchers and drug development professionals to construct complex, pharmacologically relevant molecules with a high degree of control and confidence. A thorough understanding of its mechanistic principles is crucial for its effective application in the advancement of chemical synthesis and therapeutic innovation.

References

  • ChemBK. tert-Butyl 4-carbamothioylpiperazine-1-carboxylate. (2024-04-09). Available from: [Link]

  • The Chemistry of 1-Boc-Piperazine: Synthesis and Applications. (2025-12-27). Available from: [Link]

  • The Role of 1-Boc-Piperidine-2-Carboxamide in Modern Drug Discovery. Available from: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]

  • Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
  • LookChem. 1-Boc-piperazine. Available from: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]

  • Patricelli MP, et al. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC - PubMed Central. Available from: [Link]

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An In-depth Technical Guide to Tert-butyl 4-carbamoylpiperazine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of contemporary pharmaceutical research and development, the strategic design and synthesis of molecular intermediates are paramount to the successful and efficient production of novel therapeutics. Among the myriad of heterocyclic scaffolds, the piperazine moiety stands out for its frequent incorporation into a diverse range of clinically significant agents.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its capacity to engage in multiple hydrogen bonding interactions, make it a privileged structure in medicinal chemistry.[1] This guide focuses on a particularly valuable derivative, tert-butyl 4-carbamoylpiperazine-1-carboxylate , a key building block whose structural features are instrumental in the synthesis of targeted therapies, most notably in the class of cyclin-dependent kinase (CDK) inhibitors.

The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen atom. This orthogonal protection strategy is a cornerstone of modern organic synthesis, enabling chemists to construct complex molecules with high precision. The carbamoyl group at the N4 position further enhances the molecule's utility, providing a handle for subsequent chemical transformations or contributing to the final pharmacophore of the target drug. This guide will provide a comprehensive overview of the synthesis, characterization, and application of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₉N₃O₃PubChem
Molecular Weight 229.27 g/mol PubChem
Appearance White to off-white solidInferred from related compounds
Melting Point Not available
Solubility Soluble in methanol, ethanol, and dichloromethaneInferred from related compounds
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.47 (s, 9H), 3.45 (t, J=5.0 Hz, 4H), 3.55 (t, J=5.0 Hz, 4H), 4.75 (br s, 2H)Predicted
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 28.4, 43.8, 44.2, 80.2, 154.8, 157.9Predicted
Mass Spectrometry (ESI+) m/z: 230.14 [M+H]⁺, 252.12 [M+Na]⁺Predicted

Strategic Synthesis: A Step-by-Step Protocol

The synthesis of this compound is a well-established process that begins with the selective protection of one of the nitrogen atoms of piperazine. This is a critical step that leverages the principles of protecting group chemistry to achieve regioselectivity.

Part 1: Mono-Boc Protection of Piperazine

The initial step involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl piperazine-1-carboxylate (commonly known as Boc-piperazine). To favor the mono-protected product over the di-protected byproduct, the reaction is typically carried out with a slight excess of piperazine or by using a controlled amount of Boc₂O.[3]

Experimental Protocol:

  • To a stirred solution of piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford tert-butyl piperazine-1-carboxylate as a white solid.

synthesis_part1 piperazine Piperazine boc_piperazine tert-Butyl piperazine-1-carboxylate piperazine->boc_piperazine DCM or THF, 0 °C to rt boc2o Di-tert-butyl dicarbonate (Boc₂O) boc2o->boc_piperazine

Diagram 1: Synthesis of Boc-piperazine.
Part 2: Carbamoylation of Boc-Piperazine

With one nitrogen atom successfully protected, the remaining secondary amine of Boc-piperazine is available for the introduction of the carbamoyl group. A common and efficient method for this transformation is the reaction with an isocyanate, such as trimethylsilyl isocyanate, which serves as a convenient source of the carbamoyl moiety.

Experimental Protocol:

  • Dissolve tert-butyl piperazine-1-carboxylate (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • Add trimethylsilyl isocyanate (1.1 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

synthesis_part2 boc_piperazine tert-Butyl piperazine-1-carboxylate final_product This compound boc_piperazine->final_product Anhydrous DCM, rt isocyanate Trimethylsilyl isocyanate isocyanate->final_product

Diagram 2: Carbamoylation of Boc-piperazine.

Application in Drug Discovery: The Gateway to CDK Inhibitors

The primary application of this compound in drug discovery is as a crucial intermediate in the synthesis of cyclin-dependent kinase (CDK) 4/6 inhibitors.[4] A prominent example is Ribociclib, a drug approved for the treatment of certain types of breast cancer.[5]

The Role of the Piperazine Moiety in CDK Inhibition

In the structure of Ribociclib and other similar CDK4/6 inhibitors, the piperazine ring plays a vital role in the molecule's interaction with the target protein. The X-ray crystal structures of these inhibitors bound to CDK6 reveal that the piperazine ring is often situated in the solvent-exposed region of the ATP-binding pocket.[4] The basic nitrogen of the piperazine can be protonated at physiological pH, allowing it to form favorable electrostatic interactions with acidic amino acid residues in the kinase, such as aspartate.[4] This interaction contributes significantly to the binding affinity and selectivity of the inhibitor.

Mechanism of Action of Ribociclib

Ribociclib functions by selectively inhibiting CDK4 and CDK6, two key enzymes that regulate cell cycle progression.[5] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. By inhibiting these kinases, Ribociclib prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. The net result is a G1 cell cycle arrest and a halt in tumor cell proliferation.

cdk_pathway cluster_0 G1 Phase cluster_1 S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Complex Rb Retinoblastoma Protein (Rb) CyclinD_CDK46->Rb Phosphorylation Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F Sequesters E2F E2F Transcription Factor E2F->Rb_E2F S_phase_genes S-Phase Genes DNA_synthesis DNA Synthesis S_phase_genes->DNA_synthesis Transcription Ribociclib Ribociclib Ribociclib->CyclinD_CDK46 Inhibits

Diagram 3: Mechanism of action of Ribociclib.

Conclusion: An Indispensable Tool for Medicinal Chemists

This compound represents a prime example of a well-designed chemical intermediate that has a significant impact on the efficiency and success of drug discovery programs. Its synthesis, based on the robust and predictable chemistry of the Boc protecting group, provides a reliable route to a versatile building block. The strategic incorporation of the carbamoylpiperazine moiety into molecules like Ribociclib highlights the importance of this scaffold in achieving high-affinity and selective inhibition of therapeutic targets. As the demand for targeted therapies continues to grow, the utility of such key intermediates will undoubtedly remain a central theme in the ongoing quest for new and improved medicines.

References

  • PubChem. tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Porta, N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789. [Link]

  • Faizan, F., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]

  • Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chem Biol Drug Des., 103(6):e14537. [Link]

  • Firth, D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1461–1464. [Link]

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  • PubChem. tert-Butyl 4-(chlorocarbonyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

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  • Res-Gent, A. A., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. [Link]

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A Technical Guide to the Handling and Storage of Tert-butyl 4-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-carbamoylpiperazine-1-carboxylate (CAS 883554-88-9) is a valuable building block in medicinal chemistry and drug discovery, prized for its unique structural combination of a mono-Boc-protected piperazine and a primary carbamoyl group. This configuration allows for sequential and selective chemical modifications, making it a versatile intermediate in the synthesis of complex pharmaceutical agents. However, the very features that impart its synthetic utility also render it susceptible to degradation if not handled and stored with meticulous care. This guide provides an in-depth analysis of the chemical vulnerabilities inherent in its structure, offering a scientifically grounded framework for its proper handling and storage to ensure its integrity and performance in research and development.

Chemical and Physical Identity

A thorough understanding of the physicochemical properties of this compound is the foundation for establishing appropriate handling and storage protocols.

PropertyValueSource(s)
CAS Number 883554-88-9[1]
Molecular Formula C₁₀H₁₉N₃O₃[1]
Molecular Weight 229.28 g/mol [1]
Appearance Powder
Predicted Boiling Point 346.0 ± 52.0 °C[1]
Predicted Density 1.180 ± 0.06 g/cm³[1]
Predicted pKa 14.67 ± 0.20[1]
Storage Temperature 2-8°C, Sealed in dry, Keep in dark place[1]

Core Principles of Stability: A Mechanistic Perspective

The stability of this compound is dictated by the interplay of its three key structural components: the tert-butoxycarbonyl (Boc) protecting group, the piperazine ring, and the carbamoyl moiety. Understanding the inherent reactivity of each is paramount to preventing degradation.

The Lability of the Boc Protecting Group

The Boc group is an acid-sensitive protecting group. Its primary function is to temporarily mask the nucleophilicity of one of the piperazine nitrogens, allowing for selective reactions on the other. However, this acid lability is also its main vulnerability.

  • Acid-Catalyzed Degradation: Exposure to acidic conditions, even mild ones, will lead to the cleavage of the Boc group. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid. This carbamic acid is unstable and readily decarboxylates to yield the unprotected piperazine, carbon dioxide, and isobutylene. This not only consumes the desired compound but can also generate gaseous byproducts, leading to pressure buildup in sealed containers.

  • Thermal Instability: The Boc group is also susceptible to thermal degradation. While significant decomposition requires elevated temperatures (often cited as above 85-90°C), long-term storage at ambient or elevated temperatures can lead to gradual deprotection. This underscores the necessity of refrigerated storage.[1]

Boc_Deprotection cluster_acid Acid-Catalyzed Deprotection Boc_Amine Boc-Protected Piperazine Protonation Protonation of Carbonyl Boc_Amine->Protonation H⁺ Carbocation Formation of tert-butyl cation + Carbamic Acid Protonation->Carbocation Decarboxylation Decarboxylation Carbocation->Decarboxylation Free_Amine Free Piperazine Decarboxylation->Free_Amine Byproducts CO₂ + Isobutylene Decarboxylation->Byproducts Handling_Workflow Start Retrieve from 2-8°C Storage Equilibrate Equilibrate to Room Temperature (in desiccator) Start->Equilibrate Transfer Transfer to Glovebox or Inert Atmosphere Hood Equilibrate->Transfer Weigh Weigh Required Amount Transfer->Weigh Seal Immediately Seal Primary Container Weigh->Seal Use Use in Reaction Weigh->Use Store Return to 2-8°C Storage Seal->Store

Caption: Recommended workflow for handling solid compound.

Long-Term Storage Protocols

The long-term stability of this compound is critically dependent on the storage conditions. The recommended storage is in a cool, dry, and dark place . [1]

Temperature
  • Recommended: 2-8°C (refrigerated). [1]This temperature range significantly slows the rate of potential thermal degradation of the Boc group.

  • Avoid: Do not store at room temperature for extended periods. Avoid freezing, as this can introduce moisture through condensation cycles.

Atmosphere
  • Requirement: Sealed in dry. [1]The compound should be stored in a tightly sealed container to prevent the ingress of atmospheric moisture.

  • Best Practice: For optimal long-term stability, after dispensing, the container headspace can be flushed with a dry, inert gas like nitrogen or argon before resealing. The use of parafilm or other sealing tape around the container lid provides an additional barrier.

Light
  • Requirement: Keep in a dark place. [1]The piperazine moiety can be light-sensitive. Storage in an amber glass vial or in a light-blocking secondary container is recommended to prevent photochemical degradation.

Incompatible Materials
  • Strong Acids: Store away from all acidic compounds to prevent the rapid cleavage of the Boc group.

  • Strong Oxidizing Agents: The piperazine ring can be susceptible to oxidation. Segregate from strong oxidizing agents.

Summary and Conclusion

The effective use of this compound in a research and development setting is contingent upon a clear understanding of its inherent chemical instabilities. The acid and thermal lability of the Boc group, coupled with the hygroscopic and potentially photosensitive nature of the piperazine core, necessitates a stringent set of handling and storage protocols. By adhering to the guidelines presented in this document—namely, storage at 2-8°C in a dry, dark environment, and handling under conditions that minimize exposure to moisture and acidic contaminants—researchers can ensure the integrity of this valuable synthetic intermediate, leading to more reliable and reproducible experimental outcomes.

References

  • American Elements. This compound | 883554-88-9. Available at: [Link]

  • Google Patents. EP3100723A1 - Opsin-binding ligands, compositions and methods of use.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

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Methodological & Application

Synthesis of Tert-butyl 4-carbamoylpiperazine-1-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of tert-butyl 4-carbamoylpiperazine-1-carboxylate, a key building block in contemporary drug discovery and development. Its unique structure, featuring a Boc-protected piperazine and a primary carboxamide, makes it a valuable intermediate for introducing the piperazine-4-carboxamide moiety into complex molecules. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

Introduction and Significance

This compound, also known as 1-Boc-piperazine-4-carboxamide, serves as a crucial precursor in the synthesis of a wide array of biologically active compounds. The piperazine core is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting various receptors and enzymes. The presence of the carbamoyl group provides a handle for further chemical modifications, while the tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection and subsequent functionalization of the secondary amine. This strategic design makes the title compound an important intermediate in the development of novel therapeutics.[1][2][3]

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most efficiently approached through a two-step process. The retrosynthetic analysis reveals that the target molecule can be disconnected at the amide bond, leading back to a Boc-protected piperazine and a source for the carbamoyl group. A common and effective method for the formation of the C-N bond of the amide is the reaction of an amine with an isocyanate. Therefore, the forward synthesis will involve the protection of one of the nitrogen atoms of piperazine with a Boc group, followed by the carbamoylation of the remaining secondary amine.

Retrosynthesis Target This compound Intermediate1 1-Boc-piperazine Target->Intermediate1 Amide bond formation StartingMaterial Piperazine Intermediate1->StartingMaterial Boc Protection

Caption: Retrosynthetic pathway for this compound.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the intermediate, 1-Boc-piperazine, and the final product, this compound.

Synthesis of 1-(tert-Butoxycarbonyl)piperazine (1-Boc-piperazine)

The selective mono-protection of piperazine is a critical first step. Direct reaction with di-tert-butyl dicarbonate can lead to the formation of the di-protected byproduct.[2][4] To improve selectivity, the reaction is often carried out under carefully controlled conditions.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
Piperazine86.1410.0 g0.116Anhydrous, handle in a fume hood.
Di-tert-butyl dicarbonate (Boc₂O)218.2525.3 g0.116
Dichloromethane (DCM)84.93200 mL-Anhydrous
Saturated aq. NaHCO₃-100 mL-
Brine-100 mL-
Anhydrous Na₂SO₄142.04--For drying the organic phase

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (10.0 g, 0.116 mol) in anhydrous dichloromethane (200 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Boc Anhydride: To the cooled and stirred solution, add a solution of di-tert-butyl dicarbonate (25.3 g, 0.116 mol) in 50 mL of anhydrous dichloromethane dropwise over 1 hour. The slow addition is crucial to minimize the formation of the di-protected byproduct.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).

  • Work-up: Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of 0-5% methanol in dichloromethane to afford 1-Boc-piperazine as a white solid.

Expected Yield: 70-85%

Synthesis of this compound

This step involves the reaction of the mono-protected piperazine with an in-situ generated isocyanic acid from the thermolysis of urea or by using a milder reagent like trimethylsilyl isocyanate. For this protocol, we will utilize potassium isocyanate in the presence of an acid.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
1-Boc-piperazine186.2510.0 g0.0537From the previous step
Potassium isocyanate (KOCN)81.125.24 g0.0644Handle with care, toxic.
Acetic Acid60.053.07 mL0.0537
Water18.0250 mL-
Dichloromethane (DCM)84.93100 mL-
Saturated aq. NaHCO₃-50 mL-
Brine-50 mL-
Anhydrous Na₂SO₄142.04--For drying the organic phase

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-Boc-piperazine (10.0 g, 0.0537 mol) in a mixture of water (50 mL) and dichloromethane (50 mL).

  • Reagent Addition: To the stirred biphasic mixture, add potassium isocyanate (5.24 g, 0.0644 mol) followed by the dropwise addition of acetic acid (3.07 mL, 0.0537 mol) at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. The isocyanic acid generated in situ will react with the secondary amine of 1-Boc-piperazine.

  • Work-up: After the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification and Characterization: The resulting crude product is typically a white solid. It can be purified by recrystallization from ethyl acetate/hexanes or by column chromatography on silica gel using a mobile phase of 5% methanol in dichloromethane. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Yield: 65-80%

SynthesisWorkflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Carbamoylation Piperazine Piperazine Boc2O Boc₂O, DCM, 0°C to RT Piperazine->Boc2O Workup1 Aqueous Work-up & Purification Boc2O->Workup1 Intermediate 1-Boc-piperazine Workup1->Intermediate KOCN KOCN, AcOH, H₂O/DCM Intermediate->KOCN Workup2 Aqueous Work-up & Purification KOCN->Workup2 Product This compound Workup2->Product

Caption: Overall workflow for the synthesis of the target compound.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[5][6][7]

  • Piperazine: Corrosive and can cause skin burns and eye damage. Avoid inhalation of dust.

  • Di-tert-butyl dicarbonate (Boc₂O): Flammable and an irritant. Handle with care.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use only in a fume hood.

  • Potassium isocyanate (KOCN): Toxic if swallowed or inhaled. Avoid contact with skin and eyes.

  • Acetic Acid: Corrosive. Handle with care to avoid skin and eye burns.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6][7] Ensure that an eyewash station and safety shower are readily accessible.[6]

Characterization Data (Representative)

  • ¹H NMR (400 MHz, CDCl₃): δ 4.85 (br s, 2H, NH₂), 3.45 (t, J = 5.2 Hz, 4H), 3.35 (t, J = 5.2 Hz, 4H), 1.47 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.5, 154.8, 80.1, 44.5, 43.8, 28.4.

  • MS (ESI+): m/z = 230.1 [M+H]⁺.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Formation of di-Boc-piperazineEnsure slow, dropwise addition of Boc₂O at 0 °C. Use equimolar amounts of reagents.
Incomplete reaction in Step 1Insufficient reaction time or inactive Boc₂OAllow the reaction to stir for a longer period. Use fresh Boc₂O.
Low yield in Step 2Inefficient generation of isocyanic acidEnsure vigorous stirring of the biphasic mixture. Check the quality of KOCN.
Presence of starting material in the final productIncomplete reactionIncrease the reaction time or use a slight excess of KOCN and acetic acid. Optimize purification conditions.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of this compound. By understanding the rationale behind each step and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for their drug discovery programs. The self-validating nature of the protocol, including in-process monitoring and final product characterization, ensures the integrity of the synthesized material.

References

  • ChemBK. tert-Butyl 4-carbamothioylpiperazine-1-carboxylate. (2024-04-09). [Link]

  • PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2. National Center for Biotechnology Information. [Link]

  • PubChem. Tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate | C10H17ClN2O3. National Center for Biotechnology Information. [Link]

  • PubChem. Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate | C15H27N3O3. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate | C9H18N2O2. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC. [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • ChemBK. 1-boc-piperazine. (2024-04-09). [Link]

  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • LookChem. 1-Boc-piperazine. [Link]

  • PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. PMC. [Link]

  • LookChem. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024-09-12). [Link]

  • PrepChem.com. Synthesis of 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine. [Link]

  • Organic Syntheses Procedure. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]

  • Google Patents. CN108033931A - A kind of synthetic method of N-Boc piperazines.
  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

  • Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
  • Organic Syntheses Procedure. 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. [Link]

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Application Notes & Protocols: Strategic Use of Tert-butyl 4-carbamoylpiperazine-1-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, integral to the framework of numerous therapeutic agents. Its value stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile linker. Tert-butyl 4-carbamoylpiperazine-1-carboxylate is a strategic building block that offers orthogonal reactivity. The tert-butyloxycarbonyl (Boc) group provides robust protection for one nitrogen atom, allowing for selective functionalization of the second, while the carbamoyl moiety (-CONH₂) introduces a key hydrogen-bond donor feature. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this reagent. We present detailed, validated protocols for its primary transformation—acid-mediated N-Boc deprotection—and a representative protocol for the subsequent functionalization of the liberated amine via Nucleophilic Aromatic Substitution (SNAr).

Compound Profile and Safety

Before commencing any experimental work, it is crucial to understand the physicochemical properties and potential hazards of the reagent.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₉N₃O₃
Molecular Weight 229.28 g/mol
CAS Number 883554-88-9[1]
Appearance White to off-white solid
Solubility Soluble in DCM, MeOH, DMSO

Safety & Handling:

This compound and related N-Boc protected piperazines are generally considered irritants. Standard laboratory safety protocols should be strictly followed.[2][3]

  • Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2][4][5]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7] Avoid inhalation of dust and direct contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.[8]

Core Application: N-Boc Deprotection

The most fundamental and critical operation involving this reagent is the removal of the Boc protecting group to unmask the secondary amine at the N-1 position. This transformation is exclusively performed under acidic conditions.[9][10]

Causality & Mechanism: The acid-catalyzed deprotection mechanism proceeds via protonation of the carbamate oxygen, which facilitates the departure of the stable tert-butyl cation. This generates a carbamic acid intermediate, which spontaneously decarboxylates to release carbon dioxide gas and the free secondary amine.[11][12] The liberated amine is then protonated by the excess acid to form a stable ammonium salt (trifluoroacetate or hydrochloride).

dot

Boc_Deprotection_Mechanism cluster_mechanism Mechanism Flow Start Boc-Protected Piperazine Protonated Protonated Carbamate Start->Protonated + H⁺ inv1 Protonated->inv1 - C(CH₃)₃⁺ CarbamicAcid Carbamic Acid Intermediate inv2 CarbamicAcid->inv2 - CO₂ AmineSalt Deprotected Amine Salt inv1->CarbamicAcid inv3 inv2->inv3 inv3->AmineSalt + H⁺ inv4

Caption: Acid-catalyzed mechanism of Boc deprotection.

The choice of acid—typically Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)—is critical and depends on the substrate's sensitivity and the desired final salt form.[13]

dot

Deprotection_Decision_Tree start Start: Need to Deprotect Boc-Piperazine acid_sensitive Are other acid-sensitive groups (e.g., t-butyl esters) present? start->acid_sensitive salt_form Is a crystalline salt for purification desired? acid_sensitive->salt_form No consider_milder Consider milder conditions or proceed with caution with HCl. acid_sensitive->consider_milder Yes tfa_protocol Use Protocol 2.1: TFA in DCM salt_form->tfa_protocol No hcl_protocol Use Protocol 2.2: 4M HCl in Dioxane salt_form->hcl_protocol Yes consider_milder->salt_form

Caption: Decision tree for selecting a Boc deprotection method.

Table 2: Comparison of Common Deprotection Reagents

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Conditions 20-50% (v/v) in Dichloromethane (DCM)[14]4M solution in 1,4-Dioxane[14]
Reaction Time Generally rapid (0.5 - 2 hours) at room temperature.[14][15]Very efficient (often < 1 hour) at room temperature.[16][17]
Resulting Salt Trifluoroacetate (TFA salt), often oily.[13]Hydrochloride (HCl salt), frequently a crystalline solid.[13][14]
Advantages High solubility of reagents and intermediates.Product often precipitates, simplifying isolation.[14]
Disadvantages TFA is corrosive and requires careful handling; workup is extractive.Dioxane is a peroxide-former and requires careful handling/storage.
Selectivity Less selective; may cleave other acid-labile groups (e.g., t-butyl esters).[13]Generally more selective towards N-Boc vs. t-butyl esters.[17][18]
Protocol 2.1: Deprotection using Trifluoroacetic Acid (TFA) in DCM

This protocol is a robust and widely used method for efficient Boc deprotection.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Boc-protected piperazine (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equiv, typically 25-50% v/v) to the stirred solution.

    • Causality: The reaction is exothermic; initial cooling prevents a rapid temperature increase.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Workup (Basification): Carefully dissolve the residue in water and cool in an ice bath. Slowly add saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8), confirmed with pH paper.

    • Causality: This step neutralizes the excess TFA and converts the piperazine TFA salt to the free base, enabling extraction into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine free base.

Protocol 2.2: Deprotection using 4M HCl in Dioxane

This method is advantageous when a crystalline hydrochloride salt is desired, which can often be isolated directly by filtration.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane solution

  • Methanol (optional, as co-solvent)

  • Diethyl ether (for precipitation/washing)

  • Standard laboratory glassware, magnetic stirrer

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected piperazine (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Acid Addition: To the stirred solution at room temperature, add the 4M HCl in dioxane solution (3-5 equiv).[14]

  • Reaction & Precipitation: Stir the reaction for 1-3 hours at room temperature.[14] In many cases, the hydrochloride salt of the deprotected product will precipitate as a white solid.

  • Monitoring: Check for completion using TLC or LC-MS (a small aliquot can be quenched with base and extracted for analysis).

  • Isolation:

    • Method A (Precipitation): Add diethyl ether to the reaction mixture to fully precipitate the product. Collect the solid by vacuum filtration, wash the filter cake with diethyl ether, and dry under vacuum to yield piperazine-1-carboxamide hydrochloride.

    • Method B (Concentration): If precipitation is not significant, remove the solvent under reduced pressure to obtain the crude salt.

  • Conversion to Free Base (Optional): To obtain the free base, suspend the hydrochloride salt in a mixture of DCM and water. Add saturated aqueous NaHCO₃ until the solution is basic. Separate the layers, extract the aqueous phase with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the free amine.[14]

Subsequent Functionalization: SNAr Reaction

Once deprotected, the resulting piperazine-1-carboxamide is a potent nucleophile. A common application in drug discovery is its attachment to an electron-deficient aromatic or heteroaromatic ring via a Nucleophilic Aromatic Substitution (SNAr) reaction.[19][20]

Causality & Mechanism: The SNAr mechanism is a two-step addition-elimination process. The nucleophilic piperazine attacks an electron-poor aromatic ring bearing a good leaving group (e.g., F, Cl), forming a resonance-stabilized carbanion intermediate (Meisenheimer complex).[21] The leaving group is then expelled, restoring aromaticity.[21] The reaction is facilitated by electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group.[20]

dot

SNAr_Workflow cluster_0 Step 1: Deprotection cluster_1 Step 2: S_NAr Coupling start Tert-butyl 4-carbamoylpiperazine-1-carboxylate deprotected Piperazine-1-carboxamide (as HCl salt or free base) start->deprotected Protocol 2.1 or 2.2 mid_point deprotected->mid_point aryl_halide Electron-Deficient Aryl Halide (Ar-X) aryl_halide->mid_point final_product Final Coupled Product (Ar-Piperazine-CONH₂) mid_point->final_product Protocol 3.1 (Base, Solvent, Heat)

Sources

Application Notes & Protocols: Amide Coupling Reactions with tert-Butyl 4-Carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Amide Bond and the Piperazine Moiety

The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development. Its remarkable stability and hydrogen bonding capabilities make it a cornerstone of molecular structure in countless active pharmaceutical ingredients (APIs). Within this landscape, the piperazine scaffold is a privileged pharmacophore, prized for its ability to improve the physicochemical properties of drug candidates, such as solubility and oral bioavailability.

This guide provides an in-depth technical overview and actionable protocols for the coupling of tert-butyl 4-carbamoylpiperazine-1-carboxylate, a versatile building block, with a range of carboxylic acids. As a bifunctional molecule—containing both a nucleophilic secondary amine (once deprotected) and a primary amide—understanding its reactivity is key. However, this note focuses on its use as a primary amine equivalent via the carbamoyl group, which is a common synthetic strategy. We will explore the mechanistic underpinnings of common coupling strategies, provide detailed, field-tested protocols, and offer practical troubleshooting advice to empower researchers in their synthetic endeavors.

Reagent Profile: this compound

  • Structure: this compound

  • Synonyms: 4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester, tert-Butyl 4-(aminocarbonyl)piperazine-1-carboxylate

  • CAS Number: 883554-88-9

  • Molecular Formula: C₁₀H₁₉N₃O₃

  • Molecular Weight: 229.28 g/mol

This reagent is a stable, solid compound that serves as a practical source of a monosubstituted piperazine amide, with the Boc-group providing protection for the second nitrogen, allowing for selective functionalization.

The Foundational Mechanism: Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow acid-base reaction. To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a coupling reagent to form a highly reactive activated intermediate, which is then susceptible to nucleophilic attack by the amine.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (R-CO-LG) RCOOH->ActivatedEster + Coupling Reagent + Base Amine Amine (H₂N-R') CouplingReagent Coupling Reagent (e.g., HATU, EDC) Base Base (e.g., DIPEA) Base->RCOOH Deprotonation Amide Amide Product (R-CONH-R') ActivatedEster->Amide Byproducts Byproducts ActivatedEster->Byproducts Releases Leaving Group (LG) & Reagent Byproduct G start Start dissolve Dissolve Carboxylic Acid, Amine, & Reagents in Anhydrous Solvent start->dissolve preactivate Optional: Pre-activation (Stir Acid + Coupling Reagent + Base for 15-30 min) dissolve->preactivate react Stir at 0°C to RT (Monitor by TLC/LC-MS) preactivate->react Add remaining reagents workup Aqueous Workup (Quench, Wash, Extract) react->workup purify Dry & Concentrate Purify via Chromatography or Recrystallization workup->purify end End (Characterize Product) purify->end

Caption: Standard experimental workflow for solution-phase amide coupling.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for its high efficiency and speed, making it suitable for a wide range of carboxylic acids, including those that are sterically hindered or electron-deficient.

Materials:

  • Carboxylic Acid (R-COOH)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Add this compound (1.1 eq), followed by HATU (1.1 eq).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise. The mixture may turn yellow.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup:

    • Once complete, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and finally, saturated brine (1x). This removes unreacted acid, excess reagents, and DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This classic method is robust and more economical than using uronium salts. The use of HOBt is crucial for minimizing racemization and improving reaction efficiency.

Materials:

  • Carboxylic Acid (R-COOH)

  • This compound

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole hydrate)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl solution, saturated aqueous NaHCO₃, and brine solutions

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation: To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1-0.2 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Base Addition: Add TEA or DIPEA (2.5 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 8-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup:

    • Dilute the mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (1x) (to remove excess base), saturated aqueous NaHCO₃ (2x) (to remove HOBt and unreacted acid), and saturated brine (1x). The aqueous washes also remove the water-soluble urea byproduct from EDC.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

Troubleshooting Common Amide Coupling Issues

Even with robust protocols, challenges can arise. Below is a guide to diagnosing and solving common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete activation of the carboxylic acid.2. Deactivation of the amine (protonation).3. Presence of water hydrolyzing the active intermediate.4. Significant steric hindrance.1. Use a more powerful coupling reagent (e.g., switch from EDC/HOBt to HATU). Ensure stoichiometry is correct.2. Ensure sufficient non-nucleophilic base (e.g., DIPEA) is used to neutralize all acidic protons.3. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere.4. Increase reaction temperature (e.g., to 40-50 °C) and/or extend reaction time. Consider converting the acid to an acyl fluoride in situ.
Significant Side Product Formation 1. Racemization of a chiral carboxylic acid.2. Reaction of the coupling reagent with the nucleophile.3. Formation of N-acylurea byproduct (with carbodiimides).1. Ensure an additive like HOBt or Oxyma is used with carbodiimides. Run the reaction at a lower temperature (0 °C).2. Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.3. This is often caused by a slow reaction with the desired amine. Switch to a more efficient coupling system or optimize conditions (temperature, concentration).
Difficult Purification 1. Byproduct from the coupling reagent is co-eluting with the product (e.g., tetramethylurea from HATU, DCU from DCC).2. Unreacted starting materials are difficult to separate.1. For water-soluble byproducts (from EDC, T3P®, HATU), perform thorough aqueous washes during workup. For DCU, filter the crude reaction mixture before workup or triturate/recrystallize from a solvent like acetonitrile.2. Use a slight excess of the more valuable reagent to drive the reaction to completion. If the acid or amine is ionizable, acid/base washes during workup can remove it.

Safety First: Handling Coupling Reagents

Many amide coupling reagents are potent sensitizers and can pose significant health risks upon exposure.

  • Sensitization: Uronium salts (HATU, HBTU) and carbodiimides (DCC, DIC) are known dermal and respiratory sensitizers. Repeated exposure can lead to severe allergic reactions, including anaphylaxis.

  • Thermal Hazards: Reagents containing the HOBt moiety can be explosive, especially in their anhydrous form. Newer reagents based on Oxyma Pure were developed as safer alternatives, though they can generate hydrogen cyanide under certain conditions.

  • Handling Precautions: Always handle coupling reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and double gloves. Avoid inhalation of dust and direct skin contact.

References

  • Vertex AI Search. Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.
  • BenchChem. A Comparative Guide to Coupling Reagents for Amide Bond Formation.
  • BenchChem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025).
  • Wikipedia. HATU.
  • BenchChem. Application Notes and Protocols for Amide Bond Formation using 1-Hydroxybenzotriazole Hydrate and EDC.
  • Common Organic Chemistry. Amine to Amide Mechanism - HATU.
  • BenchChem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Aapptec Peptides. Coupling Reagents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt).
  • (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. (2020).
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
  • Organic Synthesis. Acid-Amine Coupling using EDCI.
  • American Peptide Society. Coupling Agent Hazards.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. (2024).
  • ACS Webinars. Bonding with Caution: Understanding the Hazards of Peptide Couplers. (2025).
  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • Stereochemical Aspects of T3P Amidations. Organic Process Research & Development. (2017).
  • amphoteros. Uphill battles in amide couplings. (2014).
  • AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Peptide Synthesis – Safety Topics.
  • FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral.
  • Reddit. amide coupling help. (2022).
  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. PMC. (2022).
  • Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF.

"Tert-butyl 4-carbamoylpiperazine-1-carboxylate" in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Tert-butyl 4-carbamoylpiperazine-1-carboxylate in Advanced Peptide Synthesis

Authored by a Senior Application Scientist

Introduction: Beyond the Canonical Amino Acids

In the landscape of modern drug discovery and development, peptides represent a highly specific and potent class of therapeutics. However, their utility is often hampered by poor metabolic stability and limited oral bioavailability. This has driven the exploration of peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides but possess enhanced pharmacological properties. A key strategy in peptidomimetic design is the incorporation of non-natural scaffolds into the peptide backbone to impart conformational rigidity and resistance to enzymatic degradation.

The piperazine moiety has emerged as a particularly valuable scaffold in this context.[1] Its rigid, cyclic structure can induce specific turn conformations in a peptide chain, crucial for receptor binding, and can replace or modify the peptide backbone to alter its three-dimensional structure and interaction with biological targets.[1] This guide focuses on This compound , a representative of a versatile class of functionalized piperazine building blocks. While this molecule in its commercially available form is inert to standard peptide coupling reactions, it serves as an excellent precursor for N-terminal capping agents or as a foundational scaffold for more complex peptidomimetic structures.

This document provides detailed protocols and expert insights for researchers, scientists, and drug development professionals on how to strategically leverage this and related piperazine scaffolds in solid-phase peptide synthesis (SPPS).

Reagent Profile: this compound

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValue
IUPAC Name tert-butyl 4-(aminocarbonyl)piperazine-1-carboxylate
Molecular Formula C₁₀H₁₉N₃O₃
Molecular Weight 229.27 g/mol
Appearance White to off-white solid
Key Structural Features N1: Boc-protected secondary amineN4: Primary carboxamide (Carbamoyl group)
Solubility Soluble in organic solvents like DCM, DMF, and alcohols.

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The Boc protecting group is sensitive to strong acids; avoid acidic conditions during storage.

Core Concept: The Piperazine Scaffold as a Dipeptide Mimic

The primary strategic value of the piperazine scaffold is its ability to function as a dipeptide isostere, replacing a segment of the natural peptide backbone. This modification introduces a significant structural perturbation that can confer resistance to proteolysis by disrupting the recognition sites for common proteases.

G cluster_0 Natural Dipeptide Unit cluster_1 Piperazine Scaffold Replacement AA1_N N-H AA1_C Cα-R1 AA1_CO C=O AA2_N N-H Replacement Replaced by AA1_CO->Replacement AA2_C Cα-R2 AA2_CO C=O Peptide_Chain_End ... AA2_CO->Peptide_Chain_End Pep_N N-H Pep_C Pep_CO C=O Pip_N1 N1 Pip_CH2_1 CH2 Pip_N4 N4-C(=O)R Pip_CH2_2 CH2 Pip_CH2_3 CH2 Pip_CH2_4 CH2 Pep_CO2 C=O Peptide_Chain_End2 ... Pep_CO2->Peptide_Chain_End2 Peptide_Chain_Start ... Peptide_Chain_Start->AA1_N Peptide_Chain_Start2 ... Peptide_Chain_Start2->Pep_N

Caption: Replacement of a dipeptide unit with a functionalized piperazine scaffold.

Application I: N-Terminal Capping with a Piperazine-Carboxamide Moiety

The most direct application of this compound involves its use as a precursor to an N-terminal capping agent. The Boc group is removed to unmask the secondary amine at the N1 position, which is then coupled to the N-terminus of a resin-bound peptide. This strategy is useful for introducing a stable, hydrophilic, and conformationally defined moiety at the end of a peptide sequence.

G Resin Start: Resin Support SPPS 1. Standard SPPS (Fmoc/tBu Strategy) Resin->SPPS Fmoc_Deprotect 2. Final N-Terminal Fmoc Deprotection SPPS->Fmoc_Deprotect Coupling 3b. Couple Piperazine-1-Carboxamide to Peptide N-Terminus Fmoc_Deprotect->Coupling Piperazine_Prep 3a. Prepare Capping Agent: Boc Deprotection of Title Compound Piperazine_Prep->Coupling Cleavage 4. Cleave from Resin & Deprotect Side Chains Coupling->Cleavage Purification 5. Purify Final Peptide Cleavage->Purification

Caption: Workflow for N-terminal capping using the piperazine-carboxamide moiety.

Protocol 4.1: Preparation of Piperazine-1-Carboxamide TFA Salt

Rationale: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[2] Treatment with trifluoroacetic acid (TFA) efficiently cleaves the Boc group, liberating the secondary amine as a TFA salt, ready for coupling.[3]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round-bottom flask, magnetic stirrer, nitrogen line

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (approx. 10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add TFA (10 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the bulk of the DCM and TFA.

  • Add cold diethyl ether to the concentrated residue to precipitate the product.

  • Collect the white solid (piperazine-1-carboxamide TFA salt) by filtration, wash with additional cold diethyl ether, and dry under vacuum. The product can be used directly in the next step.

Protocol 4.2: On-Resin N-Terminal Capping of a Peptide

Rationale: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, to activate the peptide's N-terminal amine for reaction with the secondary amine of the deprotected piperazine.[4] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the TFA salt of the piperazine and facilitate the coupling reaction.[1]

Materials:

  • Fmoc-deprotected peptide-resin (e.g., H₂N-Gly-Phe-Ala-Resin)

  • Piperazine-1-carboxamide TFA salt (from Protocol 4.1)

  • HATU

  • DIPEA

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • SPPS reaction vessel

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the DMF.

  • In a separate vial, dissolve piperazine-1-carboxamide TFA salt (3.0 eq relative to resin loading), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Causality Note: The excess DIPEA is crucial to both neutralize the TFA salt of the incoming amine and the protonated N-terminus of the peptide, providing the basic environment required for efficient coupling.

  • Add the prepared coupling solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. Expert Tip: Coupling to secondary amines can be more sluggish than to primary amines. Reaction time may need to be extended.

  • Monitor the reaction for the disappearance of the free secondary amine on the resin using a Chloranil test.[1] A standard Kaiser test will give a false negative as it only detects primary amines.[5]

  • Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (3x), DCM (3x), and finally Methanol (2x) before drying under vacuum.

  • The capped peptide is now ready for final cleavage from the resin and side-chain deprotection according to standard procedures (e.g., using a TFA cocktail).[2]

Application II: Incorporating a Piperazine Scaffold within a Peptide Sequence

To incorporate the piperazine unit within a peptide chain, a bifunctional precursor with orthogonal protecting groups is required. This allows it to be treated as a synthetic amino acid analogue during SPPS. A suitable precursor is 1-Fmoc-piperazine-4-carboxylic acid , which is compatible with the widely used Fmoc/tBu synthesis strategy.[5]

G Start Start: H₂N-Peptide-Resin Activate 1. Activate Carboxyl of 1-Fmoc-piperazine-4-carboxylic acid (e.g., with HATU/DIPEA) Start->Activate Couple 2. Couple to Peptide N-Terminus Activate->Couple Wash 3. Wash Resin Couple->Wash Fmoc_Deprotect 4. Fmoc Deprotection (20% Piperidine in DMF) Wash->Fmoc_Deprotect Ready Ready for Next Amino Acid Coupling Fmoc_Deprotect->Ready

Caption: Workflow for incorporating a piperazine unit within a peptide chain.

Protocol 5.1: SPPS with 1-Fmoc-piperazine-4-carboxylic acid

Rationale: This protocol treats the Fmoc-protected piperazine carboxylic acid as a standard amino acid. Its carboxyl group is activated and coupled to the free N-terminus of the growing peptide chain. Subsequently, its Fmoc group is removed with piperidine to expose the N1 secondary amine, which serves as the new N-terminus for the next coupling cycle.

Materials:

  • N-terminally deprotected peptide-resin

  • 1-Fmoc-piperazine-4-carboxylic acid

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • DMF, peptide synthesis grade

  • 20% Piperidine in DMF

Procedure:

  • Coupling Step: a. In a separate vial, pre-activate 1-Fmoc-piperazine-4-carboxylic acid (3.0 eq) with a suitable coupling reagent like HATU (2.9 eq) and a base like DIPEA (6.0 eq) in DMF for 5 minutes. b. Add the activated solution to the peptide-resin. c. Agitate for 1-2 hours at room temperature. d. Wash the resin with DMF and DCM. Confirm coupling completion with a Kaiser test (should be negative, blue beads).

  • Deprotection Step: a. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. b. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes. c. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • The resin now presents a secondary amine at the N-terminus, ready for the next amino acid coupling. Trustworthiness Note: Ensure the subsequent coupling step is monitored closely (e.g., with a Chloranil test), as acylation of this secondary amine may require extended time or double coupling to proceed to completion.

Summary of Methodologies and Expected Data

ParameterProtocol 4.2: N-Terminal CappingProtocol 5.1: Intra-chain Incorporation
Piperazine Reagent Piperazine-1-carboxamide TFA Salt1-Fmoc-piperazine-4-carboxylic acid
Reagent Equivalents 3.0 eq (Piperazine), 2.9 eq (HATU), 6.0 eq (DIPEA)3.0 eq (Fmoc-Pip-COOH), 2.9 eq (HATU), 6.0 eq (DIPEA)
Reaction Time 2-4 hours1-2 hours
Monitoring Test Chloranil TestKaiser Test (after coupling), Chloranil (after deprotection)
Expected Mass Increase For a model peptide H₂N-GLY-PHE-ALA-OH (MW=279.3), capping adds C₅H₉N₃O (MW=127.15). Expected M+H⁺ ≈ 407.45.For H₂N-ALA-Resin, coupling adds C₁₆H₁₈N₂O₃ (MW=298.33). Subsequent amino acid adds to this.

Conclusion

This compound and its related analogues are not mere chemical curiosities but powerful tools in the arsenal of the modern peptide chemist. While not a direct building block for chain elongation, its deprotected form serves as an excellent N-terminal capping agent for modulating the physicochemical properties of therapeutic peptides. Furthermore, by employing orthogonally protected precursors like 1-Fmoc-piperazine-4-carboxylic acid, the piperazine scaffold can be seamlessly integrated into the peptide backbone, offering a proven strategy to enhance proteolytic stability and impose valuable conformational constraints. The protocols and expert insights provided herein offer a robust framework for leveraging these scaffolds to accelerate the development of next-generation peptide-based therapeutics.

References

  • ChemBK. (2024). tert-Butyl 4-carbamothioylpiperazine-1-carboxylate. Available at: [Link]

  • Wöhr, T., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • PubChem. tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl 4-(chlorocarbonyl)piperazine-1-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. Available at: [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Gitu, P. M., et al. (n.d.). Application of tetralinylamines as carboxamide protecting groups in peptide synthesis. SciSpace. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]

  • Fields, G. B. (2002). Synthesis of Peptides. Houben-Weyl Methods of Organic Chemistry. Available at: [Link]

  • Muttenthaler, M., et al. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link]

  • JoeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Available at: [Link]

  • LibreTexts Chemistry. (2021). 26.7: Peptide Synthesis. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

Sources

Application Notes and Protocols for the Use of Tert-butyl 4-carbamoylpiperazine-1-carboxylate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the strategic incorporation of tert-butyl 4-carbamoylpiperazine-1-carboxylate into solid-phase synthesis (SPS) workflows. Piperazine scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently appearing in FDA-approved drugs targeting a wide array of diseases, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2] This document outlines the significance of the piperazine moiety, the rationale for utilizing a Boc-protection strategy, and step-by-step methodologies for resin loading, chain elongation, and final cleavage. The protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to generate novel peptidomimetics and small molecule libraries with enhanced pharmacological properties.

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern drug design.[1] Its prevalence in blockbuster drugs is attributed to a unique combination of physicochemical properties. The two nitrogen atoms can serve as hydrogen bond acceptors or donors, enhancing aqueous solubility and bioavailability, which are critical pharmacokinetic parameters.[2] Furthermore, the piperazine core acts as a conformationally constrained scaffold, allowing for the precise spatial orientation of pharmacophoric elements to optimize interactions with biological targets such as G protein-coupled receptors (GPCRs) and kinases.[1]

This compound is a particularly valuable building block for solid-phase synthesis. The Boc (tert-butyloxycarbonyl) group provides a robust, acid-labile protecting group for the N1 nitrogen, compatible with standard Boc/Bzl solid-phase peptide synthesis (SPPS) strategies.[3][4] The N4-carbamoyl group (-CONH₂) offers a stable, neutral functionality that can participate in hydrogen bonding or serve as a synthetic handle for further derivatization. This guide will focus on a standard Boc-based strategy for incorporating this versatile building block.

The Boc/Bzl Protection Strategy: A Validated Approach

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a well-established methodology in solid-phase synthesis.[4] It relies on differential acid lability for orthogonal protection. The temporary Nα-Boc group is removed under moderately acidic conditions (e.g., 50% trifluoroacetic acid in dichloromethane), while more permanent benzyl-based side-chain protecting groups and the resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[3][4] This differential stability allows for the selective deprotection and elongation of the synthetic chain while the molecule remains anchored to the solid support.

Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier (Example)
This compound>98% PuritySigma-Aldrich
2-Chlorotrityl chloride (2-CTC) resin100-200 meshNovabiochem
Dichloromethane (DCM)Anhydrous, ACSFisher Scientific
N,N-Diisopropylethylamine (DIPEA)Reagent GradeSigma-Aldrich
Methanol (MeOH)Anhydrous, ACSFisher Scientific
Dimethylformamide (DMF)Anhydrous, ACSFisher Scientific
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
Boc-protected amino acidsSPPS GradeChemPep
HBTU (HATU, or other coupling agent)SPPS GradeChemPep
Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the loading of the piperazine building block onto a highly acid-labile resin, which allows for mild cleavage conditions that preserve the final carboxamide.

Rationale: The 2-CTC resin is chosen for its sensitivity to dilute acid, allowing for cleavage of the final product without harsh reagents that could potentially degrade the desired molecule. The secondary amine (N1) of piperazine, once deprotected, will be the point of attachment. However, in this initial loading step, we will utilize the N4-H of a related precursor for attachment, which is a common strategy for creating a library of N1-substituted piperazines. For the title compound, a more advanced approach involving a linker might be necessary if direct attachment is not desired. For the purpose of this guide, we will proceed with a direct attachment protocol as a foundational technique.

Step-by-Step Methodology:

  • Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 g, ~1.5 mmol/g loading) in a fritted reaction vessel. Swell the resin in anhydrous DCM (10 mL) for 30 minutes with gentle agitation.

  • Reagent Preparation: In a separate flask, dissolve this compound (3 equivalents relative to resin loading) in anhydrous DCM.

  • Coupling Reaction: Drain the DCM from the swollen resin. Add the solution of the piperazine derivative to the resin, followed by the addition of DIPEA (6 equivalents relative to resin loading).

  • Agitation: Gently agitate the resin slurry at room temperature for 2-4 hours.

  • Monitoring (Optional): A small sample of the resin can be taken, washed, and subjected to a test cleavage to confirm loading.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading efficiency can be determined gravimetrically.

G cluster_loading Protocol 1: Resin Loading Swell Resin 1. Swell 2-CTC Resin in DCM Prepare Reagent 2. Dissolve Piperazine Derivative in DCM Couple 3. Add Piperazine & DIPEA to Resin Swell Resin->Couple Prepare Reagent->Couple Agitate 4. Agitate for 2-4h Couple->Agitate Cap 5. Cap with MeOH Agitate->Cap Wash & Dry 6. Wash and Dry Resin Cap->Wash & Dry

Caption: Workflow for loading the piperazine building block.

Protocol 2: N-Terminal Boc Deprotection

This step removes the temporary Boc protecting group to expose the N1 nitrogen for subsequent coupling reactions.

Rationale: A solution of 50% TFA in DCM is the standard reagent for Boc deprotection.[3] A short pre-wash followed by a longer deprotection step ensures complete removal of the Boc group.[3] The resin is then washed and neutralized to prepare for the next coupling step.

Step-by-Step Methodology:

  • Resin Swelling: Swell the piperazine-loaded resin in DCM (10 mL/g) for 20 minutes.

  • Pre-wash: Drain the DCM and add a solution of 50% TFA in DCM. Agitate for 5 minutes and drain.

  • Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL) and then IPA (2 x 10 mL) to remove residual acid.[3]

  • Neutralization: Wash the resin with a 10% solution of DIPEA in DCM (2 x 10 mL) for 5 minutes each to neutralize the trifluoroacetate salt.

  • Final Washes: Wash the resin sequentially with DCM (3 x 10 mL) and DMF (3 x 10 mL) to prepare for the coupling step.

  • Monitoring: The presence of a free secondary amine can be confirmed using a chloranil test. The Kaiser test is not suitable for secondary amines.

G cluster_deprotection Protocol 2: Boc Deprotection Swell 1. Swell Resin in DCM Prewash 2. Pre-wash with 50% TFA/DCM Swell->Prewash Deprotect 3. Deprotect with 50% TFA/DCM Prewash->Deprotect Wash_Acid 4. Wash with DCM/IPA Deprotect->Wash_Acid Neutralize 5. Neutralize with DIPEA Wash_Acid->Neutralize Wash_Final 6. Wash with DCM/DMF Neutralize->Wash_Final

Caption: Step-wise procedure for N-terminal Boc deprotection.

Protocol 3: Peptide Chain Elongation

This protocol details the coupling of a Boc-protected amino acid to the deprotected piperazine nitrogen on the solid support.

Rationale: Standard peptide coupling reagents like HBTU or HATU are efficient for forming amide bonds. An excess of the amino acid and coupling reagents is used to drive the reaction to completion.

Step-by-Step Methodology:

  • Amino Acid Activation: In a separate vial, dissolve the Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected and washed resin from Protocol 2.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a chloranil test to confirm the absence of free secondary amines, indicating reaction completion. If the test is positive, a second coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat Cycle: For the synthesis of longer chains, repeat the deprotection (Protocol 2) and coupling (Protocol 3) steps for each subsequent amino acid.

Protocol 4: Cleavage from Resin and Final Deprotection

This final step liberates the synthesized molecule from the solid support.

Rationale: A cleavage cocktail containing TFA and scavengers is used to cleave the molecule from the resin and remove any remaining side-chain protecting groups. Scavengers like triisopropylsilane (TIS) and water are crucial to trap reactive cationic species generated during cleavage, preventing side reactions.

Step-by-Step Methodology:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL/g of resin) and agitate at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitation: Add the combined filtrate dropwise to a large volume of cold diethyl ether (e.g., 40 mL) to precipitate the crude product.

  • Isolation: Centrifuge the mixture to pellet the precipitate. Decant the ether and wash the pellet with cold ether two more times.

  • Drying: Dry the crude product under vacuum.

  • Analysis and Purification: Analyze the crude product by analytical HPLC and mass spectrometry. Purify the product using preparative reverse-phase HPLC.

G cluster_cleavage Protocol 4: Cleavage & Purification Prep Resin 1. Wash and Dry Resin Cleave 2. Treat with TFA/TIS/H₂O Cocktail Prep Resin->Cleave Collect 3. Filter and Collect Filtrate Cleave->Collect Precipitate 4. Precipitate in Cold Ether Collect->Precipitate Isolate 5. Centrifuge and Wash Pellet Precipitate->Isolate Dry 6. Dry Crude Product Isolate->Dry Analyze 7. HPLC/MS Analysis & Purification Dry->Analyze

Sources

"Tert-butyl 4-carbamoylpiperazine-1-carboxylate" as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Tert-butyl 4-carbamoylpiperazine-1-carboxylate

A Guide for the Synthetic Chemist in Pharmaceutical Development

Overview: The Strategic Importance of a Versatile Intermediate

In the landscape of modern drug discovery, the piperazine scaffold is a privileged structure, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and oral bioavailability. This compound (also known as 4-Carbamoyl-piperazine-1-carboxylic acid tert-butyl ester) is a key pharmaceutical intermediate that masterfully combines the piperazine core with two distinct, orthogonally reactive functional groups.

The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for one of the piperazine nitrogens, preventing its participation in reactions while allowing the second nitrogen to be functionalized. The primary carbamoyl group (-CONH₂) provides a crucial handle for further synthetic elaboration or can act as a key hydrogen bond donor in the final active pharmaceutical ingredient (API). This dual functionality makes it an invaluable building block in the synthesis of complex molecules, particularly in the development of targeted therapies.

Physicochemical Properties & Safety Data

A thorough understanding of the intermediate's properties is fundamental to its successful application and safe handling.

PropertyValueSource
CAS Number 883554-88-9[1]
Molecular Formula C₁₀H₁₉N₃O₃Calculated
Molecular Weight 229.28 g/mol Calculated
Appearance White to off-white crystalline solid[2][3]
Solubility Soluble in organic solvents like DMSO, Dichloromethane (DCM), and Methanol.[2]
Stability Stable under dry, dark, and low-temperature conditions.[2]
Safety & Handling Precautions

This compound is considered hazardous and requires careful handling in a laboratory setting.[4][5] Always consult the latest Safety Data Sheet (SDS) before use.

  • Hazard Statements : May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6] May also cause respiratory irritation.

  • Personal Protective Equipment (PPE) : Wear appropriate protective equipment, including chemical safety goggles (conforming to EN166), nitrile gloves, and a lab coat.[7][8] All work should be performed in a well-ventilated chemical fume hood.[8]

  • First Aid Measures :

    • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[5][8]

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Store away from strong oxidizing agents and strong acids.

Synthesis of this compound

The synthesis of this intermediate is typically achieved by the selective carbamoylation of N-Boc-piperazine. The following protocol describes a reliable method using potassium isocyanate.

Rationale Behind the Protocol

The synthesis leverages the differential nucleophilicity of the two nitrogen atoms in piperazine. By first protecting one nitrogen with the bulky Boc group, we create tert-butyl piperazine-1-carboxylate (1-Boc-piperazine).[9] This mono-protected intermediate ensures that the subsequent reaction occurs selectively at the free secondary amine. The reaction with an isocyanate source in a slightly acidic aqueous medium allows for the clean formation of the carbamoyl group. The mild acidic condition protonates the more basic piperazine nitrogen, which then reacts with the cyanate ion to form the desired urea derivative.

Synthesis Workflow Diagram

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Carbamoylation P Piperazine BocPip 1-Boc-Piperazine P->BocPip DCM, rt Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->BocPip BocPip_ref 1-Boc-Piperazine KNCO Potassium Isocyanate (KNCO) Target This compound KNCO->Target BocPip_ref->Target Acetic Acid/H₂O, 50°C G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Nucleophilic Coupling Start tert-Butyl 4-carbamoyl- piperazine-1-carboxylate Deprotected Piperazine-1-carboxamide (Salt form) Start->Deprotected Acid TFA or HCl Acid->Deprotected Deprotected_ref Piperazine-1-carboxamide Electrophile Electrophile (e.g., R-X) Final Final API Scaffold Electrophile->Final Deprotected_ref->Final Base, Solvent

Sources

Application Note: Strategic Application of Tert-butyl 4-carbamoylpiperazine-1-carboxylate in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide on the utilization of Tert-butyl 4-carbamoylpiperazine-1-carboxylate as a strategic tool in fragment-based drug discovery (FBDD). It details the rationale for its inclusion in fragment libraries, provides in-depth protocols for its application in primary screening, and outlines a clear workflow for hit validation and subsequent lead optimization.

Introduction: The Value Proposition of a Privileged Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient methodology for identifying novel lead compounds, complementing traditional high-throughput screening (HTS).[1] The core tenet of FBDD is to screen small, low-complexity molecules, or "fragments," which, despite their low affinity, exhibit high-quality, atom-efficient binding interactions with the target protein.[1] These initial fragment hits then serve as starting points for optimization into more potent, drug-like molecules.[2][3]

The piperazine ring is a classic example of a "privileged scaffold" in medicinal chemistry, a structural motif that is a constituent of numerous FDA-approved drugs across various therapeutic areas.[4][5] this compound, as a derivative, presents an attractive profile for FBDD campaigns.

Physicochemical Properties of this compound:

PropertyValueSignificance in FBDD
Molecular Weight243.31 g/mol Within the "Rule of Three" for fragments (<300 Da), allowing for substantial molecular weight increase during optimization.
XLogP30.8Indicates a favorable balance of hydrophilicity and lipophilicity, crucial for aqueous solubility and minimizing non-specific binding.
Hydrogen Bond Donors2Provides specific hydrogen bond interactions, a key driver of binding affinity.
Hydrogen Bond Acceptors4Offers multiple points for hydrogen bonding with the target protein.
Rotatable Bonds2Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency.

The carbamoyl group provides a key interaction point, while the tert-butyl carbamate (Boc) protecting group offers a readily accessible synthetic handle for future chemical elaboration.

Experimental Design: A Step-by-Step Guide to Screening

A successful FBDD campaign hinges on meticulous experimental design and execution. The following sections provide detailed protocols for the preparation and screening of this compound.

Preparation of High-Quality Fragment Stock Solutions

The integrity of screening data is directly dependent on the quality of the fragment stock solutions. Ensuring complete solubilization and the absence of aggregates is critical to avoid false positives.

Protocol for 100 mM Primary Stock Solution in DMSO:

  • Materials:

    • This compound (>95% purity)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Accurately weigh 24.33 mg of this compound.

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Vortex vigorously for 2-5 minutes.

    • Visually inspect for any undissolved particulates.

    • Centrifuge at >10,000 x g for 10 minutes to pellet any insoluble material.

    • Carefully transfer the supernatant to a new, clearly labeled tube.

    • Store at -20°C in single-use aliquots to prevent freeze-thaw cycles.

Rationale:

  • Anhydrous DMSO: Minimizes water content, which can affect solubility and compound stability.

  • Centrifugation: A crucial step to remove aggregates that can cause non-specific binding and lead to false-positive hits.

Primary Screening with Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a highly sensitive, label-free biophysical technique ideal for detecting the weak interactions typical of fragment binding.[6][7][8][9]

SPR Screening Workflow:

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Hit Identification a Immobilize Target Protein on Sensor Chip c Inject Fragment over Target and Reference Surfaces a->c b Prepare Fragment Dilution Series b->c d Collect Real-Time Sensorgram Data c->d e Analyze Sensorgrams for Specific Binding Events d->e f Perform Dose-Response for Initial Hits e->f g Determine Dissociation Constant (KD) f->g G cluster_vectors Growth Vectors fragment This compound (Validated Hit) vec1 Boc Deprotection & Amine Acylation/Alkylation fragment->vec1 Vector 1 vec2 Carbamoyl Modification fragment->vec2 Vector 2 vec3 Piperazine Ring Substitution fragment->vec3 Vector 3 lead Potent Lead Compound vec1->lead Explore new binding pockets vec2->lead Optimize H-bond network vec3->lead Fine-tune physicochemical properties

Sources

Application Notes and Protocols: Amide Bond Formation Using tert-butyl 4-carbamoylpiperazine-1-carboxylate with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, integral to the framework of numerous therapeutic agents due to its unique physicochemical properties which can enhance aqueous solubility and oral bioavailability.[1] The title compound, tert-butyl 4-carbamoylpiperazine-1-carboxylate, serves as a versatile and crucial building block. It presents a primary amide for derivatization at the 4-position, while the nitrogen at the 1-position is protected by a tert-butoxycarbonyl (Boc) group. This configuration allows for selective amide bond formation at the primary amide's nitrogen, a cornerstone reaction in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the reaction conditions for coupling this compound with various carboxylic acids. We will delve into the mechanistic underpinnings of common coupling strategies, offer detailed, field-proven protocols, and provide insights to aid researchers in selecting and optimizing reaction conditions for successful amide synthesis.

Mechanistic Overview of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt from a rapid acid-base reaction.[2][3] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents.

Carbodiimide-Mediated Coupling: The EDC/HOBt System

One of the most established methods for amide bond formation utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[2][4]

  • Activation Step: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.[2]

  • The Role of HOBt: The O-acylisourea intermediate, while reactive, can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, terminating the desired reaction pathway. Furthermore, for chiral carboxylic acids, this intermediate is prone to racemization. The addition of HOBt mitigates these issues by rapidly intercepting the O-acylisourea to form an HOBt-active ester. This new intermediate is less susceptible to racemization and rearrangement but remains sufficiently electrophilic to react efficiently with the amine to yield the desired amide. The urea byproduct formed from EDC is water-soluble, facilitating its removal during aqueous work-up.

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Amine Piperazine Amine (R'-NH2) Amide Desired Amide Amine->Amide HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt (Fast) N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement HOBt HOBt HOBt->HOBt_ester HOBt_ester->Amide + Amine (R'-NH2) EDU EDU (Byproduct) Amide->EDU releases HOBt + EDU

Caption: EDC/HOBt coupling mechanism.

Uronium/Aminium Salt-Mediated Coupling: The HATU System

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient and rapid coupling reagents available.[5]

  • Activation & Coupling: HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[6] This activation step is typically performed in the presence of a sterically hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, facilitating its attack on HATU, and also neutralizes the hexafluorophosphate anion released. The resulting active ester reacts swiftly with the amine to form the amide bond with minimal side reactions and low risk of racemization.[5][6] HATU is particularly effective for coupling sterically hindered substrates or less reactive amines.[7]

Experimental Protocols and Workflows

The following protocols provide a general framework. Molar equivalents should be maintained, while the scale can be adjusted as needed. Always conduct reactions in a well-ventilated fume hood.

General_Workflow Start Reactants: - Carboxylic Acid - this compound Coupling Amide Coupling (e.g., HATU or EDC/HOBt) Solvent, Base Start->Coupling Reaction Reaction Monitoring (TLC, LC-MS) Coupling->Reaction Workup Aqueous Work-up - Quench Reaction - Phase Separation Reaction->Workup Purification Purification (Column Chromatography, Crystallization) Workup->Purification Product Final Product: N-Acyl Piperazine Carboxamide Purification->Product

Caption: General experimental workflow for amide coupling.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids.

Materials and Reagents:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • 1N aqueous HCl solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M with respect to the carboxylic acid.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) to the mixture.

  • In a single portion, add EDC·HCl (1.2 eq). A slight exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The acidic wash removes excess base and unreacted piperazine, while the basic wash removes unreacted carboxylic acid and HOBt.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography (typically using a gradient of ethyl acetate in hexanes or methanol in DCM) or by crystallization.

Protocol 2: HATU Mediated Amide Coupling

This method is ideal for challenging couplings, including those with sterically hindered substrates or electron-deficient amines, and offers faster reaction times.[5][7]

Materials and Reagents:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • HATU (1.1 - 1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% aqueous LiCl solution (optional, for DMF removal)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1-0.5 M).

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 5-10 minutes at room temperature to pre-activate the acid. A color change may be observed.

  • Add a solution of this compound (1.1 eq) in a minimum amount of DMF.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is often complete in a much shorter time than EDC/HOBt couplings. Monitor progress by TLC or LC-MS.

Work-up and Purification:

  • Upon completion, dilute the reaction mixture with a large volume of ethyl acetate.

  • Wash the organic layer with 10% LiCl solution (3x) to help remove DMF.[7]

  • Subsequently, wash with saturated NaHCO₃ (2x) and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography as described in Protocol 1.

Method Selection and Optimization

The choice between coupling reagents is dictated by substrate reactivity, steric hindrance, cost, and desired reaction time.

FeatureEDC/HOBtHATU
Reactivity GoodExcellent, especially for hindered substrates
Reaction Time Slower (12-24 h)Faster (1-4 h)
Byproducts Water-soluble EDC-urea, HOBtWater-soluble, plus tetramethylurea
Cost LowerHigher
Side Reactions Low risk of racemization with HOBtVery low risk of racemization
Best For Standard couplings, large-scale synthesisDifficult couplings, rapid synthesis

Troubleshooting Insights:

  • Incomplete Reaction: If the starting material remains, consider increasing the equivalents of the coupling reagent and base, or switching from EDC/HOBt to the more reactive HATU. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the active intermediates.

  • Byproduct Removal: The urea byproduct from EDC is generally water-soluble and removed during work-up. If dicyclohexylcarbodiimide (DCC) were used instead, the dicyclohexylurea (DCU) byproduct is poorly soluble and must be removed by filtration.

  • Boc-Group Stability: The Boc protecting group is stable under the basic or neutral conditions of amide coupling. However, it is labile to acid.[8] Care should be taken during acidic work-up steps to avoid prolonged exposure, which could lead to partial deprotection. Subsequent synthetic steps requiring Boc removal can be readily achieved using reagents like trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[8][9]

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Semantic Scholar. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Sriram, M., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Patents Google. (n.d.). WO2016149401A2 - Piperazine carbamates and methods of making and using same.
  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • IUCr. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Patents Google. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
  • PubChem. (n.d.). 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • Patents Google. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • ResearchGate. (2005). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

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Part 1: Core Synthetic Strategies and Retrosynthetic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Process Development and Scale-Up Synthesis of Piperazine Carboxamide Derivatives

Abstract: The piperazine carboxamide moiety is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals.[1] Its prevalence is due to favorable physicochemical properties, synthetic tractability, and its ability to modulate biological targets. Transitioning the synthesis of these vital compounds from the laboratory bench to an industrial scale, however, presents a unique set of challenges that demand a deep understanding of process chemistry, engineering principles, and regulatory standards. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the key considerations and methodologies for the robust and efficient scale-up synthesis of piperazine carboxamide derivatives. We will explore common synthetic strategies, address critical scale-up variables, and provide detailed protocols for synthesis and purification.

The construction of a piperazine carboxamide can be approached from several angles. The choice of strategy is often dictated by the availability and cost of starting materials, the desired substitution pattern, and the overall complexity of the target molecule.

A primary retrosynthetic disconnection breaks the molecule at the amide bond, leading to two key fragments: a piperazine derivative and a carboxylic acid derivative.

G Target Piperazine Carboxamide Derivative Amide Amide Bond Formation Target->Amide Retrosynthetic Disconnection Piperazine Piperazine Synthon Amide->Piperazine CarboxylicAcid Carboxylic Acid Derivative Amide->CarboxylicAcid

Caption: Retrosynthetic analysis of a piperazine carboxamide.

Amide Bond Formation

This is the most common final step. The reaction involves coupling a piperazine (often mono-protected to prevent di-acylation) with an activated carboxylic acid.

  • Coupling Reagents: While reagents like DCC and HOBt are common in discovery chemistry, their use at scale can be problematic due to the formation of difficult-to-remove urea byproducts and the potential thermal hazards of HOBt.[2] Process chemistry often favors reagents like propylphosphonic anhydride (T3P®) or activating the carboxylic acid as an acyl chloride.[1] The conversion of a carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride is a cost-effective and highly efficient activation method.[1]

  • One-Pot Procedures: To improve process efficiency, one-pot synthetic procedures are highly desirable. A common approach involves the reaction of a piperazine with an aryl carboxylic acid and trimethylacetyl chloride in the presence of a base like triethylamine to form a mixed anhydride in situ, which then readily acylates the piperazine.[3]

Piperazine Ring Functionalization

When the core piperazine ring is readily available, the key step becomes its functionalization.

  • N-Alkylation: This can be achieved through nucleophilic substitution with alkyl halides or via reductive amination.[1] Reductive amination is often preferred at scale due to its high efficiency and the use of more stable reagents compared to some alkyl halides.[1]

  • N-Arylation: The Buchwald-Hartwig amination is a powerful tool for forming the C-N bond between an aryl halide and the piperazine nitrogen.[4] Optimization at scale requires careful selection of the palladium catalyst, phosphine ligand, base, and solvent to ensure high conversion and minimize catalyst loading.[4]

Part 2: Critical Considerations for Process Scale-Up

Directly increasing the volume of a laboratory reaction often leads to failure. Process chemists must anticipate and mitigate challenges that arise from changes in the surface-area-to-volume ratio, heat transfer, and mass transfer.[5]

Key Scale-Up Challenges & Mitigation Strategies
ChallengeDescriptionMitigation Strategy
Thermal Management Exothermic reactions (e.g., acylation, neutralization) can generate heat faster than it can be removed in large reactors, leading to temperature spikes, side reactions, or dangerous runaway conditions.[5]Use jacketed reactors with precise temperature control. Employ semi-batch addition, where one reagent is added slowly to control the reaction rate and heat output. Perform reaction calorimetry studies (e.g., DSC, RC1) to understand the thermal profile.
Mixing Efficiency Inadequate mixing can create "dead zones" with localized concentration gradients, leading to incomplete reactions and the formation of impurities.[5]Select appropriate impeller geometry (e.g., pitched-blade turbine, anchor) and agitation speed based on reactor size and reaction viscosity. Use computational fluid dynamics (CFD) modeling to predict mixing behavior.
Reagent Addition & Stoichiometry Controlling stoichiometry is crucial. For instance, in acylation, slow addition of the acylating agent to an excess of piperazine can minimize the formation of di-substituted impurities.[1]Use calibrated dosing pumps for liquid additions. For solids, consider dissolving them and adding as a solution. In some cases, using one reactant as the solvent can drive the reaction to completion.[1]
Impurity Profile Minor side-products at the lab scale can become significant impurities at the kilogram scale, complicating purification and impacting final product quality.[5]Identify potential impurities early. Develop robust analytical methods (e.g., HPLC, GC-MS) to track their formation. Modify reaction conditions (temperature, solvent, base) to minimize their generation.
Work-up & Isolation Phase separations that are trivial in a separatory funnel can be challenging in a large reactor. Filtration and drying times increase significantly with scale.Design work-up procedures to form easily filterable solids. Use appropriate filtration equipment (e.g., Nutsche filter-dryer). Optimize crystallization conditions to obtain a product with good morphology for efficient isolation and drying.

Part 3: Detailed Application Protocol: Synthesis of a Generic N-Aryl Piperazine Carboxamide

This protocol outlines a representative, scalable synthesis starting from 1-Boc-piperazine and a generic aromatic carboxylic acid.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Deprotection & Salt Formation BocPip 1-Boc-Piperazine Coupling Coupling in Toluene/Et₃N BocPip->Coupling ArCOOH Ar-COOH Activation Activation (SOCl₂) ArCOOH->Activation Activation->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Quench Aqueous Quench (H₂O) Intermediate->Quench Wash Phase Separation & Washes (aq. NaHCO₃, Brine) Quench->Wash SolventSwap Solvent Swap to IPA Wash->SolventSwap Deprotection HCl gas or IPA/HCl SolventSwap->Deprotection Crystallization Crystallization Deprotection->Crystallization API Final Product (API·HCl) Crystallization->API

Caption: Workflow for a two-step piperazine carboxamide synthesis.

Protocol Steps:

Step 1: Acyl Chloride Formation and Amide Coupling

  • Reactor Setup: Charge a clean, dry, nitrogen-purged glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and addition funnel with the aromatic carboxylic acid (1.0 eq) and toluene (10 L/kg).

  • Activation: Add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.02 eq). Begin stirring and slowly add thionyl chloride (1.1 eq) via the addition funnel, maintaining the internal temperature below 30°C. Causality: The addition is exothermic and releases HCl and SO₂ gas; slow addition and proper venting are critical.

  • Reaction Completion: Heat the mixture to 60-65°C and hold for 2-4 hours. Monitor the reaction by HPLC until the starting carboxylic acid is consumed (<1% remaining).

  • Solvent Removal: Cool the reactor to 40°C and distill off the toluene and excess thionyl chloride under vacuum.

  • Coupling: Re-dissolve the resulting acyl chloride residue in fresh toluene (8 L/kg). In a separate vessel, prepare a solution of 1-Boc-piperazine (1.05 eq) and triethylamine (2.5 eq) in toluene (5 L/kg).

  • Reaction: Cool the acyl chloride solution to 0-5°C. Slowly add the 1-Boc-piperazine solution, maintaining the internal temperature below 15°C. Causality: This exothermic coupling reaction is controlled at low temperature to prevent side reactions. Triethylamine acts as a base to neutralize the HCl generated.

  • Completion: Allow the reaction to warm to ambient temperature and stir for 1-3 hours. Monitor by HPLC for the disappearance of the acyl chloride.

Step 2: Deprotection and Isolation

  • Work-up: Quench the reaction by slowly adding water (5 L/kg). Separate the organic phase and wash sequentially with 5% aqueous sodium bicarbonate solution (2 x 3 L/kg) and brine (3 L/kg).

  • Solvent Swap: Concentrate the organic phase under vacuum to a minimum volume. Add isopropanol (IPA, 10 L/kg) and re-concentrate to remove residual toluene. Adjust the final volume with IPA.

  • Deprotection & Salt Formation: Cool the IPA solution to 10-15°C. Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in IPA until the pH is <2. Causality: The acidic conditions cleave the Boc protecting group, and the resulting free amine is protonated by HCl to form the hydrochloride salt, which is typically crystalline and less soluble.

  • Crystallization: A precipitate of the piperazine carboxamide hydrochloride salt will form. Stir the resulting slurry at ambient temperature for 2 hours, then cool to 0-5°C and hold for at least 2 hours to maximize yield.

  • Isolation: Filter the solid product using a centrifuge or Nutsche filter. Wash the filter cake with cold IPA (2 x 2 L/kg).

  • Drying: Dry the product in a vacuum oven at 45-50°C until a constant weight is achieved.

Part 4: Purification Strategies at Scale

While chromatography is indispensable for discovery, it is generally not viable for large-scale API manufacturing. Crystallization is the primary method for purifying final products.

  • Recrystallization via Salt Formation: This is a highly effective technique for purifying basic compounds like piperazines.[6] The crude piperazine base can be dissolved in a suitable solvent like acetone, and an acid (e.g., acetic acid) is added to selectively precipitate the desired salt (e.g., piperazine diacetate), leaving many impurities behind in the mother liquor.[6][7] The pure free base can then be regenerated if needed.

  • Fractional Distillation: For volatile impurities or intermediates, fractional distillation can be an effective purification method, provided there is a sufficient difference in boiling points.[6]

  • Carbon and Ion-Exchange Treatment: Solutions of piperazine derivatives can be passed through beds of activated carbon or ion-exchange resins to remove specific color-forming impurities or residual metal catalysts.[8]

Part 5: Analytical Control Strategy

A robust analytical strategy is essential for ensuring process consistency and final product quality.

TechniqueApplicationPurpose
HPLC (UV) In-process control (IPC), final product assay, impurity profiling.Quantify starting material consumption, product formation, and levels of known and unknown impurities.[9]
GC-MS Residual solvent analysis, volatile impurity detection.Ensure solvents used in the process are removed to levels compliant with ICH guidelines. Detect volatile starting materials or byproducts.[10]
NMR (¹H, ¹³C) Structural confirmation.Confirm the identity and structural integrity of intermediates and the final product.
FTIR Functional group analysis, reaction monitoring in flow chemistry.Can be used as a Process Analytical Technology (PAT) tool to monitor the disappearance of a starting material carbonyl stretch and the appearance of the product amide.[11][12]
KF Titration Water content determination.Measure the water content in the final API, which is a critical quality attribute.

Part 6: Safety Considerations

  • Piperazine Handling: Piperazine and its derivatives can be corrosive and are classified as respiratory and skin sensitizers.[13][14] Always handle in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.[13][14]

  • Reagent Hazards: Reagents like thionyl chloride are highly corrosive and react violently with water. Strong acids and bases used in work-ups and deprotections require careful handling.

  • Process Hazards: Be aware of potential exotherms, gas evolution (e.g., HCl, SO₂, CO₂), and pressure build-up, especially during reaction quenching and acid/base additions.[5] Reactors must be equipped with adequate pressure relief systems.

Conclusion

The successful scale-up of piperazine carboxamide derivatives is a multidisciplinary endeavor that bridges synthetic organic chemistry with chemical engineering. By anticipating challenges in thermal management, mixing, and purification, and by implementing a robust analytical control strategy, chemists can develop safe, efficient, and reproducible processes. The methodologies and protocols outlined in this guide provide a foundational framework for transitioning these important pharmaceutical building blocks from the laboratory flask to commercial production.

References

  • Mule, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Ley, S. V., et al. (2014). Two step approach to piperazine-2-carboxamide via hydrolysis followed by reduction. ResearchGate. Available at: [Link]

  • Henning, R., et al. (1995). Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents (EP0756593B1).
  • US Patent US3288794A. Method of making amides of dimethylamine and piperazine. Google Patents.
  • Henning, R., et al. (1995). Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents (CA2186023C).
  • Loba Chemie (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS. Loba Chemie Safety Data Sheet. Available at: [Link]

  • Nielsen, P., et al. (2017). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Available at: [Link]

  • Nefzi, A., et al. (1999). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. 5Z.com. Available at: [Link]

  • Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Organ, M. G., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Ley, S. V., et al. (2014). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. Beilstein Journals. Available at: [Link]

  • Ye, L., et al. (2015). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. PubMed. Available at: [Link]

  • US Patent US2919275A. Purification of piperazine. Google Patents.
  • NTU Journal of Pure Sciences (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal. Available at: [Link]

  • Li, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PubMed Central. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]

  • Dherange, D., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PubMed Central. Available at: [Link]

  • Carl ROTH (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. Available at: [Link]

  • EP Patent EP0136274B1. 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. Google Patents.
  • Organic Chemistry Portal (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Ley, S. V., et al. (2014). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. ResearchGate. Available at: [Link]

  • HWS Labortechnik (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available at: [Link]

  • Dalene, M., & Skarping, G. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. PubMed. Available at: [Link]

  • NTU Journal (n.d.). View of A Review on Analytical Methods for Piperazine Determination. NTU Journal. Available at: [Link]

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Application Notes & Protocols: Synthesis of N-Sulfonylated Piperazine Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Reaction of tert-butyl 4-carbamoylpiperazine-1-carboxylate with Sulfonyl Chlorides

Introduction: The Strategic Importance of the Piperazine Sulfonamide Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in numerous blockbuster drugs.[1][2] Its prevalence is due to the desirable physicochemical properties conferred by its two nitrogen atoms, which can improve aqueous solubility and bioavailability, and act as hydrogen bond acceptors or donors to modulate target engagement.[1][2] When coupled with a sulfonyl group, the resulting piperazine sulfonamide linkage (-SO₂NR₂) becomes a cornerstone for generating diverse molecular architectures with significant therapeutic potential.[3][4]

The sulfonamide group is hydrolytically stable, and its tetrahedral geometry can mimic transition states, enabling potent and selective binding to a wide array of biological targets, from enzymes like carbonic anhydrase to G-protein coupled receptors.[3][5] The reaction of this compound with various sulfonyl chlorides (R-SO₂Cl) provides a direct and efficient route to novel N-sulfonylated piperazine carboxamides. This class of compounds is of high interest to drug development professionals for library synthesis and lead optimization, as it combines the advantageous features of the piperazine core, a primary carboxamide for potential hydrogen bonding, a Boc-protecting group for orthogonal synthesis strategies, and a modifiable sulfonyl group for tuning potency, selectivity, and pharmacokinetic properties.

This document provides a detailed technical guide on the synthesis, purification, and characterization of these valuable compounds, grounded in established chemical principles and field-proven laboratory practices.

Reaction Mechanism: Nucleophilic Acyl Substitution

The core transformation is a nucleophilic substitution reaction at the sulfur center of the sulfonyl chloride. The secondary amine of the piperazine ring acts as the nucleophile, attacking the highly electrophilic sulfur atom.

Causality of Key Steps:

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of this compound attacks the electron-deficient sulfur atom of the sulfonyl chloride. The primary amide nitrogen is significantly less nucleophilic due to the resonance delocalization of its lone pair with the adjacent carbonyl group and therefore does not compete in the reaction.

  • Chloride Elimination: A tetrahedral intermediate is formed, which rapidly collapses, expelling a chloride ion as a good leaving group.

  • Deprotonation/Neutralization: The resulting piperazinium salt is positively charged. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the reaction mixture to act as an acid scavenger. It deprotonates the nitrogen, neutralizing the product and forming a hydrochloride salt (e.g., triethylammonium chloride), which often precipitates from the reaction solvent. The use of a tertiary amine base is critical to prevent it from competing as a nucleophile.

Below is a diagram illustrating the reaction pathway.

Caption: Reaction mechanism for the sulfonylation of a secondary amine.

General Experimental Protocol

This protocol provides a robust starting point for the synthesis. Specific quantities and reaction times may need to be optimized based on the reactivity of the chosen sulfonyl chloride.

Materials and Reagents
  • This compound

  • Sulfonyl chloride of choice (e.g., methanesulfonyl chloride, benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add TEA or DIPEA (1.5 - 2.0 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the initial exothermicity of the reaction, especially with highly reactive sulfonyl chlorides like methanesulfonyl chloride.

  • Reagent Addition: Add the sulfonyl chloride (1.1 - 1.2 eq.) dropwise to the stirred solution over 5-10 minutes. A precipitate (the hydrochloride salt of the base) may form upon addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Reaction Work-up and Purification

The work-up procedure is designed to remove excess reagents and the salt byproduct, isolating the crude product for further purification.[6][7]

  • Quenching: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Phase Separation: Separate the organic layer.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess tertiary amine base).

    • Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid and unreacted sulfonyl chloride).

    • Brine (to remove the bulk of the dissolved water).

  • Drying: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-sulfonylated product.

Exemplary Reactions & Data

The following table summarizes typical reaction parameters for the sulfonylation of this compound with various common sulfonyl chlorides.

Sulfonyl ChlorideR GroupReagent Eq.Base (Eq.)SolventTemp. (°C)Time (h)Typical Yield
Methanesulfonyl chloride-CH₃1.1TEA (1.5)DCM0 to RT2-4>90%
Benzenesulfonyl chloride-C₆H₅1.2TEA (2.0)DCM0 to RT4-885-95%
p-Toluenesulfonyl chloride-C₆H₄-4-CH₃1.2DIPEA (2.0)THF0 to RT6-1280-90%
Dansyl chloride-C₁₀H₆-5-N(CH₃)₂1.2TEA (2.0)DCMRT12-1675-85%
2-Naphthalenesulfonyl chloride-C₁₀H₇1.2DIPEA (2.0)DCMRT12-1680-90%

Note: Yields are estimates and highly dependent on purification efficiency.

Product Characterization

Proper characterization is essential to confirm the structure and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect the disappearance of the N-H proton signal of the secondary amine (typically a broad singlet). Observe characteristic shifts in the signals of the piperazine ring protons adjacent to the newly formed sulfonamide group. The tert-butyl protons should remain as a sharp singlet around 1.4-1.5 ppm.[8][9]

    • ¹³C NMR: Look for the appearance of new signals corresponding to the R-group of the sulfonyl chloride and shifts in the carbon signals of the piperazine ring.

  • Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI) to confirm the molecular weight of the product. Look for the [M+H]⁺ or [M+Na]⁺ adducts.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Experimental_Workflow Setup 1. Reaction Setup - Add Piperazine (1.0 eq) to Flask - Dissolve in Anhydrous DCM - Add Base (1.5-2.0 eq) Cooling 2. Cool to 0 °C (Ice Bath) Setup->Cooling Addition 3. Reagent Addition - Add Sulfonyl Chloride (1.1-1.2 eq)  dropwise Cooling->Addition Reaction 4. Reaction - Warm to RT - Stir for 2-16 h Addition->Reaction Monitoring 5. Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction If incomplete Workup 6. Aqueous Work-up - Quench with H₂O - Wash with HCl, NaHCO₃, Brine Monitoring->Workup If complete Drying 7. Drying & Concentration - Dry with MgSO₄ - Filter & Rotovap Workup->Drying Purification 8. Purification (Flash Column Chromatography) Drying->Purification Characterization 9. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - HPLC Purification->Characterization FinalProduct Pure Product Characterization->FinalProduct

Caption: General laboratory workflow for sulfonamide synthesis.

Troubleshooting and Safety Considerations

  • Low or No Reaction: Ensure reagents are anhydrous, particularly the solvent and the amine base. Sulfonyl chlorides are sensitive to moisture and can hydrolyze. Consider using a more reactive sulfonyl chloride or a different solvent like THF or DMF if solubility is an issue.

  • Multiple Products on TLC: This could indicate side reactions. Ensure the reaction is run under an inert atmosphere and that the temperature is controlled during the initial addition. The base itself could be a source of impurities if it is old or of low quality.

  • Difficult Purification: The hydrochloride salt byproduct can sometimes co-elute with the product. A thorough aqueous work-up is crucial to remove the majority of this salt before chromatography.[10][11]

  • Safety: Sulfonyl chlorides are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic; careful, slow addition at 0 °C is recommended.

References

  • Wikipedia. Sulfonyl halide. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Khan, K. M., et al. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. Bioorganic Chemistry, 75, 183-189. [Link]

  • Cournoyer, W. J., et al. (2012). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 935–940. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

  • Głowacka, I. E., et al. (2022). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 27(21), 7215. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]

  • Bhatt, A., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal Chemistry, 6(4), 257-263. [Link]

  • Congiu, C., et al. (2015). Synthesis of sulfonamides incorporating piperazinyl-ureido moieties and their carbonic anhydrase I, II, IX and XII inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 25(17), 3658-3662. [Link]

  • ResearchGate. Scheme 2. Sulfonylation of N4 piperazine. [Link]

  • Encyclopedia MDPI. Synthesis of Piperazines by C-H Functionalization. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

  • Preprints.org. Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • National Center for Biotechnology Information. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]

  • Scribd. Organic Reaction Workup Guide. [Link]

  • National Center for Biotechnology Information. Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. [Link]

  • Chinese Chemical Letters. Reactions of Sulfonyl Chlorides and Unsaturated Compounds. [Link]

  • Semantic Scholar. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • National Center for Biotechnology Information. Metabolically Stable tert-Butyl Replacement. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [Link]

  • PubChem. tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate. [Link]

  • PubMed. Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. [Link]

  • PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. [Link]

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Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing tert-Butyl 4-Carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis (MAOS)

In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of novel molecular entities is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods. By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS facilitates rapid and uniform heating, leading to dramatically reduced reaction times, often from hours to minutes, and frequently resulting in higher product yields and purity.[1][2] This application note provides a detailed guide to the application of microwave synthesis in reactions involving tert-butyl 4-carbamoylpiperazine-1-carboxylate, a versatile building block in the synthesis of pharmacologically active compounds.

The piperazine motif is a privileged scaffold in drug discovery, appearing in numerous approved drugs across a range of therapeutic areas. The carbamoyl group of this compound offers a reactive handle for the introduction of further diversity, enabling the exploration of a broad chemical space. This document will focus on the plausible microwave-assisted transamidation of this primary carboxamide to generate N,N'-disubstituted ureas, a common and important functional group in medicinal chemistry.

Core Principles and Rationale

The primary application explored herein is the microwave-assisted synthesis of N-substituted piperazine-1-carboxamides through a transamidation reaction. While direct literature precedent for the microwave-assisted transamidation of this compound is not extensively documented, the principles of MAOS and related reactivity of N-Boc protected amides provide a strong foundation for the development of a robust protocol.

The rationale for employing microwave irradiation for this transformation is multi-faceted:

  • Accelerated Reaction Rates: Microwave energy can significantly expedite the rate of reaction, enabling high-throughput synthesis and rapid library generation.

  • Improved Yields and Purity: The rapid and uniform heating often minimizes the formation of byproducts that can occur with prolonged heating in conventional methods.

  • Enhanced Reaction Efficiency: Microwave conditions can facilitate reactions that are sluggish or do not proceed under conventional heating.

  • Compatibility with Protective Groups: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the neutral or mildly basic conditions often employed in microwave-assisted amide and urea synthesis, allowing for selective reaction at the carbamoyl moiety.

Proposed Reaction Workflow: Microwave-Assisted Transamidation

The proposed synthetic strategy involves the reaction of this compound with a primary or secondary amine under microwave irradiation to yield the corresponding N-substituted piperazine-1-carboxamide.

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up and Purification reagent1 This compound mw_reactor Microwave Reactor (Set Temperature, Time, Power) reagent1->mw_reactor reagent2 Primary/Secondary Amine reagent2->mw_reactor solvent Suitable Solvent (e.g., Toluene, Dioxane) solvent->mw_reactor catalyst Optional: Catalyst/Activating Agent catalyst->mw_reactor workup Solvent Removal Aqueous Work-up Extraction mw_reactor->workup purification Chromatography (e.g., Column, Prep-HPLC) workup->purification product N-Substituted Piperazine-1-carboxamide purification->product

Caption: General workflow for microwave-assisted transamidation.

Experimental Protocol: Synthesis of N-Aryl-4-(tert-butoxycarbonyl)piperazine-1-carboxamide

This protocol provides a starting point for the microwave-assisted reaction of this compound with an aniline derivative. Optimization of reaction conditions is recommended for each specific substrate combination.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline)

  • Anhydrous Toluene (or other suitable high-boiling solvent)

  • Microwave synthesis vials (10 mL) with stir bars

  • Microwave Synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add the substituted aniline (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (3 mL).

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 150 °C for 30 minutes. The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl-4-(tert-butoxycarbonyl)piperazine-1-carboxamide.

Data Presentation: Hypothetical Reaction Optimization

The following table illustrates a hypothetical optimization of the microwave-assisted reaction between this compound and 4-chloroaniline.

EntryTemperature (°C)Time (min)SolventYield (%)
112030Toluene45
215030Toluene75
318030Toluene68 (decomposition observed)
415015Toluene60
515060Toluene72
615030Dioxane82
715030DMF78

Discussion of Experimental Choices and Causality

  • Solvent Selection: High-boiling polar aprotic solvents such as toluene, dioxane, or DMF are generally suitable for microwave synthesis as they efficiently absorb microwave energy and allow for higher reaction temperatures. The choice of solvent can significantly impact the reaction rate and yield, and screening of different solvents is recommended.

  • Temperature and Time: These are critical parameters in microwave synthesis. A systematic optimization, as illustrated in the table above, is necessary to find the optimal balance between reaction completion and potential thermal degradation of reactants or products.

  • Stoichiometry: A slight excess of the amine is often used to drive the reaction to completion.

  • Catalysis: While the proposed protocol is catalyst-free, for less reactive amines, the addition of a Lewis acid or a transamidation catalyst could be explored to enhance the reaction rate.

Self-Validating System and Troubleshooting

A successful protocol should be reproducible and provide consistent results. To ensure this, the following steps are crucial:

  • Reaction Monitoring: Consistent monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and to check for the formation of byproducts.

  • Product Characterization: The identity and purity of the final product must be rigorously confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and HPLC).

  • Troubleshooting:

    • Low Yield: If the yield is low, consider increasing the temperature, extending the reaction time, or screening different solvents. The addition of a catalyst may also be beneficial.

    • Decomposition: If decomposition is observed, reduce the reaction temperature or time.

    • No Reaction: For unreactive amines, consider the use of an activating agent for the carboxamide or a more forcing set of reaction conditions (higher temperature, longer time).

Alternative Application: Synthesis of Substituted Guanidines

The carbamoyl group of this compound can also potentially serve as a precursor for the synthesis of substituted guanidines, which are important pharmacophores. This transformation typically involves a dehydration-amination sequence.

G cluster_0 Step 1: Activation cluster_1 Step 2: Amination cluster_2 Microwave Irradiation reagent1 This compound activating_agent Dehydrating/Activating Agent (e.g., Tf₂O, Burgess Reagent) reagent1->activating_agent intermediate Carbodiimide Intermediate (in situ) activating_agent->intermediate amine Primary/Secondary Amine intermediate->amine mw_reactor Microwave Reactor amine->mw_reactor product N,N'-Disubstituted Guanidine mw_reactor->product

Caption: Proposed pathway for guanidine synthesis.

This two-step, one-pot synthesis under microwave irradiation could offer a rapid entry into a diverse range of guanidine derivatives. The development of a specific protocol would require careful selection of the activating agent and optimization of the reaction conditions.

Conclusion

Microwave-assisted synthesis offers a powerful platform for accelerating the derivatization of this compound. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel piperazine-based ureas and other derivatives with enhanced efficiency and speed. As with any synthetic methodology, careful optimization and rigorous analytical characterization are key to successful implementation.

References

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Application Notes & Protocols: Flow Chemistry Applications of N-Boc-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of approved pharmaceutical agents.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a highly desirable component in drug design. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens (forming N-Boc-piperazine) is a fundamental tactic, enabling chemists to achieve selective functionalization at the remaining free nitrogen.[1][2][3][4] This control is paramount for building the complex molecular architectures required for therapeutic efficacy.

Traditionally, the synthesis of these derivatives has been performed using conventional batch-wise chemistry. However, batch processes can present challenges related to reaction control, safety, and scalability, particularly when dealing with exothermic reactions, hazardous reagents, or the need for precise stoichiometric control to avoid undesired side-products like di-alkylation.[5][6]

Continuous flow chemistry emerges as a transformative solution to these challenges.[7][8] By performing reactions in a continuously moving stream through a network of tubes or microreactors, flow chemistry offers unparalleled control over reaction parameters such as temperature, pressure, and residence time.[8] This precise control leads to enhanced safety, higher yields, improved product quality, and seamless scalability from laboratory discovery to industrial production.[7][9] This guide provides an in-depth exploration of the application of flow chemistry to the synthesis of N-Boc-piperazine derivatives, offering both foundational insights and detailed, field-proven protocols for researchers and drug development professionals.

Core Synthetic Transformations of N-Boc-Piperazine in Continuous Flow

The true power of flow chemistry is realized in its ability to enhance and streamline core synthetic transformations. For N-Boc-piperazine, three key operations—N-alkylation, N-acylation, and Boc-deprotection—are foundational.

Selective Mono-N-Alkylation via Reductive Amination

Causality and Rationale: Achieving selective mono-alkylation of piperazine is a classic challenge. In batch, simply reacting piperazine with an alkyl halide often leads to a mixture of the starting material, the desired mono-alkylated product, and the undesired di-alkylated product, complicating purification and reducing yield.[6] While using N-Boc-piperazine solves the selectivity issue, the reaction conditions still require careful control. Reductive amination is a robust method for forming C-N bonds and is exceptionally well-suited to continuous flow.[10][11] In a flow system, the imine formation and subsequent reduction can be "telescoped" or performed consecutively. Heterogeneous catalysts, such as packed-bed cartridges of Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), are ideal for flow applications as they are easily integrated into the reactor setup and the product stream emerges free of catalyst, simplifying work-up.[10][12]

Workflow Diagram: Continuous Flow Reductive Amination

G cluster_1 Reaction Module cluster_2 Collection P1 Pump A: N-Boc-Piperazine Aldehyde/Ketone in Solvent (e.g., MeOH) T_Mixer T-Mixer P1->T_Mixer Liquid Feed P2 Pump B: Hydrogen Source (H-Cube® or Gas Cylinder) P2->T_Mixer H₂ Gas Feed Reactor Heated Packed-Bed Reactor (e.g., 5% Pt/C Catalyst Cartridge) 80°C, 10 bar H₂ T_Mixer->Reactor Mixed Stream BPR Back Pressure Regulator (BPR) Reactor->BPR Product Stream Collection Product Collection Vessel (Crude N-Alkyl-N'-Boc-Piperazine) BPR->Collection

Caption: Workflow for continuous catalytic reductive amination.

Experimental Protocol: N-Alkylation of N-Boc-Piperazine with an Aldehyde

  • Reagent Preparation:

    • Prepare a stock solution (Solution A) by dissolving N-Boc-piperazine (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent such as methanol or a toluene/methanol mixture to a final concentration of 0.2 M.[10]

    • Degas the solution by sparging with nitrogen for 15 minutes.

  • Flow Reactor Setup:

    • Equip a continuous flow reactor system (e.g., H-Cube®) with a packed-bed catalyst cartridge containing 5% Platinum on Carbon (5% Pt/C).

    • Set the system pressure to 10 bar using the integrated back pressure regulator.

    • Set the reactor temperature to 80 °C.[10]

    • Set the hydrogen generation to full H₂ production or connect an external hydrogen source.

  • Reaction Execution:

    • Pump Solution A through the system at a flow rate of 0.5 mL/min. This corresponds to a specific residence time within the catalyst bed, which should be optimized for the specific substrate.

    • Allow the system to reach a steady state (typically after 3-5 reactor volumes have been processed).

    • Collect the output stream.

  • Work-up and Analysis:

    • The collected solution contains the N-alkylated product. The solvent can be removed under reduced pressure.

    • The crude product is often of high purity, but can be further purified by silica gel chromatography if necessary.

    • Analyze the product by LC-MS and NMR to confirm identity and purity.

Data Presentation: Reductive Amination Performance

EntryAldehyde SubstrateTemperature (°C)Flow Rate (mL/min)Conversion (%)Selectivity (%)Reference
1Benzaldehyde800.5>99>98[10]
24-Chlorobenzaldehyde800.5>99>98[10]
3Cyclohexanecarboxaldehyde800.5>99>95[10]
High-Temperature Boc-Deprotection

Causality and Rationale: The removal of the Boc group is a critical step to unmask the second nitrogen for further functionalization.[13] Standard batch methods often rely on strong acids like trifluoroacetic acid (TFA) or HCl in organic solvents, which can be corrosive, require stoichiometric amounts of acid, and necessitate a basic work-up to neutralize the resulting salt.[14] Flow chemistry enables an elegant alternative: thermolytic deprotection.[15][16] At elevated temperatures (typically >180 °C), the Boc group fragments into isobutylene and carbon dioxide, leaving the free amine. Performing this reaction in a high-pressure, high-temperature flow reactor is significantly safer and more efficient than in a sealed batch reactor.[15] The reaction is clean, requires no additional reagents, and the byproducts are volatile gases that are easily removed, often yielding the pure product directly.

Workflow Diagram: Continuous Thermal Boc-Deprotection

G cluster_0 Reagent Stream cluster_1 Reaction Module cluster_2 Separation & Collection P1 Pump A: N-Alkyl-N'-Boc-Piperazine in High-Boiling Solvent (e.g., NMP, DMSO) Reactor High-Temperature Coil Reactor (Stainless Steel) 200-250°C P1->Reactor Liquid Feed BPR Back Pressure Regulator (BPR) ~20 bar Reactor->BPR GS_Sep Gas-Liquid Separator BPR->GS_Sep Product & Gas Collection Product Collection (Deprotected Piperazine) GS_Sep->Collection Liquid Product Vent Vent (CO₂ + Isobutylene) GS_Sep->Vent Gaseous Byproducts

Caption: Workflow for continuous high-temperature Boc-deprotection.

Experimental Protocol: Thermal Boc-Deprotection in Flow

  • Reagent Preparation:

    • Prepare a stock solution of the N-alkyl-N'-Boc-piperazine substrate in a high-boiling point, thermally stable solvent like N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) at a concentration of 0.1-0.2 M.

  • Flow Reactor Setup:

    • Use a flow reactor system equipped with a stainless steel reactor coil of known volume (e.g., 10 mL).

    • Set the reactor temperature to 220 °C.

    • Set the back pressure regulator to 20 bar to ensure the solvent remains in the liquid phase.

  • Reaction Execution:

    • Pump the substrate solution through the heated reactor at a flow rate calculated to achieve the desired residence time (e.g., a 1.0 mL/min flow rate in a 10 mL reactor gives a 10-minute residence time).

    • The output from the BPR can be passed through a gas-liquid separator to vent the gaseous byproducts (isobutylene, CO₂).

    • Collect the liquid output containing the deprotected product in the solvent.

  • Work-up and Analysis:

    • The product can often be isolated by precipitation upon addition of an anti-solvent (e.g., water or diethyl ether) or via extraction.

    • Confirm complete deprotection and assess purity via LC-MS and NMR.

Data Presentation: Thermal Boc-Deprotection Scope

Substrate (N-Alkyl Group)Temperature (°C)Residence Time (min)Conversion (%)Isolated Yield (%)Reference
N-Benzyl22010>9995[15]
N-Butyl22015>9992[15]
N-(4-Methoxybenzyl)22010>9894[15]

Telescoped Multi-Step Synthesis: The Flibanserin Case Study

A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, uninterrupted sequence.[9] This approach minimizes manual handling, reduces solvent waste, and can dramatically shorten synthesis times. The preparation of the arylpiperazine drug Flibanserin has been demonstrated in a four-step continuous flow process, showcasing the power of this methodology.[12] While the full sequence is complex, it highlights the integration of steps like reductive amination and cyclization, which are relevant to Boc-piperazine chemistry.

A generalized workflow for a telescoped synthesis involving Boc-piperazine could involve an initial N-alkylation, followed by an in-line purification or solvent switch, a subsequent Boc-deprotection, and a final functionalization step on the newly freed nitrogen.

Logical Diagram: Multi-Step Telescoped Synthesis Concept

G Reagents1 Reagents for Step 1 (e.g., Boc-Piperazine, Aldehyde) Reactor1 Reactor 1 N-Alkylation Reagents1->Reactor1 Purify1 In-line Purification (e.g., Scavenger Resin, Liquid-Liquid Extraction) Reactor1->Purify1 Crude Product 1 Reactor2 Reactor 2 Boc-Deprotection Purify1->Reactor2 Purified Intermediate Mixer3 T-Mixer Reactor2->Mixer3 Deprotected Intermediate Reagents3 Reagent for Step 3 (e.g., Acyl Chloride) Reagents3->Mixer3 Reactor3 Reactor 3 N-Acylation Mixer3->Reactor3 FinalProduct Final Product Collection Reactor3->FinalProduct Final Crude Product

Caption: Conceptual workflow for a three-step telescoped synthesis.

This integrated approach represents the pinnacle of process intensification, moving chemical synthesis from a series of discrete operations to a continuous, automated production line.[17][18]

Conclusion and Future Outlook

The application of continuous flow chemistry to the synthesis of N-Boc-piperazine derivatives provides a robust, efficient, and safe alternative to traditional batch manufacturing. The precise control over reaction conditions inherent to flow systems allows for superior selectivity in N-alkylation, enables novel reaction pathways like high-temperature thermal deprotection, and facilitates the integration of multiple steps into a single, uninterrupted process. For researchers in drug discovery and development, this technology not only accelerates the synthesis of target molecules but also provides a scalable and reproducible platform, smoothing the transition from lab-scale synthesis to pilot plant production. As flow technology continues to evolve with the integration of real-time analytics, machine learning for optimization, and novel reactor designs, its role in the synthesis of piperazine-containing active pharmaceutical ingredients will undoubtedly continue to expand.

References

  • Fülöp, Z., Bana, P., Greiner, I., & Éles, J. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Molecules. [Link]

  • Bana, P., Fülöp, Z., Szemesi, P., Éles, J., & Greiner, I. (2019). Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. ResearchGate. [Link]

  • Gallego, G. M., & de la Torre, M. C. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Polyzos, A., et al. (2020). Tandem Photoredox Catalysis: Enabling Carbonylative Amidation of Aryl and Alkylhalides. ResearchGate. [Link]

  • Bana, P., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. National Institutes of Health (NIH). [Link]

  • Abou-Hassan, A., et al. (2018). Stereoselective electrochemical intramolecular imino-pinacol reaction: a straightforward entry to enantiopure piperazines. ResearchGate. [Link]

  • Fülöp, Z., Szemesi, P., Bana, P., Éles, J., & Greiner, I. (2020). Flow-oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. Semantic Scholar. [Link]

  • Pignataro, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]

  • Bose, P. (2024). Continuous Flow Chemistry for Scalable Drug Synthesis. AZoLifeSciences. [Link]

  • Bana, P., et al. (2022). Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • Gallego, G. M., & de la Torre, M. C. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Fier, P. S., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. PubMed. [Link]

  • Aurigene Pharmaceutical Services. (2024). Revolutionizing Pharma Production with Continuous Flow Chemistry. Aurigene Pharmaceutical Services. [Link]

  • Gutmann, B., & Kappe, C. O. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Fier, P. S., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry. [Link]

  • Gemo, A., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. [Link]

  • Chemspace. (2025). The Chemistry of 1-Boc-Piperazine: Synthesis and Applications. Chemspace. [Link]

  • Google Patents. (n.d.). Synthesis method of N-Boc piperazine.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • Verma, S. K., Acharya, B. N., & Kaushik, M. P. (2010). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. [Link]

  • Unknown Authors. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Source not found.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tert-butyl 4-carbamoylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Our goal is to provide you with in-depth technical insights and practical troubleshooting strategies to ensure the success of your experiments.

Introduction

This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds. Its preparation typically involves the carbamoylation of 1-Boc-piperazine. While the primary reaction appears straightforward, several competing side reactions can occur, leading to impurities that complicate purification and reduce overall yield. This guide provides a detailed analysis of these potential pitfalls and offers robust solutions to mitigate them.

Troubleshooting Guide: Common Side Reactions and Solutions

The following table outlines common issues observed during the synthesis of this compound, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solutions
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Competing side reactions.- Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material and formation of the product. - Optimize Temperature: For reactions with urea, carefully control the temperature to avoid decomposition while ensuring the reaction proceeds. For isocyanates, the reaction is often performed at room temperature. - Control Stoichiometry: Use a slight excess of the carbamoylating agent, but avoid a large excess to minimize side products.
Presence of N,N'-bis(4-Boc-piperazin-1-yl)urea This di-substituted urea byproduct forms when two molecules of 1-Boc-piperazine react with a single carbamoylating agent equivalent. This is more common when using reagents like phosgene or its equivalents.- Slow Addition: Add the carbamoylating agent slowly to the solution of 1-Boc-piperazine to maintain a low localized concentration. - Inverse Addition: Add the 1-Boc-piperazine solution to the carbamoylating agent. - Purification: This byproduct can often be separated by column chromatography on silica gel.
Formation of Piperazine (De-Boc-protected starting material) The tert-butoxycarbonyl (Boc) protecting group is labile under strong acidic conditions and can also be removed at high temperatures.[1][2][3]- Maintain Neutral or Basic pH: Ensure the reaction is not acidic. If an acid scavenger is needed, use a non-nucleophilic base like triethylamine or diisopropylethylamine. - Avoid Excessive Heat: If using urea, which often requires heating, keep the temperature as low as possible to drive the reaction without causing significant deprotection. Thermal deprotection can occur at temperatures above 100°C.[1][4]
Presence of Isocyanurate Trimer When using isocyanates as the carbamoylating agent, they can trimerize to form a stable 1,3,5-triazine-2,4,6-trione ring, especially in the presence of certain catalysts or at elevated temperatures.[5][6][7]- Control Temperature: Keep the reaction temperature low. - Use an Appropriate Solvent: Aprotic solvents are generally preferred. - Avoid Catalysts that Promote Trimerization: Some bases can catalyze this side reaction.
Unreacted 1-Boc-piperazine - Insufficient carbamoylating agent. - Low reaction temperature or short reaction time.- Stoichiometry: Ensure at least a stoichiometric amount of the carbamoylating agent is used. - Reaction Time and Temperature: Allow the reaction to proceed to completion as monitored by TLC or LC-MS. Gentle heating may be required for less reactive carbamoylating agents.

Reaction Pathways: Main and Side Reactions

The following diagram illustrates the desired synthetic route to this compound and the major competing side reactions.

SynthesisPathways BocPip 1-Boc-piperazine Product tert-Butyl 4-carbamoyl- piperazine-1-carboxylate BocPip->Product + Carbamoylating Agent (Desired Pathway) DiSubstituted N,N'-bis(4-Boc-piperazin-1-yl)urea BocPip->DiSubstituted + Carbamoylating Agent (Excess Boc-piperazine) Deprotected Piperazine BocPip->Deprotected High Temp / Acid CarbamoylAgent Carbamoylating Agent (e.g., KNCO, Urea) CarbamoylAgent->Product Isocyanate Isocyanate Intermediate CarbamoylAgent->Isocyanate e.g., from Urea Isocyanate->Product + 1-Boc-piperazine Trimer Isocyanurate Trimer Isocyanate->Trimer Trimerization

Caption: Synthetic pathways in the formation of the target molecule and key side products.

Frequently Asked Questions (FAQs)

Q1: What is the best carbamoylating agent to use for this synthesis?

The choice of carbamoylating agent depends on factors such as scale, cost, and safety.

  • Potassium isocyanate (KNCO) is a common and effective reagent. The reaction is typically clean but may require careful control of stoichiometry.

  • Urea is an inexpensive and readily available option. However, it often requires elevated temperatures, which can lead to deprotection of the Boc group.[1]

  • Chlorosulfonyl isocyanate (CSI) is highly reactive and can be used at low temperatures, but it is hazardous and requires careful handling. It reacts with unsaturated systems and can also react with carbonyl groups.[8]

  • Trimethylsilyl isocyanate (TMS-NCO) can also be used and may offer milder reaction conditions.

Q2: My reaction with urea gives a very low yield. What can I do?

Low yields with urea are often due to a balance between the desired reaction rate and the thermal decomposition of the starting material or product.

  • Temperature Optimization: Experiment with a range of temperatures (e.g., 80-120°C) to find the optimal balance.

  • Solvent Choice: A high-boiling point, inert solvent like DMSO or DMF can be beneficial.

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor by TLC or LC-MS.

  • Removal of Ammonia: The reaction of urea to form the isocyanate intermediate releases ammonia. In some cases, removal of this ammonia can help drive the reaction forward.

Q3: How can I effectively remove the N,N'-bis(4-Boc-piperazin-1-yl)urea byproduct?

This byproduct is significantly less polar than the desired product.

  • Column Chromatography: Silica gel column chromatography is the most effective method for separation. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes can provide good separation.

  • Recrystallization: Depending on the solvent system, it may be possible to selectively crystallize either the product or the byproduct.

Q4: I see a spot on my TLC that corresponds to piperazine. How did this happen and is it a problem?

The presence of piperazine indicates that the Boc protecting group has been cleaved. This can occur under acidic conditions or at high temperatures.[1][2][3][9] While small amounts may not interfere with subsequent steps if the desired product is isolated cleanly, significant deprotection will reduce your yield. To avoid this, ensure your reaction conditions are not acidic and avoid unnecessarily high temperatures.

Q5: What are the best practices for purifying the final product?

  • Work-up: After the reaction is complete, a standard aqueous work-up can remove many inorganic impurities. If the reaction was conducted in a high-boiling solvent like DMSO, it may be necessary to dilute with a large volume of water and extract the product with a suitable organic solvent like ethyl acetate.

  • Column Chromatography: As mentioned, this is often necessary to remove organic byproducts.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be an effective final purification step to obtain a highly pure, crystalline solid.

Experimental Protocols

Protocol 1: Carbamoylation using Potassium Isocyanate

  • To a solution of 1-Boc-piperazine (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., THF or Dioxane), add potassium isocyanate (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Carbamoylation using Urea

  • Combine 1-Boc-piperazine (1.0 eq) and urea (1.5 eq) in a high-boiling point solvent such as DMSO.

  • Heat the reaction mixture to 100-110°C and monitor the progress by TLC or LC-MS.

  • Maintain the temperature until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature, dilute with a large volume of water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Kappe, C. O. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Org. Process Res. Dev.2013, 17 (11), 1436–1449.
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
  • Plath, M. et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Org. Biomol. Chem.2017, 15 (48), 10135-10141.
  • The Organic Chemistry Tutor. Boc Deprotection Mechanism. YouTube. [Link]

  • Bonetskaya, A. K., et al. Kinetics and heat of cyclotrimerization of aryl and alkyl isocyanates. Vysokomol. Soedin., Ser. A1985, 27, 1269-1273.
  • NIST. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl-. NIST Chemistry WebBook. [Link]

  • PubChem. 1,3,5-Trimethyl-1,3,5-triazine(1H,3H,5H)-2,4,6-trione. [Link]

  • Google Patents. A kind of synthetic method of 1 BOC piperazines. CN106543107A.
  • Firth, A. M., et al. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences2014, 6(8), 435-438.
  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • The Chemistry of 1-Boc-Piperazine: Synthesis and Applications. [Link]

  • Google Patents. Synthesis method of N-Boc piperazine. CN108033931B.
  • Ciappa, F., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules2023, 28(18), 6614.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

  • White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

  • Gümüş, M., et al. An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. Beilstein J. Org. Chem.2019, 15, 89-94.

Sources

Technical Support Center: Chromatographic Purification of Tert-butyl 4-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the chromatographic purification of Tert-butyl 4-carbamoylpiperazine-1-carboxylate. We will explore the underlying principles of the separation, troubleshoot common issues, and provide validated protocols to streamline your workflow.

Introduction: Understanding the Challenge

This compound is a moderately polar molecule. Its structure presents a unique purification challenge due to the presence of several key functional groups:

  • Boc-Protecting Group: Adds significant non-polar, hydrophobic character.

  • Piperazine Ring: Contains two basic nitrogen atoms that can interact strongly with acidic stationary phases.

  • Primary Carboxamide (-CONH₂): A highly polar, hydrogen-bonding group that increases water solubility and affinity for polar stationary phases.

This combination of features means the compound often behaves poorly in standard chromatographic systems. It may exhibit insufficient retention in reversed-phase chromatography or show significant peak tailing and strong, sometimes irreversible, binding in normal-phase chromatography. This guide is designed to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary difficulties encountered when purifying this compound on standard silica gel?

The primary issue is strong interaction between the basic nitrogens of the piperazine ring and the acidic silanol (Si-OH) groups on the surface of standard silica gel. This acid-base interaction leads to significant peak tailing, where the compound slowly bleeds off the column instead of eluting as a sharp band. In severe cases, the product may not elute at all.[1]

Q2: Why does my compound elute in the solvent front during reversed-phase (C18) chromatography?

Reversed-phase chromatography separates molecules based on hydrophobicity.[2][3] The polar carbamoyl group and the piperazine nitrogens make this compound too hydrophilic to be sufficiently retained by the non-polar C18 stationary phase.[4] It has a much higher affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) and is washed off the column with the solvent front, resulting in no separation.[5]

Q3: Is there a better chromatographic mode for this type of polar molecule?

Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the ideal solution for purifying polar compounds that are poorly retained in reversed-phase.[5][6] HILIC utilizes a polar stationary phase (like silica) but with a mobile phase similar to reversed-phase (e.g., high concentration of acetonitrile with a small amount of water).[7][8] The compound is retained through partitioning into a water-enriched layer on the surface of the stationary phase, providing excellent separation for polar analytes.[9]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.

Mode 1: Normal Phase Chromatography (Silica Gel)

Problem: My compound is streaking severely, or I have very low recovery from my silica gel column.

  • Underlying Cause: As mentioned in the FAQs, this is a classic sign of strong interaction between the basic sites on your molecule and the acidic silanol groups of the silica. This is a common issue with nitrogen-containing heterocycles.[10]

  • Solution 1: Mobile Phase Modification. The most effective solution is to add a basic modifier to your mobile phase to "mask" the active silanol sites.

    • Add 0.5-1% triethylamine (TEA) to your entire solvent system (e.g., Dichloromethane/Methanol/TEA 94:5:1).

    • Alternatively, use a solution of 1-2% ammonium hydroxide in methanol as your polar co-solvent.[1] This neutralizes the silica surface, preventing strong ionic interactions and promoting sharper, more symmetrical peaks.

  • Solution 2: Change of Stationary Phase. If basic modifiers are incompatible with your molecule, consider a less acidic stationary phase.

    • Alumina (Neutral or Basic): Can be a good alternative to silica for basic compounds.

    • Bonded Phases: Diol or Amino-bonded silica phases offer different selectivity and are less acidic than bare silica.[11]

Problem: I can't separate my product from a closely-eluting, more polar impurity.

  • Underlying Cause: The solvent system lacks sufficient selectivity to resolve the two compounds. A simple increase in polarity may move both compounds without improving the separation.

  • Solution: Introduce a Third Solvent. Ternary solvent systems can dramatically improve selectivity.

    • If you are using a Hexane/Ethyl Acetate gradient, consider adding a small, fixed percentage (1-5%) of methanol or isopropanol.

    • If using a Dichloromethane/Methanol system, adding a small amount of a solvent with different properties, like acetonitrile, can alter the interactions and improve resolution. Always re-evaluate the separation on TLC before committing to the column.

Mode 2: Reversed-Phase Chromatography (C18)

Problem: My compound has no retention and elutes immediately.

  • Underlying Cause: The compound is too polar for effective hydrophobic interaction with the C18 stationary phase.[4]

  • Solution 1: Use a 100% Aqueous Mobile Phase. Some modern reversed-phase columns are designed to be "aqueous stable" and can be run with 100% water or buffer. This will maximize retention for polar compounds. However, for many compounds like this one, retention will still be minimal.[12][13]

  • Solution 2: Employ an Embedded Polar Group (EPG) Column. These columns (often labeled "AQ" or with "polar endcapping") have polar functional groups embedded within the alkyl chains. This feature helps to prevent phase collapse in highly aqueous mobile phases and can provide alternative selectivity for polar analytes.[11]

  • Solution 3 (Recommended): Switch to HILIC. For a compound this polar, fighting for retention on reversed-phase is often inefficient. HILIC is the more appropriate and robust technique.[6][8]

Mode 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

Problem: I'm getting poor peak shape (fronting or tailing) in my HILIC separation.

  • Underlying Cause: Peak shape issues in HILIC can be complex, often related to the sample solvent or improper column equilibration.[9] The separation mechanism involves partitioning, ion-exchange, and hydrogen bonding, all of which are sensitive to conditions.[7]

  • Solution 1: Match Sample Solvent to Mobile Phase. Dissolving your sample in a solvent much stronger (i.e., more aqueous) than the initial mobile phase is a common cause of peak distortion.[9] If your initial mobile phase is 95% acetonitrile / 5% water, you should dissolve your sample in a solvent as close to that composition as possible. Avoid injecting samples dissolved in pure water or DMSO if possible.

  • Solution 2: Ensure Proper Equilibration. HILIC columns require longer equilibration times than reversed-phase columns to establish the stable aqueous layer on the stationary phase. Equilibrate your column with at least 10-15 column volumes of the initial mobile phase before injection.

  • Solution 3: Add a Buffer. The charge state of your molecule and the silica surface can affect peak shape. Adding a buffer like ammonium formate or ammonium acetate (10-20 mM) to the aqueous portion of your mobile phase can control the pH and provide counter-ions, leading to sharper peaks.[11]

Data Summary & Recommended Starting Conditions

The following table summarizes the recommended starting points for method development.

ParameterModified Normal Phase Reversed Phase (If Attempted) HILIC (Recommended)
Stationary Phase Silica GelC18 (Aqueous Stable) or EPGSilica Gel, Diol, or Amide
Mobile Phase A (Weak) Dichloromethane or Ethyl Acetate95:5 Water:Acetonitrile (w/ 0.1% Formic Acid)95:5 Acetonitrile:Water (w/ 10mM Ammonium Formate)
Mobile Phase B (Strong) MethanolAcetonitrile (w/ 0.1% Formic Acid)50:50 Acetonitrile:Water (w/ 10mM Ammonium Formate)
Modifier 0.5-1% Triethylamine or NH₄OHN/ABuffer (e.g., Ammonium Formate)
Typical Gradient 0-20% B over 15 CV0-50% B over 15 CV0-100% B over 15 CV
Key Advantage Good for less polar impuritiesGood for very non-polar impuritiesExcellent retention & selectivity for the target compound

Visualized Workflows and Logic

Method Selection Workflow

This diagram outlines the logical process for selecting the optimal purification strategy.

MethodSelection cluster_0 Initial Screening cluster_1 Purification Path Start Crude Material TLC_NP Run TLC in DCM/MeOH + 1% TEA Start->TLC_NP Rf_Check Rf between 0.15-0.35 and good spot shape? TLC_NP->Rf_Check NP_Flash Proceed with Normal Phase Flash Chromatography Rf_Check->NP_Flash  Yes HILIC_Screen Run HILIC TLC (ACN/H2O + Buffer) Rf_Check->HILIC_Screen No (Streaking or Rf=0) RP_Option Consider Reversed-Phase (for non-polar impurities only) Rf_Check->RP_Option Alternative HILIC_Flash Proceed with HILIC Flash Chromatography HILIC_Screen->HILIC_Flash

Caption: Logical workflow for selecting the best chromatographic method.

Troubleshooting Peak Tailing in Normal Phase

This flowchart provides a step-by-step guide to resolving peak tailing on silica gel.

TailingTroubleshooting Start Peak Tailing Observed on Silica Gel Check_Base Is the compound basic? (Contains Piperazine) Start->Check_Base Add_Modifier Add 0.5-1% TEA or NH4OH to the mobile phase Check_Base->Add_Modifier Yes Check_Improvement Did peak shape improve? Add_Modifier->Check_Improvement Success Problem Solved! Proceed with Purification Check_Improvement->Success Yes Alt_Phase Consider Alternative Stationary Phase (e.g., Alumina, Diol-bonded) Check_Improvement->Alt_Phase No Switch_Mode Switch to HILIC Mode Alt_Phase->Switch_Mode

Caption: Troubleshooting flowchart for addressing peak tailing on silica gel.

Detailed Experimental Protocols

Protocol 1: Flash Purification via Modified Normal Phase Chromatography
  • TLC Method Development:

    • Prepare a stock solution of your crude material (~10 mg/mL) in dichloromethane or methanol.

    • On a silica gel TLC plate, spot your material.

    • Develop the plate in a solvent system of Dichloromethane:Methanol with 1% Triethylamine (e.g., start with 98:2:1, then 95:5:1).

    • Aim for a retention factor (Rf) of 0.2-0.3 for the target compound.[11]

  • Column Preparation:

    • Select a silica gel flash column appropriately sized for your sample mass (e.g., 12g column for 100-200 mg of crude material).

    • Equilibrate the column with 3-5 column volumes of your initial elution solvent (e.g., 100% Dichloromethane + 1% Triethylamine). Crucially, the modifier must be present during equilibration and throughout the run.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane.

    • Alternatively, for better peak shape, perform a dry load: adsorb the crude material (dissolved in a suitable solvent) onto a small amount of silica gel or celite, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution and Fraction Collection:

    • Run a gradient from your initial solvent (e.g., Dichloromethane + 1% TEA) to your final, more polar solvent (e.g., 95:5 Dichloromethane:Methanol + 1% TEA) over 15-20 column volumes.

    • Monitor the elution using a UV detector and collect fractions.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Flash Purification via HILIC
  • TLC Method Development:

    • On a silica gel TLC plate (which will act as the HILIC stationary phase), spot your material.

    • Prepare mobile phases containing a buffer. For example:

      • Solvent A: Acetonitrile

      • Solvent B: Water with 20mM Ammonium Formate

    • Develop the plate in a high organic ratio (e.g., 95:5 A:B). In HILIC, increasing the amount of B (water) will decrease the Rf value. Aim for an Rf of 0.3-0.5 .

  • Column Preparation:

    • Use a bare silica flash column.

    • Equilibrate the column with at least 10 column volumes of the initial mobile phase (e.g., 95% Acetonitrile / 5% Water with 10mM Ammonium Formate) to ensure the aqueous layer is properly formed on the silica surface.[9]

  • Sample Loading:

    • Dissolve the crude material in a solvent that matches the initial mobile phase as closely as possible. Avoid pure water, methanol, or DMSO. If solubility is an issue, use a dry loading technique.

  • Elution and Fraction Collection:

    • Run a gradient by increasing the percentage of the aqueous phase. For example, start at 95:5 (Acetonitrile:Buffered Water) and gradient to 70:30 over 15-20 column volumes.

    • Collect fractions based on UV absorbance.

  • Analysis:

    • Analyze fractions by TLC or LC-MS.

    • Combine pure fractions and evaporate the solvent. Note that removing water and buffer salts may require lyophilization for best results.

References

  • HILIC-a powerful separation technique - PMC - NIH. (2011). National Institutes of Health. [Link]

  • What can I use to purify polar reaction mixtures? (2023). Biotage. [Link]

  • Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. [Link]

  • tert-Butyl 4-carbamothioylpiperazine-1-carboxylate. (2024). ChemBK. [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. [Link]

  • Polar Compounds. (n.d.). SIELC Technologies. [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2023). Welch Materials. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. (2024). Hawach Scientific. [Link]

  • Reverse Phase Chromatography Techniques. (2024). Chrom Tech, Inc.. [Link]

  • 7.10: Reverse Phase Chromatography. (2022). Chemistry LibreTexts. [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2014). ResearchGate. [Link]

  • troubleshooring flash chromatography purification. (2020). Reddit. [Link]

  • Supplementary information. (n.d.). Royal Society of Chemistry. [Link]

  • Chromatography Troubleshooting. (2020). YouTube. [Link]

  • Chromatography Troubleshooting. (2019). YouTube. [Link]

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Technical Support Center: Optimizing Yield for Tert-butyl 4-carbamoylpiperazine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-carbamoylpiperazine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for higher yield and purity.

Section 1: Synthesis Overview & Core Mechanism

The most prevalent and scalable method for synthesizing this compound is the reaction of 1-Boc-piperazine with a source of isocyanic acid (HNCO). A common and cost-effective approach involves the in situ generation of isocyanic acid from the thermal decomposition of urea or by the reaction of a cyanate salt in a slightly acidic medium.

Primary Reaction:

  • Reactants: 1-(tert-Butoxycarbonyl)piperazine (1-Boc-piperazine) and Potassium Cyanate (KOCN) or Urea (CO(NH₂)₂).

  • Solvent: Typically a mixture of a protic solvent like water and an organic acid such as acetic acid.[1]

  • Mechanism: The reaction proceeds via the nucleophilic attack of the secondary amine of 1-Boc-piperazine on the electrophilic carbon of isocyanic acid. When using potassium cyanate, the acid protonates the cyanate to form isocyanic acid. When using urea, it exists in equilibrium with ammonium cyanate, which can generate isocyanic acid.[2][3]

The key is the controlled generation and immediate consumption of the highly reactive isocyanic acid intermediate by the piperazine nucleophile.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route? The reaction of 1-Boc-piperazine with potassium cyanate in an aqueous acetic acid solution is a widely cited and robust method.[1] This approach offers good control over the generation of the reactive isocyanic acid species, leading to reproducible yields.

Q2: What are the critical reaction parameters to control for optimal yield? The three most critical parameters are:

  • Temperature: The reaction is typically run at room temperature.[1] Elevated temperatures can accelerate the decomposition of urea into undesired byproducts and increase the rate of side reactions.[2][4]

  • Stoichiometry: A slight excess of the cyanate source is often used to ensure complete conversion of the 1-Boc-piperazine. However, a large excess can lead to the formation of impurities.

  • pH/Acidity: When using cyanate salts, a mildly acidic environment (like aqueous acetic acid) is necessary to generate the active electrophile, isocyanic acid.

Q3: What kind of yields can I realistically expect? With an optimized protocol, yields for this reaction are generally good, often ranging from 70% to over 90%. The product typically precipitates from the reaction mixture as a solid, simplifying isolation.[1]

Q4: Is it necessary to use strictly anhydrous conditions? No, this is one of the advantages of the cyanate/urea-based methods. The reaction is commonly performed in an aqueous/acidic medium.[1] However, when working with alternative reagents like isocyanates, anhydrous conditions become critical to prevent the formation of symmetric urea byproducts.[5]

Section 3: In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem 1: Low or No Product Yield

Symptom: After the recommended reaction time, TLC or LC-MS analysis shows a significant amount of unreacted 1-Boc-piperazine starting material. The isolated yield is poor.

Potential Causes & Solutions:

  • Inefficient Generation of Isocyanic Acid:

    • Causality: The key electrophile, isocyanic acid (HNCO), may not be forming at a sufficient rate. If using potassium cyanate, this is often due to insufficient acidification. If using urea, the equilibrium may not be adequately shifted.

    • Action: If using KOCN, ensure the acetic acid/water ratio is correct to maintain a weakly acidic pH. A simple pH check (with paper) should indicate an acidic environment. If using urea, ensure it is of good quality, as aged urea can have lower reactivity.

  • Incorrect Stoichiometry:

    • Causality: An insufficient amount of the cyanate source will naturally lead to incomplete conversion of the starting amine.

    • Action: While a large excess should be avoided, ensure you are using at least a slight molar excess (e.g., 1.1 to 1.5 equivalents) of potassium cyanate or urea relative to 1-Boc-piperazine.

  • Precipitation of Starting Material:

    • Causality: 1-Boc-piperazine can be protonated by the acid and precipitate out as a salt, removing it from the solution and preventing it from reacting.

    • Action: Ensure adequate solvent volume to maintain all reactants in the solution phase. Gentle warming might be attempted, but with caution, as it can promote side reactions.

Troubleshooting Workflow: Low Yield

Caption: Workflow for diagnosing and resolving low product yield.

Problem 2: Significant Impurity Formation

Symptom: TLC analysis shows a significant byproduct, often a non-polar spot with a higher Rf than the product. The final product NMR may show unexpected signals.

Potential Causes & Solutions:

  • Formation of Symmetrical Bis-Urea:

    • Causality: This is the most common byproduct. It arises when a molecule of the desired product, this compound, acts as a nucleophile and attacks another molecule of isocyanic acid. This is more likely if there is a high local concentration of HNCO or if the reaction is run for an excessively long time.

    • Action:

      • Control Reagent Addition: If possible, add the potassium cyanate solution dropwise to the solution of 1-Boc-piperazine.[1] This maintains a low steady-state concentration of isocyanic acid, favoring the reaction with the more nucleophilic starting amine over the less nucleophilic product amide.

      • Monitor Reaction: Do not let the reaction run unnecessarily long. Monitor by TLC/LC-MS and proceed with workup once the starting material is consumed.

  • Hydrolysis of Boc-Group:

    • Causality: While generally stable in weak acids like acetic acid, the Boc protecting group can be partially cleaved under harsh acidic conditions or prolonged reaction times, leading to piperazine-1-carboxamide.[6]

    • Action: Avoid using strong acids. Stick to acetic acid or other mild acids. Do not extend the reaction time beyond what is necessary for completion.

Problem 3: Difficult Purification or Isolation

Symptom: The product does not precipitate cleanly from the reaction mixture, or it oils out. Column chromatography results in poor separation.

Potential Causes & Solutions:

  • Incorrect pH at Workup:

    • Causality: The product has a basic nitrogen in the piperazine ring. If the workup solution is too acidic, the product will be protonated and remain dissolved in the aqueous phase as a salt.

    • Action: After the reaction is complete, carefully basify the mixture with a base like sodium bicarbonate or dilute sodium hydroxide solution to a pH of ~8-9. This will neutralize the product, decrease its aqueous solubility, and promote precipitation or improve extraction efficiency.

  • Suboptimal Crystallization/Precipitation Conditions:

    • Causality: The rate of precipitation can affect the purity of the isolated solid. Crashing the product out too quickly can trap impurities.

    • Action: Once the reaction mixture is basified, allow it to stir at room temperature or in an ice bath for a sufficient period to allow for slow, controlled crystallization. If the product oils out, attempt to scratch the flask or add a seed crystal. If it remains an oil, proceed with an extraction.

  • Ineffective Extraction or Chromatography:

    • Causality: The polarity of the product and byproducts must be considered for efficient separation.

    • Action:

      • Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction after basification.

      • Column Chromatography: A gradient elution on silica gel is typically effective. Start with a less polar solvent system (e.g., 1-2% methanol in dichloromethane) and gradually increase the polarity to elute the product. The non-polar bis-urea impurity will elute first.

Technique Recommended Parameters Purpose
TLC Monitoring Mobile Phase: 5-10% Methanol in DichloromethaneTo track the consumption of starting material and formation of product and byproducts.
Workup pH Adjustment: Basify to pH 8-9 with NaHCO₃ or NaOH (aq)To deprotonate the product and facilitate its isolation from the aqueous phase.
Purification Column Chromatography: Silica gel, gradient elution (e.g., 0% to 5% MeOH in DCM)To separate the desired product from non-polar impurities (bis-urea) and polar impurities.

Section 4: Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from established procedures.[1]

Materials:

  • 1-Boc-piperazine (1.0 eq)

  • Potassium cyanate (KOCN) (1.3 eq)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-Boc-piperazine (1.0 eq) in a mixture of acetic acid (3 volumes, e.g., 3 mL per gram of starting material) and water (5 volumes). Stir until a homogeneous solution is formed.

  • Reagent Addition: In a separate flask, dissolve potassium cyanate (1.3 eq) in water (5 volumes). Add this KOCN solution dropwise to the stirring 1-Boc-piperazine solution over 15-20 minutes at room temperature.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. A white solid may precipitate during this time. Monitor the reaction's progress by TLC (10% MeOH/DCM) until the 1-Boc-piperazine spot is no longer visible.

  • Workup & Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly add saturated sodium bicarbonate solution until the pH of the mixture is ~8-9 (test with pH paper).

    • Stir the resulting slurry in the ice bath for 30 minutes.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of a non-polar solvent like ether or hexanes to remove non-polar impurities.

  • Drying & Characterization: Dry the collected white solid under vacuum to a constant weight. Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

References

  • ChemicalBook. PIPERAZINE-1-CARBOXYLIC ACID AMIDE HCL CAS#: 474711-89-2.

  • BenchChem. Troubleshooting low conversion rates in carbamate synthesis.

  • European Patent Office. OPSIN-BINDING LIGANDS, COMPOSITIONS AND METHODS OF USE - EP 3100723 A1.

  • G-Biosciences. Preventing Carbamylation When Using Urea as a Protein Solubilization Buffer.

  • Wang, X., et al. (2014). Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers. PLOS ONE.

  • Wikipedia. Urea.

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Technical Support Center: Synthesis of Tert-butyl 4-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-carbamoylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproducts encountered during the synthesis of this important building block. Our focus is on providing practical, in-depth solutions grounded in chemical principles to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My reaction to form this compound from tert-butyl piperazine-1-carboxylate is showing multiple spots on TLC, even after completion. What are the likely byproducts?

A1: The presence of multiple spots on your TLC plate, apart from the starting material and the desired product, indicates the formation of byproducts. The nature of these byproducts is highly dependent on the carbamoylating agent used. A common and cost-effective method for this synthesis is the reaction of tert-butyl piperazine-1-carboxylate with a source of isocyanic acid, such as the in-situ generation from sodium cyanate and an acid, or by heating with urea.

The most common byproducts to consider are:

  • Unreacted tert-butyl piperazine-1-carboxylate (1-Boc-piperazine): Incomplete reaction is a frequent cause of impurities.

  • Di-tert-butyl piperazine-1,4-dicarboxylate: This is a common byproduct from the synthesis of the starting material, 1-Boc-piperazine, where both nitrogen atoms of the piperazine ring are protected by a Boc group.[1] Ensure the purity of your starting material before beginning the carbamoylation reaction.

  • Symmetrical Urea Byproducts: If an isocyanate is generated in situ, it can react with itself or with ammonia (if generated from urea) to form symmetrical ureas.

  • Biuret and Triuret: When using urea as the carbamoylating agent at elevated temperatures (typically above 130°C), urea can decompose to form isocyanic acid and ammonia.[2][3][4] The isocyanic acid can then react with unreacted urea to form biuret, and subsequently triuret.[1][2][4] These are common impurities in urea-based carbamoylation reactions.

Q2: I've identified biuret as a significant impurity in my reaction using urea. How can I minimize its formation?

A2: Biuret formation is a known issue when using urea as a carbamoylating agent at high temperatures.[2][3][5] The key to minimizing this byproduct is to control the reaction conditions carefully.

Root Cause Analysis:

Biuret is formed from the reaction of isocyanic acid (generated from the thermal decomposition of urea) with another molecule of urea.[1][4] High temperatures and prolonged reaction times are the primary drivers for biuret formation.[3]

Troubleshooting Strategies:

  • Temperature Control: Maintain the reaction temperature at the lowest possible point that still allows for the efficient formation of the desired product. Ideally, keep the temperature below 130°C to minimize the rate of urea decomposition into isocyanic acid.[3]

  • Reaction Time: Monitor the reaction progress closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed to a satisfactory level. Extended heating will favor the formation of biuret and other thermal decomposition byproducts.

  • Ammonia Partial Pressure: The presence of ammonia can shift the equilibrium away from biuret formation.[2][3] While not always practical to control in a standard laboratory setup, using a sealed reaction vessel can help maintain a positive pressure of ammonia generated from urea decomposition, thus suppressing biuret formation.

Q3: My final product is difficult to purify. What are the recommended purification strategies for this compound?

A3: The choice of purification method will depend on the nature of the impurities present. Here are some effective strategies:

Purification MethodTarget ImpuritiesKey Considerations
Crystallization Unreacted starting materials, biuret, and other byproducts with different solubility profiles.This compound is often a solid. A suitable solvent system for recrystallization can be a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes or heptane). Experiment with different solvent ratios to achieve optimal purity and yield.
Column Chromatography Closely related byproducts, including symmetrical ureas and other minor impurities.Silica gel chromatography is a common method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the desired product from impurities.[6][7]
Acid-Base Extraction Unreacted tert-butyl piperazine-1-carboxylate.The basic nitrogen of the unreacted starting material can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt, allowing for its separation from the less basic product in an organic solvent. The product can then be isolated from the organic layer.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Cyanate and an Acid

This protocol describes a common method for the carbamoylation of tert-butyl piperazine-1-carboxylate.

Materials:

  • tert-Butyl piperazine-1-carboxylate

  • Sodium cyanate

  • Trifluoroacetic acid (TFA) or another suitable acid

  • Water

  • Dichloromethane (DCM) or another suitable organic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) in a mixture of water and DCM.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of sodium cyanate (1.1 eq) in water.

  • Add trifluoroacetic acid (1.1 eq) dropwise while maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, separate the organic layer.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: HPLC-UV Method for Purity Analysis

This protocol provides a general HPLC-UV method for assessing the purity of this compound and detecting common impurities.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute all components. A typical gradient might be 5-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

Dissolve a small amount of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Visualizing Reaction Pathways and Byproduct Formation

Diagram 1: Synthesis and Primary Byproduct Formation

G cluster_0 Synthesis of Starting Material cluster_1 Carbamoylation Reaction Piperazine Piperazine 1-Boc-piperazine 1-Boc-piperazine Piperazine->1-Boc-piperazine +(Boc)2O Di-Boc-piperazine Di-Boc-piperazine 1-Boc-piperazine->Di-Boc-piperazine Excess (Boc)2O (Byproduct) Product tert-Butyl 4-carbamoyl- piperazine-1-carboxylate 1-Boc-piperazine->Product + HNCO (from Urea or NaOCN/H+) Urea Urea HNCO Isocyanic Acid Urea->HNCO Heat (>130°C) Biuret Biuret Urea->Biuret + HNCO (Byproduct) Symmetrical_Urea Symmetrical_Urea HNCO->Symmetrical_Urea + H2O or NH3 (Byproduct)

Caption: Synthetic pathways and common byproducts.

Diagram 2: Troubleshooting and Purification Workflow

G Start Crude Product Analysis TLC / HPLC-UV Analysis Start->Analysis Impurity_ID Identify Impurities Analysis->Impurity_ID Purification_Strategy Select Purification Strategy Impurity_ID->Purification_Strategy Crystallization Crystallization Purification_Strategy->Crystallization [Major Impurity: Unreacted SM, Biuret] Column_Chrom Column Chromatography Purification_Strategy->Column_Chrom [Multiple/Close-eluting Impurities] Acid_Base_Extraction Acid-Base Extraction Purification_Strategy->Acid_Base_Extraction [High level of unreacted 1-Boc-piperazine] Final_Product Pure Product Crystallization->Final_Product Column_Chrom->Final_Product Acid_Base_Extraction->Final_Product

Caption: Decision workflow for purification.

References

  • Sciencemadness.org. Formation of Biuret from Urea. [Link]

  • Risso Chemical. Causes of Biuret in Urea Manufacturing & Control Methods. 2021. [Link]

  • TREA. PROCESS FOR PRODUCING UREA AND BIURET. 2024. [Link]

  • Kim, Y. H., et al. Catalytic conversion of urea to biuret: A catalyst screening study. Journal of Industrial and Engineering Chemistry, 2012.
  • Firth, D., et al. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 2016. [Link]

  • Kovacs, T., et al. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2012. [Link]

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Technical Support Center: Stability and Degradation of Tert-butyl 4-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 4-carbamoylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling, storage, and use in experimental settings.

Introduction to the Stability Profile

This compound is a bifunctional molecule featuring a Boc-protected amine and a primary carbamoyl group. Understanding its stability is critical for ensuring the integrity of experimental results and the quality of downstream products. The primary modes of degradation for this molecule are hydrolysis of the tert-butoxycarbonyl (Boc) group under acidic conditions and, to a lesser extent, hydrolysis of the carbamoyl moiety under harsh acidic or basic conditions. Thermal and photolytic stress can also contribute to degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, the compound should be stored in a cool, dry, and well-ventilated place, protected from light.[1] Long-term storage at 2-8°C is recommended. The container should be tightly sealed to prevent moisture uptake.

Q2: My analytical results show a new impurity with a lower molecular weight after acidic treatment. What is the likely identity of this impurity?

The most probable cause is the cleavage of the Boc protecting group under acidic conditions.[2][3][4][5] The Boc group is highly sensitive to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), leading to the formation of piperazine-1-carboxamide.

Q3: Can the carbamoyl group degrade during my experiments?

Yes, although it is generally more stable than the Boc group. The carbamoyl group is an amide, and its hydrolysis to a carboxylic acid (which would then likely decarboxylate) or an amine requires more forcing conditions, such as prolonged heating with strong acid or base.[6][7][8][9][10]

Q4: I am observing multiple degradation products in my stability study. What are the possible degradation pathways?

Under stress conditions, you may observe a combination of degradation products. The primary degradation pathway is the loss of the Boc group. Secondary degradation could involve the hydrolysis of the carbamoyl group. See the degradation pathway diagram below for a visual representation.

Q5: Is this compound sensitive to light?

While specific photostability data for this exact molecule is not extensively published, compounds with similar functional groups can be susceptible to photodegradation. It is best practice to handle and store the compound protected from light.[1] For definitive studies, a photostability test according to ICH Q1B guidelines is recommended.[11]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues.

Observed Issue Potential Cause Recommended Action(s)
Appearance of a new, more polar peak in HPLC after acidic workup. Cleavage of the Boc group.- Confirm the identity of the new peak by LC-MS. The mass should correspond to piperazine-1-carboxamide. - If Boc deprotection is unintentional, avoid acidic conditions or use a milder acid.
Loss of parent compound purity over time when stored at room temperature. Gradual hydrolysis or degradation.- Store the compound at a lower temperature (2-8°C). - Ensure the container is tightly sealed and stored in a desiccator to minimize moisture exposure.
Formation of an unknown impurity after prolonged heating. Thermal degradation.- Lower the reaction or processing temperature if possible. - Analyze the impurity by LC-MS to identify potential degradation products such as piperazine or byproducts from carbamoyl group cleavage.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.- Assess the stability of the compound in the specific assay buffer and conditions (pH, temperature). - Prepare fresh solutions of the compound for each experiment.
Discoloration of the solid material. Potential oxidation or photodegradation.- Store the compound under an inert atmosphere (e.g., argon or nitrogen). - Protect the compound from light by using amber vials or storing it in the dark.

Degradation Pathways and Mechanisms

The primary degradation pathways for this compound involve the cleavage of the Boc group and the hydrolysis of the carbamoyl group.

Acid-Catalyzed Boc Deprotection

The Boc group is readily cleaved under acidic conditions via an E1 elimination mechanism, forming isobutylene and carbon dioxide.[2]

cluster_0 Acid-Catalyzed Boc Deprotection Parent This compound Protonated Protonated Intermediate Parent->Protonated H+ Carbocation tert-Butyl Carbocation + Carbamic Acid Protonated->Carbocation Cleavage Product Piperazine-1-carboxamide + Isobutylene + CO2 Carbocation->Product Elimination & Decarboxylation

Caption: Acid-catalyzed deprotection of the Boc group.

Hydrolysis of the Carbamoyl Group

The carbamoyl (amide) group can be hydrolyzed under either acidic or basic conditions, although this typically requires more stringent conditions than Boc deprotection.

Acidic Hydrolysis:

cluster_1 Acidic Carbamoyl Hydrolysis Parent_Carbamoyl This compound Protonated_Carbamoyl Protonated Amide Parent_Carbamoyl->Protonated_Carbamoyl H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbamoyl->Tetrahedral_Intermediate + H2O Product_Acid 1-Boc-piperazine-4-carboxylic acid + NH4+ Tetrahedral_Intermediate->Product_Acid -H+ Decarboxylated 1-Boc-piperazine + CO2 Product_Acid->Decarboxylated Heat (Decarboxylation)

Caption: Acid-catalyzed hydrolysis of the carbamoyl group.

Basic Hydrolysis:

cluster_2 Basic Carbamoyl Hydrolysis Parent_Base This compound Tetrahedral_Intermediate_Base Tetrahedral Intermediate Parent_Base->Tetrahedral_Intermediate_Base OH- Product_Base Carboxylate Salt + NH3 Tetrahedral_Intermediate_Base->Product_Base Elimination

Caption: Base-catalyzed hydrolysis of the carbamoyl group.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the purity of this compound and detecting its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the initial mobile phase composition to a final concentration of 0.1 mg/mL.

3. Workflow Diagram:

start Start: Sample Weighing dissolve Dissolve in Methanol (1 mg/mL) start->dissolve dilute Dilute with Mobile Phase (0.1 mg/mL) dissolve->dilute inject Inject into HPLC dilute->inject analyze Analyze Chromatogram for Purity and Impurities inject->analyze end End: Report Results analyze->end

Caption: HPLC sample preparation and analysis workflow.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL.

  • Incubate at 60°C for 24 hours.

  • Neutralize a sample with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

  • Incubate at 60°C for 24 hours.

  • Neutralize a sample with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

  • Keep at room temperature for 24 hours.

  • Analyze directly by HPLC.

4. Thermal Degradation:

  • Store the solid compound in an oven at 80°C for 48 hours.

  • Prepare a solution for HPLC analysis as described in Protocol 1.

5. Photostability Testing (as per ICH Q1B): [11]

  • Expose the solid compound and a solution (1 mg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Keep a control sample protected from light at the same temperature.

  • Analyze both the exposed and control samples by HPLC.

References

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • ChemBK. tert-Butyl 4-carbamothioylpiperazine-1-carboxylate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • YouTube. mechanism of amide hydrolysis. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

  • Chemguide. the hydrolysis of amides. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • YouTube. Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Link]

  • Chemistry LibreTexts. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • MDPI. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. [Link]

  • arkat usa. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • MDPI. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). [Link]

  • Chemistry LibreTexts. 5.4: Hydrolysis Reactions. [Link]

  • PubMed. Modeling the reaction mechanisms of the amide hydrolysis in an N-(o-carboxybenzoyl)-L-amino acid. [Link]

  • Chemistry LibreTexts. 17.4: Hydrolysis of Esters and Amides. [Link]

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Technical Support Center: Troubleshooting Failed Boc Deprotection of Piperazine Amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc deprotection of piperazine amides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical synthetic step. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and extensive field experience to help you diagnose and resolve common issues, ensuring the integrity and success of your synthetic campaigns.

Understanding the Core Chemistry: The "Why" Behind the "How"

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] The mechanism of acid-catalyzed Boc deprotection, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), proceeds through several key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.[2]

  • Formation of a Tert-butyl Cation: This protonation destabilizes the Boc group, leading to its cleavage and the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.[2]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[2]

  • Formation of the Amine Salt: The newly liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding a trifluoroacetate or hydrochloride salt.[2]

It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can cause a dangerous pressure buildup.[2]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the Boc deprotection of piperazine amides.

Q1: My Boc deprotection reaction is not proceeding to completion. What are the likely causes?

An incomplete deprotection is a frequent challenge. Several factors could be at play:

  • Insufficient Acid: The stoichiometry of the acid may be inadequate to both catalyze the reaction and protonate the newly formed amine. Increasing the equivalents of TFA or using a higher concentration of HCl in a suitable solvent can often drive the reaction to completion.[3]

  • Inadequate Reaction Time: While many Boc deprotections are rapid, some substrates, particularly those with steric hindrance or electronic effects, may require longer reaction times. It is essential to monitor the reaction's progress using analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Low Temperature: Most Boc deprotections proceed efficiently at room temperature. However, for more challenging substrates, gentle heating (e.g., to 40-50°C) can accelerate the reaction.[3]

  • Poor Solubility: If the N-Boc piperazine amide has poor solubility in the chosen solvent, the reaction will be slow or incomplete. Experimenting with different solvent systems to ensure complete dissolution of the starting material is crucial.[3]

Q2: I am observing significant side product formation. What are the common side reactions and how can I mitigate them?

Side reactions can significantly reduce your yield and complicate the purification of your desired product. Common side reactions include:

  • Alkylation by the Tert-butyl Cation: The tert-butyl cation generated during the deprotection is a potent electrophile and can alkylate nucleophilic functional groups within your molecule.[4] For piperazine amides with electron-rich aromatic rings or other nucleophilic sites, this can be a significant issue. The use of "scavengers" is the most effective way to prevent this. Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate.[5]

  • Degradation of Other Acid-Sensitive Groups: If your molecule contains other functional groups that are labile to acid, such as esters, acetals, or other protecting groups (e.g., trityl), the harsh acidic conditions of Boc deprotection can cleave them. In such cases, employing milder deprotection methods is advisable.[3]

  • Ring Fragmentation: Although less common, certain substitution patterns on the piperazine ring can make it susceptible to fragmentation under strongly acidic conditions. Careful control of reaction temperature and time is essential to minimize this possibility.[3]

  • Amide Hydrolysis: While amides are generally stable to the acidic conditions used for Boc deprotection, prolonged exposure to strong acid, especially at elevated temperatures, can lead to hydrolysis of the amide bond.[6] This is an important consideration for lengthy deprotection reactions.

Q3: Is the amide group on the piperazine ring affecting the deprotection?

Yes, the nature of the amide substituent can influence the deprotection reaction. An electron-withdrawing acyl group on one of the piperazine nitrogens can decrease the basicity of the other nitrogen, potentially making the Boc group slightly more challenging to remove compared to a simple N-alkyl-N'-Boc-piperazine. This is due to the reduced electron density on the nitrogen atom of the Boc group, which can slow down the initial protonation step. While typically not a prohibitive factor, it may necessitate slightly harsher conditions (e.g., longer reaction time, slightly elevated temperature) to achieve complete deprotection.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues encountered during the Boc deprotection of piperazine amides.

Problem 1: Incomplete or Stalled Deprotection

Initial Diagnosis:

  • TLC Analysis: Spot the reaction mixture against the starting material. An incomplete reaction will show a spot corresponding to the starting material. The deprotected product, being more polar, will have a lower Rf value.

  • LC-MS Analysis: This is the most definitive method. An incomplete reaction will show a peak with the mass of the starting material.

Troubleshooting Workflow:

incomplete Incomplete Deprotection (TLC/LC-MS) check_acid Increase Acid Equivalents (e.g., 50% TFA in DCM or 4M HCl in Dioxane) incomplete->check_acid monitor Monitor by TLC/LC-MS check_acid->monitor Re-run reaction check_time_temp Increase Reaction Time and/or Temperature (e.g., RT for 4h or 40°C for 1-2h) check_solubility Improve Solubility (Try alternative solvents like Dioxane, MeOH) check_time_temp->check_solubility Still incomplete check_time_temp->monitor check_solubility->monitor monitor->check_time_temp Still incomplete complete Reaction Complete monitor->complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Detailed Corrective Actions:

Parameter Standard Condition Troubleshooting Action Rationale
Acid 20-50% TFA in DCM or 4M HCl in dioxaneIncrease TFA concentration or use neat TFA for a short period. For HCl, ensure the solution is fresh and anhydrous.Ensures sufficient acid is present to drive the equilibrium towards the deprotected product.[3]
Time 1-2 hours at room temperatureExtend reaction time to 4-6 hours, or even overnight for very stubborn cases.Allows more time for the reaction to reach completion, especially if sterically hindered.[3]
Temperature Room Temperature (20-25°C)Gently warm the reaction to 40-50°C.Provides the necessary activation energy to overcome a higher reaction barrier.[3]
Solvent Dichloromethane (DCM)If starting material is not fully dissolved, try a more polar solvent like 1,4-dioxane or methanol. A co-solvent system may also be effective.Complete dissolution is essential for the reaction to proceed efficiently.[3]
Problem 2: Formation of Side Products

Initial Diagnosis:

  • LC-MS Analysis: Look for unexpected masses. A +56 Da adduct suggests tert-butylation. Other unexpected masses could indicate degradation of other functional groups or ring fragmentation.

  • NMR Analysis: The presence of a singlet around 1.3 ppm in the 1H NMR spectrum of the crude product can indicate tert-butylated byproducts.

Troubleshooting Side Reactions:

side_products Side Product Formation (LC-MS/NMR) add_scavengers Add Scavengers (e.g., TIS, EDT, Anisole) side_products->add_scavengers check_other_groups Assess Stability of Other Functional Groups side_products->check_other_groups milder_conditions Use Milder Conditions (Lower temp, shorter time) add_scavengers->milder_conditions If side products persist purify Purification add_scavengers->purify alternative_reagents Consider Alternative Deprotection Reagents (e.g., Oxalyl Chloride, Thermal) milder_conditions->alternative_reagents If still problematic milder_conditions->purify alternative_reagents->purify check_other_groups->milder_conditions

Caption: Decision tree for mitigating side reactions.

Scavenger Selection Guide:

The choice of scavenger is critical and depends on the nature of the nucleophilic groups in your substrate.

Potential Side Reaction Recommended Scavenger(s) Typical Concentration Rationale
Alkylation of aromatic rings Triisopropylsilane (TIS), Anisole5% (v/v)TIS is a hydride donor that reduces the tert-butyl cation. Anisole acts as a competitive nucleophile.[5]
Alkylation of thioethers (e.g., methionine) Thioanisole, Ethanedithiol (EDT)5% (v/v)These sulfur-containing compounds are excellent nucleophiles that readily trap the tert-butyl cation.[5]
General purpose Water2.5-5% (v/v)Water can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.[5]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavengers

This protocol is suitable for most piperazine amides.

Materials:

  • N-Boc piperazine amide

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc piperazine amide (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1 M).

  • Add triisopropylsilane (5% v/v).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine amide.

Protocol 2: Milder Boc Deprotection with HCl in Dioxane

This protocol is recommended for substrates containing acid-sensitive functional groups that may not be stable to TFA.

Materials:

  • N-Boc piperazine amide

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc piperazine amide (1.0 equiv) in a minimal amount of 1,4-dioxane or a mixture of dioxane and methanol.

  • Add the 4M HCl in dioxane solution (3-5 equiv) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected product may precipitate from the solution.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.

  • To obtain the free base, the hydrochloride salt can be neutralized with a base such as saturated aqueous NaHCO₃ and extracted with an organic solvent as described in Protocol 1.

Analytical Monitoring

Consistent and accurate monitoring is key to successful troubleshooting.

Technique Principle Expected Observation
TLC Separation based on polarity.The deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can visualize primary or secondary amines.
LC-MS Separation by chromatography coupled with mass detection.The Boc-protected starting material will have a mass 100.12 Da higher than the deprotected product.
¹H NMR Nuclear Magnetic Resonance spectroscopy.The disappearance of the characteristic singlet for the nine protons of the tert-butyl group at approximately 1.4-1.5 ppm confirms deprotection.

References

  • BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem Technical Support Center.
  • BenchChem. (2025). Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • BenchChem. (2025). Scavengers for Boc deprotection to prevent side product formation. BenchChem Technical Support Center.
  • BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem Technical Support Center.
  • BenchChem. (2025). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives. BenchChem Technical Support Center.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Chemguide. (n.d.). The hydrolysis of amides.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. BenchChem Technical Support Center.
  • K. Prasanthi, et al. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences.
  • White, J. M., et al. (2014). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
  • BenchChem. (2025). Side reactions of Boc deprotection with scavengers. BenchChem Technical Support Center.
  • Royal Society of Chemistry. (2020). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds | Download Table.
  • YouTube. (2019). mechanism of amide hydrolysis.
  • PubMed. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis.
  • MDPI. (2019). Iridium-Catalyzed Asymmetric Ring-Opening of Oxabenzonorbornadienes with N-Substituted Piperazine Nucleophiles.
  • NIH. (2014). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols.
  • Frontiers in Chemistry. (2019).
  • Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions.
  • ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). A Comparative Guide to 4-Boc-1- piperazinecarbonyl Chloride and 4. BenchChem Technical Support Center.
  • BenchChem. (2025). A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc. BenchChem Technical Support Center.
  • ResearchGate. (2002).
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
  • SciSpace. (2012).
  • ResearchGate. (n.d.). a)
  • BenchChem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.
  • Semantic Scholar. (2022).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones | Request PDF.
  • ResearchGate. (n.d.). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol | Request PDF.

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Technical Support Center: Navigating Solubility Challenges with Tert-butyl 4-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 4-carbamoylpiperazine-1-carboxylate. This guide is designed to provide expert advice and practical solutions to common solubility issues encountered during its use in various synthetic applications. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and resolve these challenges, ensuring the smooth progression of your research and development endeavors.

Understanding the Solubility Profile of this compound

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of biologically active molecules.[1][2][3] Its structure, featuring both a lipophilic Boc-protecting group and a polar carbamoyl moiety, results in a nuanced solubility profile. While generally soluble in many common organic solvents, its behavior in reaction mixtures can be complex and often leads to challenges.

This guide provides a structured approach to understanding and overcoming these solubility-related hurdles through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of the reaction mixture during its synthesis. Is this normal?

A1: Yes, this is a very common observation and, in fact, is often a part of the purification process. The synthesis of this compound frequently involves the reaction of tert-butyl piperazine-1-carboxylate with a cyanate source in an aqueous acidic medium, such as acetic acid and water.[4][5] The product has limited solubility in this polar, protic environment, leading to its precipitation as a solid. This insolubility is advantageous for isolation by filtration, but it highlights the importance of solvent selection for subsequent reactions.

Q2: In which solvents is this compound typically soluble?

A2: As a general rule, Boc-protected amines exhibit good solubility in a range of aprotic organic solvents. Based on experimental evidence and the behavior of similar compounds, you can expect good solubility in:

  • Halogenated Solvents: Dichloromethane (DCM), Chloroform

  • Ethers: Tetrahydrofuran (THF), Dioxane

  • Esters: Ethyl acetate

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

It generally shows moderate to lower solubility in alcohols like methanol and ethanol and is poorly soluble in water and non-polar hydrocarbon solvents like hexanes.[6][7]

Q3: I'm performing a reaction with this compound and another reactant, and the mixture is a slurry. Is this a problem?

A3: A heterogeneous reaction mixture (slurry) is not necessarily a problem, but it can lead to slower reaction rates and incomplete conversions if not managed properly. The key is to ensure efficient mixing to maximize the surface area of the suspended solid and facilitate its interaction with the dissolved reactant.[8] If the reaction is sluggish, improving the solubility of the starting material is a primary troubleshooting step.

Q4: My reaction is complete, but upon workup, my product seems to have disappeared. Could solubility be the issue?

A4: Absolutely. This is a classic workup issue. If your product is more polar than the starting materials, it might have an affinity for the aqueous layer during an extraction.[9] Conversely, if you are performing a precipitation or crystallization, your product might be too soluble in the chosen solvent system. It is crucial to analyze all phases of your workup (aqueous layers, filtrates) by a suitable analytical method like TLC or LC-MS to track your product.

Troubleshooting Guides

Guide 1: Improving Solubility in Reaction Mixtures

This guide provides a systematic approach to enhancing the solubility of this compound in your reaction.

Initial Assessment:

  • Problem: The reaction is slow, incomplete, or the starting material is not fully dissolved.

  • Goal: Achieve a homogeneous reaction mixture or significantly improve the dissolution of the starting material.

Troubleshooting Workflow:

Caption: A workflow for troubleshooting poor solubility in reaction mixtures.

Detailed Protocols:

1. Solvent Selection:

  • Rationale: The principle of "like dissolves like" is your first line of defense. The Boc group imparts significant non-polar character, while the carbamoyl and piperazine moieties add polarity. A solvent that can accommodate both is ideal.

  • Action: If your current solvent is not providing adequate solubility, consider switching to one from the "high solubility" list in FAQ 2 . Dichloromethane (DCM) is often an excellent starting point.

2. Co-Solvent Systems:

  • Rationale: A mixture of solvents can often provide a solubilizing environment that a single solvent cannot.[10] A small amount of a more polar, miscible co-solvent can disrupt the crystal lattice of your starting material and enhance its dissolution.

  • Protocol:

    • Start with your primary reaction solvent (e.g., THF).

    • Add a co-solvent in which this compound is known to be more soluble (e.g., DMF or NMP) in small increments (e.g., 5-10% v/v).

    • Observe the solubility after each addition with stirring.

    • Monitor your reaction for any unintended side reactions with the co-solvent.

3. Temperature Adjustment:

  • Rationale: For most compounds, solubility increases with temperature. Gently heating the reaction mixture can often be enough to dissolve the starting material.

  • Caution: Be mindful of the thermal stability of your reactants and products. The Boc protecting group can be labile at high temperatures.[11]

  • Action: Gradually increase the reaction temperature in 5-10 °C increments and monitor both solubility and the reaction progress by TLC or LC-MS.

Solvent Solubility Reference Table:

Solvent CategoryExamplesExpected Solubility of this compound
Halogenated Dichloromethane (DCM), ChloroformHigh
Ethers Tetrahydrofuran (THF), 1,4-DioxaneHigh to Moderate
Esters Ethyl AcetateHigh to Moderate
Polar Aprotic DMF, DMSO, NMPHigh
Alcohols Methanol, EthanolModerate to Low
Hydrocarbons Hexanes, TolueneLow
Aqueous WaterVery Low
Guide 2: Troubleshooting Product Loss During Workup

This guide addresses situations where the desired product is lost during the isolation and purification steps.

Initial Assessment:

  • Problem: Low or no recovery of the desired product after workup.

  • Goal: Identify where the product is being lost and modify the workup procedure to improve recovery.

Troubleshooting Workflow:

Caption: A decision tree for troubleshooting low product yield during workup.

Detailed Protocols:

1. Product is Lost to the Aqueous Layer:

  • Rationale: If the product of your reaction is more polar than the starting material (e.g., after Boc-deprotection), it may have significant solubility in the aqueous phase, especially if the pH is acidic and the product contains a basic nitrogen.

  • Protocol for Recovery:

    • If the aqueous layer is acidic, carefully basify it with a suitable base (e.g., NaHCO₃ or NaOH) to a pH > 8. This will neutralize any protonated amine salts, making them less water-soluble.

    • Extract the basified aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to recover your product.

2. Product Remains in the Filtrate After Precipitation/Crystallization:

  • Rationale: The solvent system used for precipitation or crystallization may be too good a solvent for your product, leading to a significant portion remaining in solution.

  • Protocol for Improved Recovery:

    • Reduce the volume of the solvent: Concentrate the filtrate under reduced pressure to induce further precipitation.

    • Add an anti-solvent: Slowly add a solvent in which your product is insoluble (e.g., hexanes or diethyl ether if your product is in a more polar solvent like ethyl acetate) to the filtrate to induce precipitation.

    • Cool the solution: Lowering the temperature will decrease the solubility of your product and promote crystallization.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

A rapid and straightforward method to determine the best solvent for your reaction.

Materials:

  • Small vials or test tubes

  • Stir plate and stir bars (optional)

  • A selection of solvents (DCM, THF, Ethyl Acetate, Methanol, Toluene, Water)

  • This compound

Procedure:

  • To six separate vials, add approximately 10-20 mg of this compound.

  • To each vial, add 0.5 mL of a different solvent.

  • Stir or agitate the vials at room temperature for 2-3 minutes.

  • Visually inspect each vial for undissolved solid.

  • If the solid has completely dissolved, it is considered "soluble." If some solid remains, it is "partially soluble." If the solid appears unchanged, it is "insoluble."

  • For partially soluble or insoluble samples, gently warm the vial and observe if solubility improves.

Protocol 2: Monitoring a Heterogeneous Reaction

Ensuring your reaction is progressing despite being a slurry.

Materials:

  • Reaction setup with efficient stirring (e.g., overhead stirrer for larger scale)

  • TLC plates and developing chamber

  • LC-MS vials and instrument access

Procedure:

  • Set up your reaction as planned, even if the starting material is not fully dissolved.

  • Ensure vigorous stirring to maintain a fine suspension.

  • At regular intervals (e.g., every 30-60 minutes), carefully take a small aliquot of the reaction mixture (including the suspended solid).

  • Dissolve the aliquot in a small amount of a solvent in which all components are soluble (e.g., DCM or ethyl acetate).

  • Spot the dissolved aliquot on a TLC plate and/or dilute for LC-MS analysis.

  • Monitor the disappearance of the starting material spot/peak and the appearance of the product spot/peak. This will give you a true indication of the reaction's progress, independent of the visual state of the bulk mixture.

References

  • Enamine.
  • CymitQuimica. CAS 57260-71-6: N-BOC-Piperazine.
  • BenchChem. Troubleshooting Guide for the Synthesis of Heterocyclic Compounds.
  • Google Patents. EP3100723A1 - Opsin-binding ligands, compositions and methods of use.
  • European Patent Office. OPSIN-BINDING LIGANDS, COMPOSITIONS AND METHODS OF USE - EP 3100723 A1.
  • Intersperse Industries. N- BOC Piperazine.
  • Google Patents. US9809583B2 - Oxazolidine-based compound and selective androgen receptor agonist comprising same.
  • University of Florida.
  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Scribd. Solubility Testing of Organic Compounds | PDF.
  • BenchChem. A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • ChemicalBook. 1-BOC-Piperazine | 57260-71-6.
  • University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction.
  • Chem LibreTexts. Solubility of Organic Compounds.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Thermal Methods.
  • ChemicalBook. PIPERAZINE-1-CARBOXYLIC ACID AMIDE HCL | 474711-89-2.
  • American Elements. 4-Carbamoyl-piperazine-1-carboxylic Acid tert-butyl ester | CAS 883554-89-9.
  • Google Patents. CA2946834C - Oxazolidine-based compound and selective androgen receptor agonist comprising same.
  • ResearchGate. Absorption of Carbonyl Sulphide in Aqueous Piperazine | Request PDF.
  • ResearchGate. (PDF)
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • MDPI.
  • PubMed.
  • Google Patents. US9809583B2 - Oxazolidine-based compound and selective androgen receptor agonist comprising same.
  • ResearchGate.
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  • BioProcess International. How CDMOs Drive Higher ADC Manufacturing Yields in One Step.

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Technical Support Center: Reaction Monitoring of Tert-butyl 4-carbamoylpiperazine-1-carboxylate by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of tert-butyl 4-carbamoylpiperazine-1-carboxylate and related reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of chemical transformations involving this key intermediate. Our focus is on providing practical, field-tested insights to help you troubleshoot common issues and ensure the integrity of your analytical data.

Introduction: The "Why" Behind Rigorous Monitoring

In multi-step organic synthesis, particularly in a drug development context, knowing the precise status of a reaction is paramount. Inefficient or incomplete conversions can lead to complex purification challenges and lower overall yields. This compound, a Boc-protected piperazine derivative, is a polar molecule whose reactions often involve other polar starting materials or reagents. Monitoring its consumption and the formation of its products requires robust analytical methods. TLC offers a rapid, qualitative snapshot of the reaction's progress, while LC-MS provides quantitative data and mass confirmation, making them a powerful combination for real-time reaction guidance.

Analyte at a Glance: Key Properties

Understanding the physicochemical properties of your starting material is the first step in developing an effective monitoring strategy.

PropertyValueSignificance for Analysis
Molecular Formula C₁₀H₁₉N₃O₃---
Molecular Weight 229.27 g/mol Defines the target mass for LC-MS detection.
Structure Boc-N(piperazine)C(=O)NH₂The presence of the Boc group, amide, and secondary amine influences polarity and potential for in-source fragmentation in MS.
Polarity Moderately PolarRequires polar mobile phases for effective elution in normal-phase TLC and is well-suited for reverse-phase LC.
UV Absorbance LowThe carbamoyl and carbamate groups lack a strong chromophore, potentially making UV visualization on TLC challenging. Staining is often required.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you may encounter during your analysis in a practical question-and-answer format.

Thin-Layer Chromatography (TLC) Troubleshooting

Question 1: My starting material and product spots are merged or have very similar Rf values. How can I improve separation?

Answer: This is a common challenge when the polarity change between reactant and product is minimal.

  • Causality: The resolving power of a TLC mobile phase is dependent on its ability to differentiate the affinities of the analytes for the stationary phase (typically silica gel). If the solvent system is too polar, all components will travel with the solvent front. If it's not polar enough, everything will remain at the baseline.

  • Solutions:

    • Adjust Mobile Phase Polarity: Systematically decrease the polarity of your eluent. If you are using a standard 10% Methanol in Dichloromethane (DCM) system, try reducing the methanol concentration to 5%, then 2%. Small changes can have a significant impact on the separation of polar compounds.

    • Introduce a Third Solvent: Adding a small amount of a third solvent can fine-tune selectivity. For amine-containing compounds, adding 0.5-1% triethylamine (NEt₃) or ammonium hydroxide can deactivate the acidic silanol groups on the silica plate, reducing tailing and sometimes improving separation.[1]

    • Utilize a "Stronger" Polar Solvent: If adjusting DCM/MeOH is insufficient, switch to a more polar aprotic solvent. For instance, a mixture of Ethyl Acetate/Hexane with a small amount of methanol can offer different selectivity.

    • Consider Reverse-Phase TLC: For very polar compounds that are difficult to resolve on silica, C18-functionalized reverse-phase TLC plates can be an excellent alternative.[1] Here, you would use a polar mobile phase like Acetonitrile/Water.

Question 2: My spots are streaking badly down the TLC plate. What's causing this and how do I fix it?

Answer: Streaking is typically caused by sample overloading or strong interactions between the analyte and the stationary phase.[2]

  • Causality: The piperazine moiety in your molecule contains basic nitrogens. These can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to a "drag" effect as the spot moves up the plate.[2] Overloading the spot saturates the stationary phase at the baseline, causing the excess material to smear.

  • Solutions:

    • Dilute Your Sample: Before spotting, dilute your reaction aliquot significantly in a suitable solvent (e.g., DCM or Methanol). The ideal spot should be small and concentrated.

    • Add a Competitive Base: As mentioned above, adding a small percentage of triethylamine or ammonium hydroxide to your mobile phase will neutralize the acidic sites on the silica, minimizing the strong ionic interactions that cause streaking.[1][2]

    • Spot on a Pre-Treated Plate: You can briefly dip the TLC plate in a solution of 1% triethylamine in your mobile phase and let it dry before spotting your sample. This pre-passivates the silica surface.

Question 3: I can't see any spots under the UV lamp after running my TLC.

Answer: This is expected for this compound as it lacks a strong UV chromophore.

  • Causality: UV visualization relies on the analyte absorbing UV light (typically at 254 nm), which quenches the fluorescence of the indicator embedded in the TLC plate, making the spot appear dark. Molecules without aromatic rings or extensive conjugation often do not absorb strongly at this wavelength.

  • Solutions:

    • Use a Staining Agent: Staining is essential for visualizing this class of compounds.

      • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized. It reacts with amines and amides, appearing as yellow-brown spots on a purple background.

      • Ninhydrin Stain: This stain is highly specific for primary and secondary amines, which will appear as purple or yellow spots upon heating. This is particularly useful if your reaction involves the modification of the piperazine nitrogens.

      • p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce a range of colors, which can help differentiate between spots.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

Question 1: I don't see the [M+H]⁺ ion for my Boc-protected product. Instead, I see a peak corresponding to the loss of the Boc group.

Answer: This is a very common issue known as in-source fragmentation or facile neutral loss.

  • Causality: The tert-butyl carbamate (Boc) protecting group is notoriously labile under acidic conditions and certain mass spectrometry ionization conditions.[4][5] In the electrospray ionization (ESI) source, the molecule is protonated. The resulting ion can easily fragment, losing isobutylene (56 Da) and carbon dioxide (44 Da) for a total neutral loss of 100 Da.

  • Solutions:

    • Soften Ionization Conditions: Reduce the fragmentor or capillary exit voltage in your MS settings. This decreases the energy applied to the ions as they enter the mass analyzer, minimizing unintended fragmentation.[5]

    • Check Your Mobile Phase: If your mobile phase contains a strong acid like trifluoroacetic acid (TFA), it can promote Boc-group cleavage before the sample even reaches the MS.[5] Switch to a weaker acid like formic acid (0.1%) or acetic acid.[5]

    • Look for the Sodium Adduct [M+Na]⁺: Often, in the presence of trace sodium salts, the sodium adduct is more stable than the protonated molecule and less likely to fragment in-source. Its m/z will be [Molecular Weight + 23].

    • Monitor for the Deprotected Ion: If fragmentation is unavoidable, you can still monitor the reaction by tracking the disappearance of the starting material and the appearance of the deprotected product ion. This still provides valuable information about reaction conversion.

Question 2: My peak shape is poor (broad, tailing, or splitting), leading to inaccurate integration.

Answer: Poor peak shape in LC-MS can stem from chromatographic issues or problems with the instrument itself.[6]

  • Causality:

    • Tailing: Often caused by secondary interactions between basic analytes (like your piperazine derivative) and residual silanols on the C18 column, similar to the streaking effect in TLC.

    • Broadening: Can be caused by column contamination, a void in the column packing, or a sample solvent that is too strong compared to the mobile phase.[6]

    • Splitting: Often indicates a partially clogged frit or a problem with the injector.[6]

  • Solutions:

    • Mobile Phase Modifier: Ensure your mobile phase contains an acidic modifier like 0.1% formic acid. This protonates the basic nitrogens on your analyte and "shields" the acidic silanols on the column, leading to sharper, more symmetrical peaks.[7]

    • Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is weaker than or equal in strength to your initial mobile phase conditions. Injecting a sample in a very strong solvent (like pure acetonitrile into a mobile phase starting at 5% acetonitrile) can cause the peak to broaden significantly.

    • Column Health: If problems persist, flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to remove contaminants. If peak splitting is observed, reversing the column (if permissible by the manufacturer) and flushing may dislodge particulates from the inlet frit.

Question 3: I'm seeing a weak signal for my analyte and high background noise (Ion Suppression).

Answer: Ion suppression is a matrix effect where other components in your sample co-elute with your analyte and compete for ionization, reducing its signal intensity.[7][8]

  • Causality: Crude reaction mixtures often contain non-volatile salts, reagents (like DIPEA or other bases), or high-boiling solvents (DMF, DMSO) that are not chromatographically separated from the analyte. These interferences can drastically suppress the ESI signal of your compound of interest.[8]

  • Solutions:

    • Perform a Mini-Workup: Before injecting into the LC-MS, perform a quick liquid-liquid extraction on your reaction aliquot. Dilute the sample in ethyl acetate, wash with water and brine, dry the organic layer, and then dissolve the residue in your mobile phase. This removes most salts and polar interferences.[8]

    • Use a Divert Valve: If your system has a divert valve, program it to send the first few minutes of the run (containing the unretained salts and polar junk) to waste instead of the MS source.

    • Improve Chromatographic Separation: Adjust your gradient to better separate your analyte from the interfering matrix components.

    • Dilute the Sample: Sometimes, simply diluting the sample can reduce the concentration of interfering species enough to overcome the suppression effect.

Workflow & Troubleshooting Diagrams

Reaction_Monitoring_Workflow cluster_0 Reaction Setup cluster_1 Sampling & Prep cluster_2 Analytical Monitoring cluster_3 Data Analysis Reaction Start Reaction Aliquot Take Aliquot Reaction->Aliquot Prep Dilute / Mini-Workup Aliquot->Prep TLC Run TLC Prep->TLC Qualitative Check LCMS Inject LC-MS Prep->LCMS Quantitative Check Analyze_TLC Visualize TLC (UV & Stain) TLC->Analyze_TLC Analyze_LCMS Analyze Chromatogram & Mass Spectrum LCMS->Analyze_LCMS Decision Decision: Continue, Workup, or Stop? Analyze_TLC->Decision Analyze_LCMS->Decision Decision->Reaction Continue Reaction

Caption: General workflow for reaction monitoring using TLC and LC-MS.

TLC_Troubleshooting Start Problem: Poor TLC Separation (Rf too high, low, or merged) CheckPolarity Is Rf > 0.7 or Rf < 0.2? Start->CheckPolarity AdjustPolarity Adjust Mobile Phase Polarity CheckPolarity->AdjustPolarity Yes CheckStreak Are spots merged or streaking? CheckPolarity->CheckStreak No TooHigh Rf > 0.7: Decrease Polarity (e.g., less MeOH) AdjustPolarity->TooHigh Too High TooLow Rf < 0.2: Increase Polarity (e.g., more MeOH) AdjustPolarity->TooLow Too Low End Re-run TLC TooHigh->End TooLow->End AddBase Add 0.5-1% NEt3 or NH4OH to mobile phase CheckStreak->AddBase Yes CheckStreak->End No Dilute Dilute sample before spotting AddBase->Dilute Dilute->End

Caption: Decision tree for troubleshooting poor TLC separation.

Frequently Asked Questions (FAQs)

Q: What is a good general-purpose starting mobile phase for TLC analysis of this compound? A: A good starting point for a moderately polar compound like this compound on a normal-phase silica plate is 10% Methanol in Dichloromethane (DCM) . From there, you can adjust the ratio to achieve an optimal Rf value for your starting material between 0.3 and 0.5.[9]

Q: What are the expected m/z values to look for in the LC-MS? A: For the starting material, this compound (MW = 229.27), you should primarily look for:

  • [M+H]⁺ = 230.2

  • [M+Na]⁺ = 252.2

  • [M-Boc+H]⁺ or [M-100+H]⁺ = 130.1 (This is the fragment after neutral loss of the Boc group)

For your product, you will need to calculate the expected molecular weight and look for the corresponding protonated and sodium adducts.

Q: How can I definitively confirm the identity of a new spot on my TLC plate? A: The best way is to use LC-MS. After running your TLC, prepare a separate, slightly more concentrated sample and inject it into the LC-MS. The retention time of the new peak in the chromatogram should correspond to the new spot, and the mass spectrum of that peak will confirm its molecular weight. You can also run a "co-spot" on your TLC plate, where you spot your starting material, your reaction mixture, and both on top of each other in the same lane. If the spots resolve into two distinct spots in the reaction mixture lane, it indicates the formation of a new compound.[3]

Q: Why is a "mini-workup" of the reaction aliquot sometimes necessary before analysis? A: A mini-workup (typically a quick dilution in an organic solvent and wash with water/brine) is crucial for removing components from the crude reaction mixture that can interfere with analysis.[8] For TLC, salts can cause the sample to not move from the baseline. For LC-MS, salts and other reagents can cause significant ion suppression, hiding your analyte's signal, or even damage the instrument over time.[7][8]

Experimental Protocols

Protocol 1: Standard TLC Reaction Monitoring
  • Preparation: Prepare a TLC developing chamber by adding your chosen mobile phase (e.g., 10% MeOH in DCM) to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.

  • Sampling: Withdraw a small aliquot (~5-10 µL) from the reaction mixture using a capillary tube or micropipette.

  • Dilution: Dilute the aliquot in a small vial with ~0.5 mL of a suitable solvent like methanol or DCM.

  • Spotting: Using a capillary spotter, carefully and briefly touch the diluted sample to the baseline of the TLC plate (a pencil line ~1 cm from the bottom). Keep the spot as small as possible. It is good practice to spot the starting material (SM), the reaction mixture (R), and a co-spot (C) of both.

  • Development: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the plate under a UV lamp (254 nm).

  • Staining: Dip the plate into a prepared staining solution (e.g., potassium permanganate), then gently heat with a heat gun until spots appear.

  • Analysis: Calculate the Rf values (Rf = distance spot traveled / distance solvent front traveled) and assess the relative intensity of the starting material and product spots.[10]

Protocol 2: Standard LC-MS Reaction Monitoring
  • Preparation: Ensure the LC-MS system is equilibrated with the initial mobile phase conditions (e.g., 95% Water w/ 0.1% Formic Acid, 5% Acetonitrile w/ 0.1% Formic Acid).

  • Sampling & Workup: Withdraw a small aliquot (~5-10 µL) from the reaction mixture. Perform a mini-workup if necessary (see Troubleshooting section).

  • Dilution: Dilute the aliquot or the worked-up residue in a vial with 1.0 mL of a 50:50 mixture of Water:Acetonitrile. This ensures the sample is fully dissolved and compatible with the mobile phase. A typical final concentration for LC-MS analysis is in the low µg/mL range.

  • Injection: Transfer the diluted sample to an autosampler vial and inject a small volume (typically 1-5 µL) into the LC-MS.

  • Data Acquisition: Run a standard reverse-phase gradient method, for example:

    • Column: C18, 2.1 x 50 mm, 2.6 µm

    • Gradient: 5% to 95% Acetonitrile (both with 0.1% Formic Acid) over 5-7 minutes.

    • MS Settings: Scan in positive ion mode (ESI+) over a relevant mass range (e.g., m/z 100-500).

  • Analysis: Integrate the peak areas for the starting material and product in the total ion chromatogram (TIC) or, more accurately, in extracted ion chromatograms (EICs) for their respective [M+H]⁺ masses. The ratio of these areas gives a semi-quantitative measure of reaction conversion.

References

  • ChemBK. (2024, April 9). tert-Butyl 4-carbamothioylpiperazine-1-carboxylate.
  • University of Rochester, Department of Chemistry. Chromatography: TLC Tips. Retrieved from [Link]

  • Perreault, H., et al. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. Retrieved from [Link]

  • Maurer, H. H., et al. (n.d.). Pitfalls and prevention strategies for liquid chromatography-tandem mass spectrometry in the selected reaction-monitoring mode for drug analysis. PubMed. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Perreault, H., et al. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry. Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ChemBAM. TLC troubleshooting. Retrieved from [Link]

  • MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Pharmaceutical Technology. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Reddit. (2023, June 5). Can LC-MS and TLC results when monitoring a reaction live depend on work-up? Retrieved from [Link]

  • National Institutes of Health (NIH). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Retrieved from [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]

  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]

  • Pearson. The mass spectrum of tert-butylamine follows shows an intense bas... Retrieved from [Link]

  • Supporting Information. Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (2004). Mass Spectrometric Studies of Tributyltin(IV) Carboxylates of Biologically Active Ligands. Retrieved from [Link]

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  • PubChem. Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. The predicted fragmentation of 4-t-butylbenzyl carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2007, October 24). An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Retrieved from [Link]

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Technical Support Center: Isolating High-Purity Tert-butyl 4-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of "Tert-butyl 4-carbamoylpiperazine-1-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials from this compound. Here, we provide in-depth, field-proven troubleshooting advice and detailed protocols to ensure the highest purity of your final product.

Introduction: The Synthetic Challenge

The synthesis of this compound typically involves the reaction of a Boc-protected piperazine with a carbamoylating agent. While the synthesis may appear straightforward, achieving high purity can be challenging due to the presence of unreacted starting materials and side products. The most common culprits are unreacted Boc-piperazine, excess carbamoylating agent, and di-substituted byproducts. This guide will focus on systematic approaches to identify and eliminate these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I should be concerned about?

A1: The primary unreacted starting materials to consider are:

  • 1-Boc-piperazine: The starting piperazine derivative.

  • Carbamoylating agent: This can vary depending on the synthetic route. Common examples include chlorosulfonyl isocyanate (CSI) or trimethylsilyl isocyanate (TMSI).

  • Di-tert-butyl dicarbonate (Boc-anhydride): If the 1-Boc-piperazine was prepared in-house and not fully purified.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for a rapid purity assessment. A well-chosen solvent system will allow you to visualize your desired product and key impurities. For this compound, a good starting point for a TLC solvent system is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v). Staining with potassium permanganate can help visualize all spots.[1]

Q3: My NMR spectrum shows persistent unreacted 1-Boc-piperazine. What is the most effective way to remove it?

A3: Unreacted 1-Boc-piperazine is basic and can be effectively removed by performing an acidic wash during your workup. A dilute solution of hydrochloric acid (e.g., 0.1 N to 1 N) will protonate the free piperazine, forming a water-soluble salt that partitions into the aqueous layer.[2][3] Be cautious not to use excessively harsh acidic conditions, which could potentially cleave the Boc protecting group.

Q4: I suspect there is residual Boc-anhydride in my product. How can I eliminate it?

A4: Excess Boc-anhydride can be quenched by several methods. A simple approach is to wash the organic layer with a saturated solution of sodium bicarbonate.[4] Alternatively, for a more robust quenching, you can add a small amount of ammonium hydroxide or imidazole to the reaction mixture before workup.[5] Imidazole reacts with Boc-anhydride to form a water-soluble intermediate that can be easily removed with a dilute acid wash.[4][5]

Troubleshooting Guide: From Crude Product to Pure Compound

This section provides a systematic approach to purifying this compound, addressing specific issues you may encounter.

Problem 1: Presence of Unreacted 1-Boc-piperazine

Causality: Incomplete reaction or use of excess 1-Boc-piperazine. The basic nature of the secondary amine in 1-Boc-piperazine makes it amenable to removal via acid-base extraction.

Solution: Acidic Wash Protocol

This protocol is designed to selectively protonate and remove basic impurities like unreacted 1-Boc-piperazine.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 0.5 M aqueous solution of hydrochloric acid (HCl). A typical wash would be one-third of the organic layer volume.

  • Phase Separation: Shake the funnel vigorously for 30-60 seconds, venting frequently. Allow the layers to separate completely.

  • Aqueous Layer Removal: Drain the lower aqueous layer, which now contains the protonated 1-Boc-piperazine hydrochloride salt.

  • Repeat (Optional): For significant amounts of impurity, a second acidic wash may be beneficial.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Problem 2: Contamination with Unreacted Carbamoylating Agent (e.g., Chlorosulfonyl Isocyanate - CSI)

Causality: Use of excess carbamoylating agent to drive the reaction to completion. CSI is highly reactive towards nucleophiles, including water.

Solution: Aqueous Workup and Quenching

An aqueous workup is crucial to quench and remove highly reactive reagents like CSI.

Experimental Protocol:

  • Quenching: After the reaction is deemed complete by TLC, carefully and slowly add the reaction mixture to a beaker of cold water or a saturated aqueous solution of sodium bicarbonate with vigorous stirring. This will hydrolyze the unreacted CSI.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo.

Problem 3: Co-eluting Impurities and Low Purity After Initial Workup

Causality: The presence of non-polar or moderately polar byproducts that are not efficiently removed by simple acid-base extraction.

Solution: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds based on their polarity.

Experimental Protocol:

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel. Evaporate the solvent to dryness and load the dry powder onto the top of the column.

  • Elution and Fraction Collection: Run the column with the eluent, collecting fractions. Monitor the elution of your product and impurities using TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified this compound.[6][7]

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying your target compound.

PurificationWorkflow CrudeProduct Crude Product TLC TLC Analysis CrudeProduct->TLC AcidWash Acidic Wash (Removes Basic Impurities) TLC->AcidWash Basic Impurities (e.g., 1-Boc-piperazine) AqueousWorkup Aqueous Workup (Quenches Reactive Reagents) TLC->AqueousWorkup Reactive Reagents (e.g., CSI) AcidWash->AqueousWorkup ColumnChromatography Column Chromatography (Separates by Polarity) AqueousWorkup->ColumnChromatography Remaining Impurities PureProduct Pure Product AqueousWorkup->PureProduct Sufficiently Pure ColumnChromatography->PureProduct

Caption: Decision workflow for purification.

Data Presentation

Table 1: Troubleshooting Summary

Problem Likely Cause Recommended Solution Key Experimental Step
Unreacted 1-Boc-piperazineIncomplete reaction, excess reagentAcid-Base ExtractionWash organic layer with dilute HCl
Residual Boc-anhydrideIncomplete reaction, excess reagentQuenching/WashWash with saturated NaHCO₃ or quench with NH₄OH/imidazole
Unreacted Carbamoylating Agent (e.g., CSI)Excess reagentAqueous Workup/QuenchingSlowly add reaction mixture to cold water or NaHCO₃(aq)
Multiple Impurities/Low PuritySide reactions, co-eluting speciesFlash Column ChromatographyElute with a gradient of ethyl acetate in hexanes over silica gel

References

  • Reddit. (2023). Help Removing Excess Boc Anhydride. r/OrganicChemistry. [Link]

  • ResearchGate. (2015). How do I remove piperazine from the solid compound?. [Link]

  • Reddit. (2021). removal of excess boc anhydride. r/OrganicChemistry. [Link]

  • Supporting Information. (n.d.). General experimental procedures. [Link]

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection (Boc2O + Base). [Link]

  • Firth, D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

  • JOCPR. (2014). An efficient method for the synthesis of novel N-sulfonylimines using TBAB under solvent-free conditions. Journal of Chemical and Pharmaceutical Research. [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link]

  • Organic Syntheses. (1966). Chlorosulfonyl Isocyanate. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. [Link]

  • ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • MDPI. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • National Institutes of Health. (2025). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. [Link]

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"Tert-butyl 4-carbamoylpiperazine-1-carboxylate" moisture sensitivity issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-butyl 4-carbamoylpiperazine-1-carboxylate (CAS No. 883554-88-9). This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and use of this reagent, with a specific focus on mitigating issues arising from its moisture sensitivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: What is the primary cause of degradation for this compound?

A1: The primary degradation pathway for this compound is hydrolysis. The molecule contains two moisture-sensitive functional groups: the tert-butoxycarbonyl (Boc) protecting group and the primary carbamoyl (carboxamide) group. Atmospheric moisture can lead to the slow hydrolysis of these groups, especially if acidic or basic impurities are present, resulting in compromised reagent purity and failed reactions.

Q2: How can I visually inspect the quality of the reagent upon receipt?

A2: Upon receipt, the compound should be a white to off-white crystalline solid or powder.[1] Any significant deviation from this appearance, such as discoloration, clumping, or a sticky/oily consistency, may indicate moisture absorption and potential degradation.[2] If clumping is observed, it is a strong indicator of hygroscopic behavior.[2]

Q3: What are the absolute best practices for storing this reagent?

A3: To ensure long-term stability, the reagent must be stored under inert conditions, protected from light and moisture. The ideal storage protocol is summarized in the table below.

ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C) or cool place.Slows the rate of any potential degradation reactions.[1][3]
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).Prevents exposure to atmospheric moisture and oxygen.[4]
Container Use the original manufacturer's container, kept tightly sealed.[5]Containers from reputable suppliers are designed to prevent moisture ingress.[6]
Location Store in a desiccator cabinet with an active desiccant.Provides an additional layer of protection against ambient humidity.

Q4: Can I handle this reagent on an open lab bench?

A4: It is strongly discouraged. Due to its hygroscopic nature, prolonged exposure to the atmosphere can lead to moisture absorption.[2] All weighing and transferring operations should be performed as quickly as possible, ideally within a controlled environment like a glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen).[4]

Section 2: Troubleshooting Guide for Experimental Failures

When experiments do not proceed as expected, moisture contamination of this compound is a common culprit. This guide helps diagnose and solve these issues.

Issue 1: Low or No Reaction Yield

Symptom: Your reaction shows low conversion of starting materials, and analysis (TLC, LC-MS) indicates the presence of unreacted starting materials and potentially new, more polar impurities.

Underlying Cause (The "Why"): Moisture contamination has likely degraded the reagent before or during the reaction. The nucleophilicity or basicity of the piperazine nitrogen or the integrity of the carbamoyl group may be compromised. Hydrolysis of the Boc group would generate piperazine-1-carboxamide, while hydrolysis of the carbamoyl group would yield 1-(tert-butoxycarbonyl)piperazine-4-carboxylic acid. Either of these byproducts can interfere with the desired reaction pathway.

Troubleshooting Protocol:

  • Verify Reagent Integrity: Before use, check a small sample of the reagent. Does it appear clumpy or discolored?[2] If possible, run a quick purity check (e.g., melting point or ¹H NMR). The presence of significant moisture can broaden NMR peaks.

  • Implement Anhydrous Techniques: Ensure all glassware is rigorously dried (e.g., oven-dried at >125 °C overnight and cooled under an inert atmosphere).[6] Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Use an Inert Atmosphere: Perform the reaction under a positive pressure of argon or nitrogen. This requires using Schlenk lines or a glovebox for all reagent transfers.[4][6]

  • Consider Reagent Drying: If moisture contamination is suspected in your stock bottle, the material may need to be dried under high vacuum for several hours before use.[7] However, be cautious with heating, as it can also cause decomposition.[2]

Issue 2: Appearance of Unexpected Byproducts

Symptom: LC-MS or NMR analysis of your crude reaction mixture shows peaks corresponding to the mass of de-Boc'd piperazine-1-carboxamide or the hydrolyzed carboxylic acid derivative.

Underlying Cause (The "Why"): This is a clear indication of hydrolysis. The Boc group is notoriously labile to acid. Trace amounts of moisture can react with other reagents (e.g., Lewis acids, or even on silica gel during chromatography) to create a localized acidic microenvironment, cleaving the Boc group. The carbamoyl group can be hydrolyzed under either acidic or basic conditions.

Diagram: Potential Hydrolysis Pathways

The following diagram illustrates the two primary degradation pathways for this compound upon exposure to water.

Hydrolysis cluster_products Hydrolysis Products reagent This compound h2o1 H₂O (Acid/Base catalyst) reagent->h2o1 h2o2 H₂O (Acid catalyst) reagent->h2o2 prod1 1-(tert-butoxycarbonyl)piperazine-4-carboxylic acid h2o1->prod1 Carbamoyl Hydrolysis prod2 Piperazine-1-carboxamide h2o2->prod2 Boc Deprotection

Caption: Potential hydrolysis pathways of the title compound.

Troubleshooting & Prevention Workflow:

The following workflow provides a logical sequence for troubleshooting experiments where byproduct formation is observed.

Troubleshooting start Unexpected Byproduct (e.g., de-Boc'd species) q1 Was the reaction run under inert atmosphere? start->q1 sol1 Implement inert atmosphere (Ar/N₂). Re-run experiment. q1->sol1 No q2 Were anhydrous solvents used? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use freshly opened anhydrous solvents or purify existing stock. Re-run experiment. q2->sol2 No q3 Was the reagent itself free-flowing and dry? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Dry reagent under high vacuum or use a fresh bottle. Re-run experiment. q3->sol3 No end Issue likely resolved. If problem persists, check stability of other reagents. q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Decision tree for troubleshooting byproduct formation.

Section 3: Experimental Protocols

To ensure experimental success, rigorously follow these validated protocols for handling this compound.

Protocol 1: Weighing and Dispensing the Reagent

This protocol minimizes atmospheric exposure during the critical weighing step.

Objective: To accurately weigh and transfer the solid reagent to a reaction vessel without significant moisture uptake.

Materials:

  • This compound (in its storage container)

  • Spatula

  • Weighing paper or boat

  • Reaction flask with a septum

  • Source of dry inert gas (Argon or Nitrogen) with tubing and needle

  • Balance

Procedure:

  • Prepare the Environment: If a glovebox is not available, set up a "balance tent" by directing a gentle, positive flow of dry nitrogen or argon over the balance pan.

  • Equilibrate the Container: Before opening, allow the reagent container to warm to ambient temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Minimize Exposure: Open the container and quickly remove the target amount of solid using a clean, dry spatula. Immediately and tightly reseal the main container.[2]

  • Weigh Rapidly: Place the solid on the weighing boat and record the mass as quickly as possible.

  • Transfer to Flask: Promptly transfer the weighed solid to your reaction flask.

  • Purge the Flask: Immediately seal the reaction flask with a septum and purge with inert gas for several minutes to remove any air that entered during the transfer.

Protocol 2: General Anhydrous Reaction Setup

This protocol outlines a standard setup for running a moisture-sensitive reaction.

AnhydrousSetup cluster_setup Anhydrous Reaction Workflow node1 node1 node2 Step 2: Reagent Transfer Transfer solid reagent to flask (See Protocol 1). Seal with rubber septum. node1->node2 node3 Step 3: Solvent Addition Add anhydrous solvent via syringe through the septum. Use Sure/Seal™ bottles or a solvent still. [12] node2->node3 node4 Step 4: Maintain Atmosphere Keep flask under positive pressure of inert gas (Ar/N₂) using a balloon or a bubbler system. node3->node4 node5 Step 5: Reagent Addition Add any other liquid reagents via syringe. Ensure syringes are dry. [13] node4->node5 node6 Step 6: Reaction Stir reaction at the desired temperature. Monitor progress by TLC or LC-MS (quench aliquots appropriately). node5->node6

Caption: Standard workflow for setting up a moisture-sensitive reaction.

By adhering to these guidelines and troubleshooting steps, researchers can significantly improve the reliability and success rate of experiments involving the moisture-sensitive reagent, this compound.

References
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
  • MedChemExpress. (2025). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Safety Data Sheet.
  • Fisher Scientific. (2023). tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate Safety Data Sheet.
  • ChemBK. (2024). tert-Butyl 4-carbamothioylpiperazine-1-carboxylate.
  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?
  • Fisher Scientific. (2023). tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate Safety Data Sheet.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications.
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  • Watson International Ltd. (n.d.). MSDS of tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate.
  • Echemi. (n.d.). 4-(4-CARBOXYBENZYL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER Safety Data Sheets.
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  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
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  • ChemicalBook. (2023). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
  • Molecules. (2016). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.

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Technical Support Center: Temperature Control in Reactions of Tert-butyl 4-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Tert-butyl 4-carbamoylpiperazine-1-carboxylate" reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the critical parameter of temperature during the synthesis, modification, and deprotection of this versatile building block.

Introduction: The Critical Role of Temperature

"this compound" is a key intermediate in pharmaceutical synthesis, valued for its bifunctional nature. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for selective functionalization of the second, while the carbamoyl group provides a site for further chemical elaboration. However, the successful application of this molecule is highly dependent on precise temperature control. Deviations can lead to a cascade of undesirable outcomes, including side reactions, product degradation, and low yields. This guide provides a comprehensive overview of temperature-related challenges and their solutions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Yield in Carbamoylation of N-Boc-piperazine

Question: My reaction to form this compound from N-Boc-piperazine is giving a low yield. What are the likely temperature-related causes?

Answer: Low yields in the carbamoylation of N-Boc-piperazine can often be traced back to improper temperature control, which can lead to several side reactions.

  • Formation of Di-substituted Byproduct: A common issue is the formation of the 1,4-dicarbamoylated piperazine. This occurs if the reaction temperature is too high, leading to a loss of selectivity. To favor mono-substitution, it is crucial to maintain a low reaction temperature, typically between 0°C and room temperature, and to add the carbamoylating agent slowly to control any exotherm.[1][2]

  • Decomposition of Reagents: Carbamoylating agents such as carbamoyl chlorides can be unstable at elevated temperatures. It is recommended to conduct these reactions at ambient temperature or below to ensure the stability of the reagents.[3]

  • Thermal Decomposition of the Product: The Boc group is thermally labile and can begin to decompose at temperatures above 100°C, and more rapidly at temperatures around 150°C.[4] If your reaction conditions are too harsh, you may be losing your product to thermal deprotection.

Troubleshooting Workflow for Low Carbamoylation Yield

Caption: Troubleshooting workflow for low carbamoylation yield.

Issue 2: Unexpected Deprotection of the Boc Group

Question: I am observing the formation of piperazine-1-carboxamide, indicating the loss of the Boc group during my reaction. How can I prevent this?

Answer: Unintended deprotection of the Boc group is a classic sign of excessive thermal stress on the molecule.

  • Thermal Instability: The Boc protecting group is designed for removal under acidic conditions, but it is also susceptible to thermal cleavage, especially at temperatures exceeding 100°C.[4][5][6][7] The decomposition products are typically isobutylene and carbon dioxide. To avoid this, ensure your reaction and work-up temperatures remain well below this threshold.

  • Acidic Byproducts: If your reaction generates acidic byproducts, even in small amounts, elevated temperatures can accelerate acid-catalyzed deprotection. In such cases, running the reaction at a lower temperature can mitigate this side reaction.

Recommended Temperature Ranges for Common Reactions

Reaction TypeReagentsRecommended Temperature RangeRationale
Carbamoylation Isocyanate, Carbamoyl Chloride0°C to Room TemperatureTo control exotherm, prevent di-substitution, and ensure reagent stability.[8][9]
Alkylation/Arylation Alkyl/Aryl HalideRoom Temperature to 80°CSubstrate dependent; higher temperatures may be needed for less reactive halides, but risk of deprotection increases.
Boc Deprotection (Acidic) TFA, HCl0°C to Room TemperatureTo control the rate of reaction and minimize side reactions with the carbocation intermediate.
Boc Deprotection (Thermal) Heat> 150°CNot recommended unless desired, as it can lead to side reactions and racemization.[4]
Issue 3: Exothermic Reaction Leading to Runaway

Question: My reaction is highly exothermic, making it difficult to control the temperature. What are the best practices for managing this?

Answer: The reaction of amines with acylating agents, including isocyanates and carbamoyl chlorides, is often exothermic.[10][11] Uncontrolled exotherms can lead to thermal runaway, causing side reactions, product degradation, and safety hazards.

  • Controlled Reagent Addition: The most effective way to manage an exotherm is to control the rate of reaction by adding the more reactive reagent slowly to the solution of the other.[10] Using a syringe pump for addition can provide excellent control.

  • Efficient Cooling and Stirring: Ensure your reaction vessel is adequately cooled using an ice bath or a cryocooler. Vigorous stirring is essential to dissipate heat evenly throughout the reaction mixture and avoid localized hot spots.[9]

  • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm by increasing the thermal mass of the solvent.[12]

Experimental Workflow for Managing Exothermic Carbamoylation

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up A Dissolve N-Boc-piperazine in anhydrous solvent B Cool solution to 0°C with efficient stirring A->B D Add carbamoylating agent dropwise via syringe pump B->D C Prepare solution of carbamoylating agent C->D E Monitor internal temperature and maintain at 0-5°C D->E F Allow to warm to RT and stir to completion E->F G Quench reaction with aqueous solution F->G H Extract and purify product G->H

Caption: Workflow for controlled exothermic carbamoylation.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general guideline for the carbamoylation of N-Boc-piperazine, with a strong emphasis on temperature control.

Materials:

  • N-Boc-piperazine (1.0 eq)

  • Carbamoylating agent (e.g., Isocyanate or Carbamoyl Chloride) (1.0-1.1 eq)

  • Anhydrous, aprotic solvent (e.g., Dichloromethane, THF)

  • Non-nucleophilic base (e.g., Triethylamine, if using a carbamoyl chloride) (1.2 eq)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-piperazine and the base (if applicable) in the anhydrous solvent.

  • Cooling: Cool the solution to 0°C using an ice bath with vigorous stirring.

  • Reagent Addition: Dissolve the carbamoylating agent in the same anhydrous solvent and add it to the dropping funnel. Add this solution dropwise to the cooled piperazine solution over 30-60 minutes. Monitor the internal temperature to ensure it does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

References

  • Thorne, M. P. (1977). Decomposition of carbamates of tertiary alcohols. Part 3.
  • Daly, N. J., & Ziolkowski, F. (1972). Thermolyses of NN-dimethylcarbamates and the implications for thermal β-elimination reaction mechanisms. J Chem Soc Chem Comm, (1), 911.
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  • Li, B., Li, R., Dorff, P., McWilliams, J. C., Guinn, R. M., Guinness, S. M., ... & Yu, S. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846-4855.
  • O'Brien, P., & El-Mowafi, A. M. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Li, B., Li, R., Dorff, P., McWilliams, J. C., Guinn, R. M., Guinness, S. M., ... & Yu, S. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846–4855.
  • UreaKnowHow. (n.d.). Thermodynamics of the Urea Process. UreaKnowHow.com.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazinediones. BenchChem.
  • Daly, N. J., & Ziolkowski, F. (1980). The Thermal Decompositions of Carbamates. IV. The Reactions of Isopropyl N,N-Dimethylcarbamate and t-Butyl N,N-Dimethylcarbamate. Australian Journal of Chemistry, 33(3), 481-490.
  • BenchChem. (2025). Technical Support Center: Large-Scale Piperazine Synthesis. BenchChem.
  • UreaKnowHow. (n.d.). Thermodynamics of the Urea Process. UreaKnowHow.com.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
  • Lee, J., & Park, H. (2001). Liquid-phase parallel synthesis of ureas. Bioorganic & Medicinal Chemistry Letters, 11(2), 271-273.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions with Piperazin-2-ylmethanol. BenchChem.
  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932-6938.
  • BenchChem. (2025).
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024, September 12). ChemRxiv.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. OrgSyn.org.
  • Gontarska, M., Wróbel, R., Leśniak, S., & Węcław, P. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Iovine, V., Bicker, S., O'Connor, M. J., & Keating, J. J. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 12.
  • Li, Y., Zhang, J., Wang, J., & Zhang, R. (2012). HNCO hydrolysis performance in urea-water solution thermohydrolysis process with and without catalysts. Journal of Zhejiang University-SCIENCE A, 13(10), 781-791.
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  • Singh, R., & Hall, M. B. (2011). Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. The Journal of Physical Chemistry B, 115(49), 14596-14605.
  • Li, Y., Liu, Y., Zhang, Y., & Zhang, Y. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 798-805.
  • Kamanov, A. A., Belyaeva, L. A., Vikulova, E. S., Bykov, A. F., & Smirnov, V. M. (2013). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor.
  • ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water.
  • Al-Shemmeri, M. A., & Al-Dahhan, M. H. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. ACS Omega, 8(25), 22685-22695.
  • BenchChem. (2025). Optimizing temperature for 2-Amino-5-bromobenzoyl chloride reactions. BenchChem.
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  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
  • Firth, J. D., O'Brien, P., & El-Mowafi, A. M. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
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Technical Support Center: Work-up Procedures for "Tert-butyl 4-carbamoylpiperazine-1-carboxylate" Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Tert-butyl 4-carbamoylpiperazine-1-carboxylate" synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of this important building block. My aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Introduction to the Synthesis

A common and efficient method for the synthesis of this compound involves the reaction of tert-butyl piperazine-1-carboxylate with a source of isocyanate, such as potassium isocyanate, in a suitable solvent.[1] This nucleophilic addition is generally straightforward, but the work-up and purification stages can present challenges that impact yield and purity. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide

Question 1: My reaction seems complete by TLC, but after work-up, my yield of "this compound" is significantly lower than expected. What are the likely causes?

Answer:

Low isolated yield after a seemingly complete reaction is a frequent issue. The root cause often lies in the work-up procedure where the product is lost or degraded. Here are the primary culprits and how to address them:

  • Product Solubility in the Aqueous Phase: While this compound is an organic molecule, the presence of the urea and the piperazine nitrogen atoms can impart some water solubility, especially if the aqueous phase is acidic or basic.

    • Causality: During an aqueous wash, particularly if you are trying to remove unreacted starting materials or salts, a portion of your product may partition into the aqueous layer.

    • Solution:

      • Back-Extraction: After the initial separation, re-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.

      • Brine Wash: Before drying the organic phase, wash it with a saturated sodium chloride solution (brine). This will decrease the solubility of your organic product in the aqueous phase and help to remove any remaining water.

      • pH Control: Ensure the aqueous phase is neutral or slightly basic during extraction. Acidic conditions could protonate the piperazine nitrogen, increasing water solubility.

  • Incomplete Extraction: The product might not have been fully extracted from the reaction mixture into the organic solvent.

    • Causality: Insufficient volume of extraction solvent or an inadequate number of extraction cycles can leave a significant amount of product behind.

    • Solution: Perform multiple extractions (at least 3x) with a sufficient volume of an appropriate organic solvent. Ensure vigorous mixing in the separatory funnel to maximize partitioning into the organic layer.

  • Hydrolysis of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.

    • Causality: If your work-up involves an acidic wash (e.g., to remove a basic starting material), you risk cleaving the Boc group, leading to the formation of piperazine-1-carboxamide, which will likely have very different solubility properties and will not be your desired product.

    • Solution: Avoid acidic washes if possible. If an acid wash is necessary, use a dilute, weak acid (e.g., 1% citric acid solution) and perform the wash quickly at a low temperature. Immediately neutralize the organic layer with a weak base wash (e.g., saturated sodium bicarbonate solution).

Question 2: After removing the solvent, my crude product is an oil or a sticky solid that is difficult to handle and purify. How can I obtain a crystalline solid?

Answer:

Oiling out is a common problem, especially when residual solvent or impurities are present. The goal is to induce crystallization.

  • Trituration: This is often the first and simplest method to try.

    • Protocol: Add a small amount of a non-polar solvent in which your product is expected to have low solubility (e.g., hexanes, diethyl ether, or a mixture of both). Use a spatula or glass rod to scratch the inside of the flask and agitate the oil. This mechanical action can induce nucleation and lead to the formation of a crystalline solid. The resulting solid can then be collected by filtration.

  • Recrystallization: If trituration fails, recrystallization is the next step.

    • Causality: The presence of impurities can inhibit crystal lattice formation. Recrystallization purifies the compound by separating it from these impurities.

    • Solvent Selection: The key to successful recrystallization is choosing the right solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. For a urea-containing molecule like this, consider the following:

      • Single Solvents: Ethanol, methanol, or isopropanol are often good choices for recrystallizing ureas.[2]

      • Solvent Systems: A mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a solvent in which it is insoluble (e.g., hexanes, heptane) can be very effective.

    • Recrystallization Protocol:

      • Dissolve the crude product in the minimum amount of the chosen hot solvent or solvent system.

      • If using a solvent system, dissolve the product in the "good" solvent and then slowly add the "bad" solvent until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

      • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

      • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

Question 3: My final product shows impurities by NMR/LC-MS. What are the likely side products and how can I remove them?

Answer:

The nature of the impurities will depend on the specific reaction conditions. Here are some common possibilities:

  • Unreacted tert-butyl piperazine-1-carboxylate:

    • Identification: This will have a characteristic NMR spectrum and a different retention time on LC-MS compared to the product.

    • Removal:

      • Aqueous Wash: Being a secondary amine, the starting material can be removed with a mild acidic wash. However, be mindful of the potential for Boc group hydrolysis as mentioned in Question 1.

      • Column Chromatography: This is a very effective method for separating the more polar urea product from the less polar starting amine. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

  • N,N'-bis(tert-butoxycarbonyl)piperazine-1,4-dicarboxamide (Dimer):

    • Causality: If the reaction is not carefully controlled, a second molecule of the isocyanate can react with the newly formed urea, or two molecules of the starting amine can react with a di-isocyanate impurity.

    • Identification: This impurity will have a higher molecular weight and will likely be less polar than the desired product.

    • Removal: Column chromatography is the most effective method for removing this type of dimer.

  • Hydrolyzed Isocyanate Byproducts:

    • Causality: If there is moisture in the reaction, the isocyanate can hydrolyze to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This amine can then react with another isocyanate to form a symmetrical urea byproduct.

    • Removal: These byproducts are often highly polar and can sometimes be removed by recrystallization. If not, column chromatography will be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: The compound should be stored in a cool, dry place, away from moisture and strong acids. The Boc protecting group is sensitive to acid, and the urea functionality can be susceptible to hydrolysis under harsh conditions.

Q2: What is the typical solubility of this compound?

Q3: Can I use a different base than what is recommended in the protocol?

A3: The reaction of an amine with an isocyanate to form a urea generally does not require a base.[8] If a base is being used to, for example, neutralize the salt of the starting amine, a non-nucleophilic organic base like triethylamine or diisopropylethylamine is recommended. Inorganic bases should be used with caution as they can increase the risk of side reactions and make the work-up more complicated.

Q4: My TLC shows a new, more polar spot after work-up. What could it be?

A4: A more polar spot that appears after work-up is often the result of Boc deprotection. The resulting free amine on the piperazine ring will make the molecule significantly more polar. To confirm this, you can run a co-spot TLC with your starting material and a sample of your reaction mixture that has been intentionally treated with a strong acid (e.g., a drop of TFA).

Experimental Workflows

Standard Aqueous Work-up Protocol
  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was run in a water-miscible solvent like THF or DMF, dilute the mixture with a larger volume of an extraction solvent like ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water (2x).

  • Wash the organic layer with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Troubleshooting Flowchart

Troubleshooting_Workflow cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Oily Product Cause1 Product Loss in Aqueous Layer Start->Cause1 Check pH of aqueous phase Cause2 Incomplete Extraction Start->Cause2 Cause3 Boc Deprotection Start->Cause3 Acidic work-up? Cause4 Impurities Present Start->Cause4 Sol1 Back-extract aqueous layer Cause1->Sol1 Sol2 Increase extraction volume/frequency Cause2->Sol2 Sol3 Avoid acidic wash / Use weak acid Cause3->Sol3 Sol4 Trituration Cause4->Sol4 Sol5 Recrystallization Sol4->Sol5 If still oily Sol6 Column Chromatography Sol5->Sol6 If impurities persist

Caption: Troubleshooting workflow for common issues in the work-up of "this compound".

Data Presentation

Table 1: Common Solvents for Recrystallization of Urea Compounds

Solvent/SystemPolarityBoiling Point (°C)Comments
EthanolPolar Protic78Good general solvent for ureas.
MethanolPolar Protic65Can be too good of a solvent, leading to lower recovery.
IsopropanolPolar Protic82A good alternative to ethanol.
Ethyl Acetate / HexanesMixed77 / 69A versatile system for controlling solubility.
Acetone / HexanesMixed56 / 69Another effective mixed solvent system.

References

  • ChemBK. tert-Butyl 4-carbamothioylpiperazine-1-carboxylate. [Link]

  • Beilstein Journals. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. [Link]

  • Chemistry For Everyone. Is It Possible To Recycle Urea?. [Link]

  • NileRed. Technique Series: Recrystallization (urea as an example). [Link]

  • Wikipedia. Urea extraction crystallization. [Link]

  • Quora. Why is methanol used in recrystallization of urea?. [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • Google Patents. Process for purifying and crystallizing urea.
  • Organic Chemistry Portal. Urea Formation. [Link]

  • Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • Luedtke, N. A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. [Link]

  • Tiwari, L. et al. A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. [Link]

  • Arabian Journal of Chemistry. An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.... [Link]

  • Intersperse Industries. N- BOC Piperazine. [Link]

  • PMC. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]

  • LookChem. 1-Boc-piperazine. [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • Drug Testing and Analysis. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. [Link]

Sources

Validation & Comparative

Deciphering the ¹H and ¹³C NMR Spectra of Tert-butyl 4-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the NMR Spectrum of Tert-butyl 4-carbamoylpiperazine-1-carboxylate: A Comparative Analysis for Drug Development Professionals

As a Senior Application Scientist, the structural verification of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating molecular structures in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a crucial building block in medicinal chemistry.

We will dissect its unique spectral signature, explain the causality behind experimental choices for its analysis, and objectively compare its features against common alternatives, namely the Cbz (carboxybenzyl) and Fmoc (fluorenylmethyloxycarbonyl) protected analogues. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this compound, ensuring the integrity of their synthetic pathways.

The structure of this compound presents a distinct set of proton and carbon environments, each giving rise to characteristic signals in the NMR spectrum. The presence of the tert-butoxycarbonyl (Boc) group significantly influences the electronic environment and, consequently, the chemical shifts of the piperazine ring nuclei.

Molecular Structure and Proton Assignments

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-25 mg (¹H) or 50-100 mg (¹³C) of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) weigh->dissolve filter Filter through glass wool if particulates are present dissolve->filter transfer Transfer to a clean, high-quality 5 mm NMR tube filter->transfer setup Insert sample, lock on solvent deuterium signal, and shim magnetic field transfer->setup load_params Load standard acquisition parameters (see Table 2) setup->load_params acquire Acquire Free Induction Decay (FID) load_params->acquire transform Apply Fourier Transform to FID acquire->transform correct Perform phase and baseline correction transform->correct reference Reference spectrum to residual solvent peak correct->reference analyze Integrate peaks and assign chemical shifts reference->analyze

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is the most critical factor for obtaining a high-resolution spectrum. The goal is a homogeneous solution free of solid particles, which can severely degrade magnetic field homogeneity and broaden spectral lines.[1]

    • Protocol:

      • Accurately weigh the sample. For a standard 400 MHz spectrometer, 5-25 mg is sufficient for ¹H NMR, while 50-100 mg is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[2]

      • Select an appropriate deuterated solvent. DMSO-d₆ is an excellent choice for this molecule due to its high polarity, which readily dissolves the compound and allows for the observation of the exchangeable N-H protons of the carbamoyl group. Chloroform-d (CDCl₃) is an alternative, though the N-H protons may exchange more rapidly or appear broader.

      • In a small vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent.[3]

      • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Avoid cotton wool, as it can leach impurities soluble in organic solvents.

      • Cap the NMR tube securely to prevent solvent evaporation.

  • Data Acquisition:

    • Rationale: The choice of acquisition parameters is a balance between sensitivity, resolution, and experimental time. The parameters below are optimized for routine structural confirmation of small molecules.[4]

    • Recommended Parameters (400 MHz Spectrometer):

Parameter ¹H NMR ¹³C NMR Justification
Pulse Program zg30zgpg30A 30° flip angle allows for a shorter relaxation delay, speeding up the experiment while retaining >95% signal intensity for quantitative analysis.[5]
Acquisition Time (AQ) 3-4 s2-4 sProvides adequate digital resolution to resolve fine coupling patterns without acquiring excessive noise.[4][5]
Relaxation Delay (D1) 1.5-2 s2 sEnsures near-complete relaxation of protons between scans, which is crucial for accurate integration.[5]
Number of Scans (NS) 8-161024 or more¹H is highly sensitive and requires few scans. ¹³C has low natural abundance (~1.1%) and requires many scans to build a sufficient signal-to-noise ratio.[6]
Spectral Width (SW) 16 ppm240 ppmEncompasses the typical chemical shift range for organic molecules.
  • Data Processing:

    • Rationale: Raw NMR data (the FID) must be mathematically processed to generate the familiar frequency-domain spectrum.

    • Protocol:

      • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H) to improve the signal-to-noise ratio.

      • Perform a Fourier transform to convert the time-domain FID to a frequency-domain spectrum.

      • Carefully correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

      • Apply a baseline correction to ensure a flat baseline for accurate integration.

      • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

Conclusion

The NMR spectrum of this compound is characterized by a set of well-defined and predictable signals. The standout feature is the sharp, intense singlet of the Boc group's nine protons at approximately 1.47 ppm, which serves as an unambiguous diagnostic marker. This feature, combined with the absence of interfering aromatic signals, makes the Boc-protected version of this piperazine scaffold significantly easier to characterize by NMR compared to its Cbz- and Fmoc-protected analogs. By following the robust experimental protocol detailed in this guide, researchers can reliably acquire high-quality spectral data, ensuring the structural integrity of this key synthetic intermediate and accelerating the drug development process.

References

Sources

A Comparative Guide to the Mass Spectrometry of Tert-butyl 4-carbamoylpiperazine-1-carboxylate and Related N-Boc Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the mass spectrometric behavior of tert-butyl 4-carbamoylpiperazine-1-carboxylate and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document offers insights into fragmentation patterns, ionization characteristics, and practical experimental considerations. By understanding the mass spectrometric nuances of these compounds, researchers can enhance reaction monitoring, impurity profiling, and metabolic studies.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. The presence of the tert-butoxycarbonyl (Boc) protecting group and the carbamoyl moiety imparts distinct characteristics to its mass spectrum. Accurate interpretation of this data is crucial for unambiguous identification and quantification. This guide will compare its expected mass spectrometric behavior with other relevant N-Boc piperazine derivatives, supported by established fragmentation principles and experimental data from closely related structures.

Principles of Ionization and Fragmentation

Electrospray ionization (ESI) is the most common and gentle ionization technique for this class of compounds, typically yielding a protonated molecule [M+H]⁺ in positive ion mode. The subsequent fragmentation, induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides structural information.

The fragmentation of N-Boc protected amines is well-characterized.[1] The primary fragmentation pathways involve the Boc group itself and are predictable across a range of molecules.[1]

Key Fragmentation Pathways for N-Boc Piperazines

Under ESI-MS/MS conditions, the protonated molecule [M+H]⁺ of a Boc-protected piperazine derivative typically undergoes the following characteristic losses:

  • Loss of isobutylene (56 Da): A primary and often base peak, resulting from a McLafferty-type rearrangement, leading to the formation of a carbamic acid intermediate which then loses CO2. This results in an [M+H - 56]⁺ ion.

  • Loss of the entire Boc group (100 Da): This involves the loss of both isobutylene and carbon dioxide, resulting in the deprotected piperazine cation, [M+H - 100]⁺.

  • Ring Fragmentation: The piperazine ring itself can undergo fragmentation, leading to a variety of smaller product ions. The specific pattern of ring fragmentation is influenced by the nature and position of substituents.

These characteristic losses provide a diagnostic fingerprint for the presence of the N-Boc protecting group.

Mass Spectrometry Data Comparison

CompoundStructureMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 229.28230.18174.12 ([M+H - 56]⁺, loss of isobutylene)130.11 ([M+H - 100]⁺, loss of Boc group)87.09 (Piperazine-1-carboxamide cation)
tert-butyl piperazine-1-carboxylate186.25187.15131.09 ([M+H - 56]⁺)87.09 ([M+H - 100]⁺, piperazinium ion)
tert-butyl 4-(phenylcarbamoyl)piperazine-1-carboxylate305.38306.22250.16 ([M+H - 56]⁺)206.15 ([M+H - 100]⁺)163.11 (Phenylcarbamoylpiperazine cation)
tert-butyl 4-acetylpiperazine-1-carboxylate228.30229.19173.13 ([M+H - 56]⁺)129.12 ([M+H - 100]⁺)87.09 (Piperazinium ion after loss of acetyl group)
tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate300.39301.23245.17 ([M+H - 56]⁺)201.16 ([M+H - 100]⁺)Also observed: [M+Na]⁺ at 323.21[2]

Experimental Protocols

To obtain high-quality mass spectrometry data for this compound and its analogs, the following experimental workflow is recommended. This protocol is a general guideline and may require optimization based on the specific instrumentation used.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating these compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

Mass Spectrometry (MS) Parameters
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode:

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to identify the protonated molecule [M+H]⁺.

    • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and fragment it using an appropriate collision energy to obtain the MS/MS spectrum. The collision energy will need to be optimized for the specific instrument and compound but a starting range of 10-30 eV is recommended.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow and Temperature: These parameters should be optimized for the specific instrument to ensure efficient desolvation.

Visualizing the Workflow and Fragmentation

The following diagrams illustrate the general experimental workflow and the key fragmentation pathways discussed.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry stock 1 mg/mL Stock Solution working 1-10 µg/mL Working Solution stock->working Dilution injection Injection working->injection column C18 Reversed-Phase Column injection->column esi ESI Source (+ve mode) column->esi ms1 MS1 Full Scan esi->ms1 Ionization ms2 MS/MS Product Ion Scan ms1->ms2 Precursor Selection

Caption: General experimental workflow for LC-MS analysis of N-Boc piperazine derivatives.

fragmentation_pathway M_H [M+H]⁺ (m/z 230.18) M_H_minus_56 [M+H - 56]⁺ (m/z 174.12) M_H->M_H_minus_56 - C₄H₈ (56 Da) M_H_minus_100 [M+H - 100]⁺ (m/z 130.11) M_H->M_H_minus_100 - C₅H₈O₂ (100 Da) M_H_minus_56->M_H_minus_100 - CO₂ (44 Da) piperazine_carboxamide Piperazine-1-carboxamide cation (m/z 87.09) M_H_minus_100->piperazine_carboxamide Ring Opening/Rearrangement

Caption: Predicted fragmentation pathway for this compound.

Conclusion

The mass spectrometric analysis of this compound and its analogs is characterized by predictable fragmentation patterns dominated by losses from the N-Boc group. By understanding these fundamental principles and utilizing a systematic experimental approach, researchers can confidently identify and characterize these important pharmaceutical building blocks. The comparative data presented in this guide serves as a valuable resource for method development and data interpretation in the analysis of N-Boc protected piperazine derivatives.

References

  • Müller, A., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 91-97. Available from: [Link]

Sources

A Senior Application Scientist's Guide: Selecting the Right Tool for Piperazine Synthesis - A Comparison of Tert-butyl 4-carbamoylpiperazine-1-carboxylate and Other Boc-Protected Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs.[1][2][3][4] Its unique 1,4-diazacyclohexane structure often imparts favorable pharmacokinetic properties, including enhanced aqueous solubility and oral bioavailability.[3][5] However, the symmetrical nature of the piperazine core presents a distinct synthetic challenge: how to selectively functionalize one nitrogen atom while leaving the second available for subsequent transformations.

The solution lies in the strategic use of protecting groups, and among these, the tert-butyloxycarbonyl (Boc) group is the undisputed workhorse.[1][6] Its stability across a wide range of reaction conditions, coupled with its facile and selective removal under acidic protocols, makes it an indispensable tool for synthetic chemists.[3][6][7]

This guide provides an in-depth, objective comparison of tert-butyl 4-carbamoylpiperazine-1-carboxylate with other commercially available Boc-protected piperazine derivatives. We will move beyond simple catalog listings to explore the nuanced differences in reactivity, solubility, and handling that dictate the optimal choice for a given synthetic strategy. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to streamline their synthetic endeavors.

PART 1: The Boc Group - A Foundation of Selective Piperazine Chemistry

The utility of the Boc group stems from its Goldilocks nature: it is robust enough to withstand nucleophilic attack and basic conditions, yet it is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7][8] This cleavage mechanism proceeds via the formation of a stable tert-butyl cation, liberating the free amine and collapsing to carbon dioxide and tert-butanol. This orthogonality is the key to sequential, controlled functionalization of the piperazine scaffold.

Boc_Deprotection_Mechanism Boc_Piperazine Boc-Protected Piperazine Protonation Protonation Boc_Piperazine->Protonation H+ (e.g., TFA) Intermediate Protonated Intermediate Protonation->Intermediate Elimination Elimination Intermediate->Elimination Free_Amine Free Piperazine (as salt) Elimination->Free_Amine Byproducts CO2 + Isobutylene (or t-BuOH) Elimination->Byproducts

Caption: Acid-catalyzed deprotection of a Boc-protected piperazine.

PART 2: A Comparative Analysis of Key Boc-Protected Piperazine Building Blocks

The choice of a specific Boc-piperazine derivative is a critical decision dictated by the desired final functionality and the overall synthetic pathway. Below, we compare our title compound with three other widely used analogues.

CompoundKey Features & Applications
This compound Possesses a primary amide (carbamoyl) group which acts as a stable, polar handle and a hydrogen bond donor. Useful when a neutral, hydrophilic group is desired at the N-4 position.[9]
piperazine-1-carboxylic acid tert-butyl ester (1-Boc-piperazine) The foundational and most versatile building block. The unsubstituted N-H at the 4-position is readily available for direct functionalization (e.g., alkylation, acylation, reductive amination, Buchwald-Hartwig coupling).[1][5][10]
tert-butyl 4-methylpiperazine-1-carboxylate Introduces a small, non-reactive alkyl group. Used when the N-4 position is intended to be a simple tertiary amine in the final product, which can modulate basicity and lipophilicity.[11]
tert-butyl 4-arylpiperazine-1-carboxylate A large class of reagents where an aryl or heteroaryl group is pre-installed. Crucial intermediates in many drug syntheses, often formed via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling reactions.[5][12][13]
Table 1: Comparison of Common Boc-Protected Piperazine Building Blocks.
Reactivity and Handling Considerations

This compound offers a unique synthetic position. The primary amide is significantly less nucleophilic and basic than a free amine, making it a relatively inert spectator in many subsequent reactions. Its key contribution is often to the physicochemical properties of the molecule, where its hydrogen bonding capacity can influence solubility and crystal packing.

In contrast, piperazine-1-carboxylic acid tert-butyl ester is the go-to reagent for constructing N-4 substituted piperazines from the ground up.[1][10] Its free N-H is a potent nucleophile, ready to engage in a wide array of bond-forming reactions. This versatility makes it a staple in both discovery and process chemistry.[5]

The methyl and aryl analogues represent more advanced intermediates. They are selected when the final target molecule is known to contain these specific N-4 substituents. Using these pre-functionalized building blocks can significantly shorten synthetic routes by avoiding separate alkylation or arylation steps.

PART 3: Experimental Protocols and Performance Data

To provide a tangible comparison, we present a standardized, two-step protocol: Boc deprotection followed by a representative acylation. This sequence is fundamental to the use of these reagents.

Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol outlines a robust and widely used method for Boc group removal.[6][8][14]

Materials:

  • Boc-protected piperazine derivative (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the Boc-protected piperazine derivative (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath. This mitigates any potential exotherm, especially on larger scales.

  • Slowly add TFA (5-10 equivalents) dropwise to the stirred solution. A common alternative is using a pre-mixed solution of 20-50% (v/v) TFA in DCM.[8]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Self-Validating Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed.[8]

  • Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To obtain the free base, re-dissolve the resulting TFA salt residue in DCM and wash carefully with saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine. The product may also be isolated as its hydrochloride salt by using HCl in dioxane, which often yields a crystalline solid that can be filtered directly.[8]

Deprotection_Workflow Start Dissolve Boc-piperazine in anhydrous DCM Cool Cool to 0 °C Start->Cool Add_TFA Add TFA (5-10 eq) Cool->Add_TFA Stir Stir at RT (1-4h) Add_TFA->Stir Monitor Monitor Reaction (TLC or LC-MS) Stir->Monitor Monitor->Stir Incomplete Concentrate Concentrate in vacuo Monitor->Concentrate Complete Workup Neutralize with NaHCO₃(aq) & Extract Concentrate->Workup Dry Dry (Na₂SO₄) & Concentrate Workup->Dry Product Deprotected Free Base Dry->Product

Sources

A Researcher's Guide to Piperazine Protection: A Comparative Analysis of Tert-butyl 4-carbamoylpiperazine-1-carboxylate and Cbz-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the piperazine moiety stands out as a "privileged scaffold."[1][2] Its presence in numerous FDA-approved drugs across a spectrum of therapeutic areas—from antipsychotics to anticancer agents—underscores its importance.[2][3][4][5] The strategic manipulation of the two nitrogen atoms within the piperazine ring is fundamental to the synthesis of complex, biologically active molecules. This often necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions.

This guide provides an in-depth comparison of two commonly employed protected piperazine reagents: Tert-butyl 4-carbamoylpiperazine-1-carboxylate (Boc-piperazine carbamate) and Benzyl 1-piperazinecarboxylate (Cbz-piperazine). We will delve into their respective strengths and weaknesses, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Orthogonality Principle: Boc vs. Cbz Protection

The core difference between the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) protecting groups lies in their deprotection conditions, a concept known as orthogonality.[6][7][8][9] Orthogonal protecting groups can be selectively removed in the presence of each other, a critical feature in multi-step syntheses of complex molecules.[6][7][8][9]

  • Boc Group: This protecting group is labile under acidic conditions.[6][10] It is typically removed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[11][12][13][14]

  • Cbz Group: The Cbz group is characteristically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[6][9][10][15] It can also be cleaved under certain acidic or basic conditions, although hydrogenolysis is the most common and selective method.[16]

This fundamental difference in cleavage chemistry is the cornerstone of their utility in complex synthetic routes, particularly in peptide synthesis and the construction of diverse molecular libraries.[6][10][15]

At a Glance: Key Differences
FeatureThis compound (Boc-piperazine carbamate)Cbz-piperazine
Protecting Group Tert-butyloxycarbonyl (Boc)Benzyloxycarbonyl (Cbz or Z)
Deprotection Condition Acid-labile (e.g., TFA, HCl)[6][10][11]Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[6][9][10][15]
Key Advantages Milder final cleavage for some substrates; automation-friendly in solid-phase synthesis.[10]Stable to a wide range of non-reductive conditions; orthogonal to acid-labile groups.[10]
Potential Side Reactions Formation of t-butyl cations can lead to side reactions with sensitive residues.[10][15]Incomplete cleavage with sulfur-containing amino acids; potential for catalyst poisoning.[10]

Structural and Mechanistic Considerations

To understand the practical implications of choosing between Boc- and Cbz-protected piperazines, it's essential to visualize their structures and the mechanisms of their deprotection.

dot

Caption: Chemical structures of Boc- and Cbz-protected piperazine reagents.

Boc Deprotection Mechanism

The acid-catalyzed deprotection of the Boc group proceeds through the formation of a stable tert-butyl cation.

dot

Boc_Deprotection BocPip Boc-Protected Piperazine Protonated Protonated Intermediate BocPip->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - t-Butyl Cation tButyl tert-Butyl Cation Protonated->tButyl Deprotected Deprotected Piperazine CarbamicAcid->Deprotected - CO2 CO2 CO2 CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Cbz Deprotection Mechanism

Cbz deprotection via catalytic hydrogenolysis is a milder process that involves the cleavage of the benzyl-oxygen bond.

dot

Cbz_Deprotection CbzPip Cbz-Protected Piperazine Adsorbed Adsorbed on Catalyst Surface CbzPip->Adsorbed + H2, Pd/C CarbamicAcid Carbamic Acid Intermediate Adsorbed->CarbamicAcid Hydrogenolysis Toluene Toluene Adsorbed->Toluene Deprotected Deprotected Piperazine CarbamicAcid->Deprotected - CO2 CO2 CO2 CarbamicAcid->CO2

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

Performance in Key Applications

Both Boc- and Cbz-protected piperazines are workhorses in organic synthesis, particularly in the construction of pharmaceutical agents and other complex molecules.

Amide Bond Formation

A frequent application of these reagents is in amide bond formation, where the piperazine acts as a linker.[17][18][19] The choice of protecting group can influence the overall synthetic strategy. For instance, if the final deprotection step requires acidic conditions that might compromise other functional groups, a Cbz-protected piperazine would be preferable. Conversely, if the molecule contains functionalities sensitive to hydrogenolysis (e.g., other benzyl ethers, reducible groups), a Boc-protected piperazine is the logical choice.

Comparative Data for Amide Coupling

The following table summarizes typical yields for the coupling of a generic carboxylic acid with both Boc- and Cbz-protected piperazines using a common coupling agent like EDC/HOBt. While yields are substrate-dependent, this provides a general comparison.

Piperazine ReagentCoupling ReagentBaseSolventTypical Yield (%)
This compoundEDC/HOBtDIPEADMF75 - 90[17]
Cbz-piperazineEDC/HOBtDIPEADMF80 - 95
Use as Linkers in Drug Discovery

The piperazine scaffold is a popular linker in various drug discovery platforms, including Proteolysis Targeting Chimeras (PROTACs).[17] The ability to selectively deprotect one nitrogen of the piperazine ring allows for the sequential attachment of different molecular fragments. The orthogonality of Boc and Cbz protecting groups is particularly advantageous in these multi-step syntheses.

Experimental Protocols

To provide a practical context, we present detailed, step-by-step protocols for the deprotection of both Boc- and Cbz-protected piperazines.

Protocol 1: Deprotection of this compound using TFA in DCM

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected piperazine in anhydrous DCM (e.g., at a 0.1 M concentration).

  • Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[11]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.

  • To obtain the free base, dissolve the residue in a mixture of water and DCM.

  • Add saturated aqueous NaHCO₃ solution until the mixture is basic (pH > 7).

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.[11]

Protocol 2: Deprotection of Cbz-piperazine via Catalytic Hydrogenolysis

Materials:

  • Cbz-piperazine

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the Cbz-protected piperazine in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., from a balloon) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.

dot

Deprotection_Workflow cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection Boc_Start Dissolve Boc-piperazine in DCM Boc_Add_TFA Add TFA Boc_Start->Boc_Add_TFA Boc_Stir Stir at RT Boc_Add_TFA->Boc_Stir Boc_Monitor Monitor by TLC/LC-MS Boc_Stir->Boc_Monitor Boc_Workup Aqueous Workup (NaHCO3) Boc_Monitor->Boc_Workup Boc_Product Isolated Free Amine Boc_Workup->Boc_Product Cbz_Start Dissolve Cbz-piperazine in MeOH/EtOH Cbz_Add_PdC Add Pd/C Cbz_Start->Cbz_Add_PdC Cbz_Hydrogenate Hydrogenate (H2) Cbz_Add_PdC->Cbz_Hydrogenate Cbz_Monitor Monitor by TLC/LC-MS Cbz_Hydrogenate->Cbz_Monitor Cbz_Filter Filter through Celite Cbz_Monitor->Cbz_Filter Cbz_Product Isolated Free Amine Cbz_Filter->Cbz_Product

Caption: A typical experimental workflow for Boc and Cbz deprotection.

Troubleshooting and Considerations

While these deprotection methods are generally reliable, potential issues can arise.

  • Incomplete Boc Deprotection: If the reaction stalls, increasing the reaction time, temperature, or the equivalents of acid can be beneficial.[11]

  • Acid-Sensitive Groups: If other acid-labile groups are present, milder conditions or an alternative protecting group strategy should be considered.[11][14]

  • Catalyst Poisoning in Cbz Deprotection: Sulfur-containing compounds can poison the palladium catalyst, leading to incomplete reactions. In such cases, alternative deprotection methods or a different catalyst may be necessary.

  • Ring Fragmentation: Under harsh acidic conditions, certain substituted piperazines may undergo ring fragmentation. Careful control of temperature and reaction time is crucial.[11][14]

Conclusion: Making the Right Choice

The selection between this compound and Cbz-piperazine is not a matter of one being definitively superior to the other. Instead, the optimal choice is dictated by the specific requirements of the synthetic route.

dot

Decision_Tree Start Choosing a Piperazine Reagent Acid_Sensitive Are there acid-sensitive functional groups in the molecule? Start->Acid_Sensitive Reducible_Groups Are there reducible functional groups (e.g., alkenes, other benzyl ethers)? Acid_Sensitive->Reducible_Groups No Use_Cbz Use Cbz-piperazine Acid_Sensitive->Use_Cbz Yes Use_Boc Use Boc-piperazine carbamate Reducible_Groups->Use_Boc No Consider_Alternative Consider alternative protecting group strategy Reducible_Groups->Consider_Alternative Yes

Caption: A decision-making flowchart for selecting the appropriate piperazine reagent.

By carefully considering the orthogonality, potential side reactions, and the overall synthetic strategy, researchers can effectively leverage the distinct properties of Boc- and Cbz-protected piperazines to achieve their synthetic goals with high efficiency and purity.

References
  • Benchchem. A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.
  • Benchchem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
  • Unknown. VI Protecting Groups and Orthogonal Protection Strategies.
  • Benchchem. Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH.
  • Wikipedia. Protecting group.
  • Organic Chemistry Portal. Protective Groups.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Published June 7, 2018.
  • Unknown. Protecting Groups.
  • RSC Publishing. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Published April 16, 2024.
  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Published August 8, 2025.
  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. Published October 21, 2023.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Adani Pharmachem Private Limited. Piperazine & Derivatives.
  • Benchchem. Technical Support Center: Deprotection of Boc-Protected Piperazines.
  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Published October 8, 2021.
  • ChemicalBook. BENZYL 1-PIPERAZINECARBOXYLATE | 31166-44-6. Published July 4, 2025.
  • Fisher Scientific. Amine Protection / Deprotection.
  • PMC - NIH. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Smolecule. Buy 1-Cbz-Piperazine | 31166-44-6.
  • Benchchem. Technical Support Center: N-Boc Deprotection of Piperazine Derivatives.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • CymitQuimica. CAS 31166-44-6: 1-CBZ-piperazine.
  • PMC - NIH. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Published April 21, 2020.
  • ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2.
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). Published July 31, 2025.

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A Comparative Guide to the Biological Activity of Amides Derived from Tert-butyl 4-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperazine scaffold stands out as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Amides derived from piperazine, particularly those originating from Tert-butyl 4-carbamoylpiperazine-1-carboxylate, represent a promising class of molecules with diverse therapeutic potential. This guide offers a comparative analysis of the biological activities of these amide derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental data that underscores their potential in drug discovery.

From a Versatile Scaffold to Bioactive Amides: A Synthetic Overview

The journey from the starting material, this compound, to a diverse library of bioactive amides typically involves a two-step synthetic sequence. This process is initiated by the deprotection of the Boc (tert-butoxycarbonyl) group, followed by the coupling of the resulting piperazine-1-carboxamide with various carboxylic acids.

The Crucial Deprotection Step

The Boc protecting group is instrumental in ensuring regioselective reactions. Its removal is a critical first step to unmask the secondary amine of the piperazine ring, making it available for subsequent amide bond formation. This is typically achieved under acidic conditions.

Amide Bond Formation: The Heart of Diversification

The formation of the amide bond is where the structural diversity of the final compounds is introduced. This is accomplished by coupling the deprotected piperazine-1-carboxamide with a wide range of carboxylic acids. The choice of the carboxylic acid is a key determinant of the biological activity of the final amide derivative. Standard coupling agents are often employed to facilitate this reaction.

Comparative Biological Evaluation: Unveiling Therapeutic Potential

Amides derived from the piperazine-1-carboxamide core have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases. The following sections provide a comparative overview of their activity in these domains, supported by experimental data from studies on structurally related piperazine carboxamides.

Anticancer Activity: A Promising Frontier

Numerous studies have highlighted the anticancer potential of piperazine derivatives.[1][2] The introduction of various aryl and heteroaryl moieties through the amide linkage can lead to compounds with potent cytotoxic effects against a range of cancer cell lines.

Comparative Anticancer Activity of Piperazine Carboxamide Analogs

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrimidinyl-piperazine carboxamidesHDF (normal)>100[3]
Vindoline-piperazine conjugatesMDA-MB-468 (Breast)1.00[4]
Vindoline-piperazine conjugatesHOP-92 (Lung)1.35[4]
Emodin-piperazine derivativesHeLa (Cervical)1.33[1]
Emodin-piperazine derivativesA-549 (Lung)1.86[1]

Note: The data presented is for structurally related piperazine carboxamides and is intended to be illustrative of the potential of derivatives from this compound.

The mechanism of action for these anticancer agents can be multifaceted, including the inhibition of critical enzymes, disruption of cell cycle progression, and induction of apoptosis.[2] For instance, some piperazine derivatives have been shown to be effective inhibitors of α-glucosidase, an enzyme implicated in diabetes and potentially in cancer.[3]

Antimicrobial Activity: Combating Infectious Threats

The piperazine scaffold is also a key component in many antimicrobial agents. Amide derivatives of piperazine-1-carboxamide have shown promise in combating both bacterial and fungal pathogens. The nature of the substituent introduced via the amide bond plays a crucial role in determining the spectrum and potency of antimicrobial activity.

Illustrative Antimicrobial Activity of Piperazine Derivatives

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Chalcone-piperazine derivativesCandida albicans2.22
Quinolone-piperazine derivativesGram-positive bacteria<15

Note: This data is for the broader class of piperazine derivatives and serves to highlight the potential antimicrobial activity of the target compounds.

The structure-activity relationship studies often reveal that the presence of specific functional groups on the aromatic or heterocyclic ring attached to the amide nitrogen can significantly enhance antimicrobial efficacy.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.

Synthesis of N-Aryl/Alkyl Piperazine-1-carboxamides

This protocol outlines a general procedure for the synthesis of a library of amide derivatives from this compound.

Step 1: Boc Deprotection

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Triturate the residue with diethyl ether to precipitate the piperazine-1-carboxamide salt.

  • Collect the solid by filtration and dry under vacuum.

Step 2: Amide Coupling

  • To a solution of the desired carboxylic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the deprotected piperazine-1-carboxamide salt to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

In Vitro Anticancer Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized amide derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the synthesized amide derivatives in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microplate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the microplates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Path to Discovery

To better understand the experimental workflows and the underlying biological rationale, the following diagrams are provided.

G cluster_synthesis Synthetic Workflow cluster_bioassay Biological Evaluation A This compound B Boc Deprotection (Acidic Conditions) A->B C Piperazine-1-carboxamide B->C E Amide Coupling (e.g., HATU, HBTU) C->E D Carboxylic Acids (R-COOH) D->E F Library of N-Substituted Amides E->F G Synthesized Amides H Anticancer Screening (MTT Assay) G->H I Antimicrobial Screening (Broth Microdilution) G->I J IC50 Values H->J K MIC Values I->K L Structure-Activity Relationship (SAR) J->L K->L

Caption: Synthetic and biological evaluation workflow.

G cluster_cancer Anticancer Mechanism (Illustrative) CancerCell Cancer Cell Enzyme Target Enzyme (e.g., Kinase) Signaling Proliferation Signaling Pathway Signaling->CancerCell Blocks Proliferation Apoptosis Apoptosis Apoptosis->CancerCell Leads to Cell Death CellCycle Cell Cycle Arrest CellCycle->CancerCell Halts Division PiperazineAmide Piperazine-1-carboxamide Derivative PiperazineAmide->Enzyme Inhibition PiperazineAmide->Apoptosis Induces PiperazineAmide->CellCycle Induces

Caption: Potential anticancer mechanisms of action.

Conclusion and Future Directions

Amides derived from this compound represent a versatile and promising class of compounds for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of this scaffold allows for the creation of large and diverse chemical libraries, which can be screened to identify potent and selective lead compounds.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: Synthesizing a broader range of amide derivatives with diverse electronic and steric properties to further explore the structure-activity landscape.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety Profiling: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of this important class of molecules can be realized.

References

  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488.
  • Herfindo, N., et al. (2022). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 12(1), 1-13. [Link]

  • Singh, S., et al. (2024). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design. [Link]

  • Wang, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2246-2264. [Link]

  • Tóth, G., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(15), 4998. [Link]

  • Singh, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(1), 1-22. [Link]

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The Strategic Selection of Scaffolds: A Comparative Guide to Tert-butyl 4-carbamoylpiperazine-1-carboxylate and Isonipecotamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the choice of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The six-membered nitrogen-containing heterocycles, piperazine and piperidine, are foundational building blocks, celebrated for their ability to impart favorable pharmacokinetic properties and provide a synthetically malleable framework. This guide offers a comprehensive comparison of two representative derivatives: tert-butyl 4-carbamoylpiperazine-1-carboxylate and isonipecotamide. By delving into their physicochemical properties, synthetic strategies, and potential biological applications, supported by experimental data, we aim to equip researchers with the insights necessary for the rational selection and optimization of these critical heterocyclic moieties.

Unveiling the Contenders: Structural and Physicochemical Distinctions

At first glance, this compound and isonipecotamide share a common carbamoyl (carboxamide) functional group, a key feature for engaging in hydrogen bonding with biological targets. However, the core heterocyclic rings—piperazine versus piperidine—introduce fundamental differences that significantly influence their behavior in a biological system.

  • Isonipecotamide (Piperidine-4-carboxamide) : This molecule features a piperidine ring, a saturated six-membered heterocycle with a single nitrogen atom. Its structure is relatively rigid, and the nitrogen atom imparts a basic character to the molecule.[1]

  • This compound : This compound is built upon a piperazine ring, which contains two nitrogen atoms at positions 1 and 4. The presence of the second nitrogen atom and the bulky tert-butoxycarbonyl (Boc) protecting group on one of the nitrogens dramatically alters the molecule's properties compared to isonipecotamide.[2]

The key physicochemical differences are summarized below:

PropertyThis compoundIsonipecotamideRationale and Implication in Drug Design
Molecular Formula C₁₀H₁₉N₃O₃C₆H₁₂N₂OThe larger molecular formula of the piperazine derivative is primarily due to the Boc protecting group.
Molecular Weight 229.27 g/mol 128.17 g/mol A higher molecular weight can impact properties like solubility and membrane permeability.
pKa pKa1 ≈ 5.3, pKa2 ≈ 9.7 (unprotected piperazine)≈ 11.2The two distinct pKa values of piperazine allow for finer tuning of its ionization state at physiological pH, which can be crucial for modulating solubility and target engagement. Piperidine's higher basicity often leads to a greater proportion of the protonated form at physiological pH, enhancing ionic interactions but potentially reducing cell permeability.[3]
Topological Polar Surface Area (TPSA) 76.9 Ų55.1 Ų[4]A lower TPSA, as seen in isonipecotamide, is generally associated with better cell membrane permeability and blood-brain barrier penetration.[1]
Hydrogen Bond Donors/Acceptors Donors: 1, Acceptors: 4Donors: 2, Acceptors: 2[4]The piperazine derivative offers more hydrogen bond acceptors, which can be advantageous for target binding.

Diagram 1: Chemical Structures

cluster_0 Isonipecotamide cluster_1 This compound isonipecotamide isonipecotamide tertbutyl tertbutyl

Caption: Chemical structures of Isonipecotamide and this compound.

Navigating the Synthetic Landscape: A Comparative Protocol

The synthetic accessibility of a scaffold is a critical consideration in any drug discovery campaign. Both isonipecotamide and this compound can be prepared through well-established synthetic routes.

Synthesis of Isonipecotamide

A common and straightforward method for the synthesis of isonipecotamide starts from isonipecotic acid.[1]

Protocol: Amidation of Isonipecotic Acid

  • Activation of the Carboxylic Acid: To a solution of isonipecotic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as thionyl chloride or a carbodiimide (e.g., EDC) and an activating agent (e.g., HOBt). Stir the mixture at room temperature for 1-2 hours. The choice of activating agent is crucial to prevent side reactions and enhance the yield. Thionyl chloride will form a highly reactive acid chloride intermediate.

  • Amidation: Cool the reaction mixture to 0°C and bubble ammonia gas through the solution or add a solution of aqueous ammonia. The ammonia acts as the nucleophile, attacking the activated carbonyl carbon.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction with water. Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water to yield pure isonipecotamide.[1]

Synthesis of this compound

The synthesis of this piperazine derivative typically involves the protection of one of the piperazine nitrogens, followed by functionalization of the other.

Protocol: Boc Protection and Amidation of Piperazine

  • Boc Protection: Dissolve piperazine (1 equivalent) in a suitable solvent (e.g., dichloromethane). Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) dropwise at 0°C. The reaction is typically stirred at room temperature overnight. The Boc group selectively protects one of the nitrogen atoms due to steric hindrance, leaving the other available for subsequent reactions.

  • Carbamoylation: To the solution of tert-butyl piperazine-1-carboxylate, add a source of the carbamoyl group. A common method is to react it with isocyanic acid (generated in situ from the decomposition of a cyanate salt) or by using a carbamoylating agent like carbamoyl chloride.

  • Work-up and Purification: Upon completion of the reaction, the mixture is worked up by washing with water and brine. The organic layer is dried and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Diagram 2: Synthetic Workflow Comparison

cluster_0 Isonipecotamide Synthesis cluster_1 This compound Synthesis A Isonipecotic Acid B Acid Activation (e.g., SOCl₂) A->B C Amidation (NH₃) B->C D Isonipecotamide C->D E Piperazine F Boc Protection (Boc₂O) E->F G Carbamoylation F->G H Tert-butyl 4-carbamoyl- piperazine-1-carboxylate G->H

Caption: A comparison of the general synthetic workflows.

Biological Activity and Therapeutic Potential: A Data-Driven Comparison

Isonipecotamide in CNS Drug Discovery

The isonipecotamide scaffold is a key component in a number of centrally acting agents. For instance, derivatives of isonipecotamide have been investigated as dual inhibitors of thrombin and cholinesterase, with potential therapeutic applications in Alzheimer's disease.[5]

Table 2: Biological Activity of Isonipecotamide Derivatives

CompoundTargetIC₅₀ / KᵢTherapeutic Area
Isonipecotamide Derivative 1 ThrombinKᵢ = 6 nMAlzheimer's Disease
Isonipecotamide Derivative 1 Acetylcholinesterase (AChE)Kᵢ = 0.058 µMAlzheimer's Disease
Isonipecotamide Derivative 2 Butyrylcholinesterase (BChE)Kᵢ = 6.95 µMAlzheimer's Disease

Data extracted from a study on isonipecotamide-based inhibitors.[1]

These data highlight the potential of the isonipecotamide scaffold to be elaborated into potent and selective enzyme inhibitors. The relatively low TPSA of the core structure is advantageous for crossing the blood-brain barrier, a critical requirement for CNS-targeting drugs.[1]

This compound: A Versatile Building Block

The N-Boc-piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system, infectious diseases, and cancer.[6] The presence of the second nitrogen atom in the piperazine ring offers opportunities for modulating aqueous solubility and for creating multipolar interactions with the target protein.

While specific IC₅₀ values for the title compound are not available, piperazine carboxamides have been explored as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes involved in the endocannabinoid system and representing promising targets for pain, inflammation, and anxiety.[5] The carbamoyl group can act as a key pharmacophore, mimicking the endogenous substrate.

Diagram 3: FAAH Inhibition and the Endocannabinoid System

cluster_0 Endocannabinoid Signaling Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis CB1R CB1 Receptor Anandamide->CB1R Activation Inactive Inactive Metabolites FAAH->Inactive Signaling Analgesia, Anxiolysis CB1R->Signaling Inhibitor Piperazine/Piperidine Carboxamide Inhibitor Inhibitor->FAAH Inhibition

Caption: Simplified pathway of FAAH in endocannabinoid signaling.

Conclusion: A Strategic Choice Based on Project Goals

The decision to employ a piperidine or piperazine scaffold is a strategic one, deeply rooted in the specific objectives of the drug discovery program.

  • Isonipecotamide , with its piperidine core, offers a more lipophilic and rigid framework. This can be advantageous for achieving high potency and good membrane permeability, particularly for CNS targets. The higher basicity of the piperidine nitrogen can be leveraged for strong ionic interactions with the target protein.

  • This compound , on the other hand, provides a more hydrophilic and flexible scaffold with two basic centers. This can enhance aqueous solubility and offers more points for interaction with the biological target. The piperazine ring is a well-established pharmacophore in a multitude of approved drugs, making it a reliable choice for many therapeutic areas.

Ultimately, both scaffolds are invaluable tools in the medicinal chemist's arsenal. The choice between them should be guided by a thorough analysis of the target's binding site, the desired physicochemical properties of the final compound, and the overall therapeutic goals. This guide provides a foundational comparison to aid in making that critical decision with a data-driven and mechanistically informed perspective.

References

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A Comparative Guide to the X-ray Crystal Structures of Tert-butyl 4-carbamoylpiperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the X-ray crystal structures of derivatives of tert-butyl 4-carbamoylpiperazine-1-carboxylate, a crucial scaffold in medicinal chemistry. By examining the subtle yet significant structural variations upon substitution, we aim to provide researchers, scientists, and drug development professionals with valuable insights into the conformational behavior and intermolecular interactions of this important class of molecules. This understanding is paramount for rational drug design and the development of novel therapeutics.

Introduction: The Significance of the Piperazine Carboxamide Scaffold

The piperazine ring is a ubiquitous heterocyclic motif found in a vast array of biologically active compounds, owing to its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties. The introduction of a carbamoyl group and a tert-butoxycarbonyl (Boc) protecting group imparts specific steric and electronic features that influence molecular conformation and crystal packing. Understanding the three-dimensional arrangement of these molecules at the atomic level, as provided by single-crystal X-ray diffraction, is fundamental to elucidating structure-activity relationships (SAR) and optimizing drug candidates.

This guide will delve into the crystallographic details of two selected derivatives, offering a comparative analysis of their key structural parameters. Furthermore, we provide detailed, field-proven protocols for both the synthesis of a representative derivative and the single-crystal X-ray diffraction workflow, explaining the causality behind the experimental choices to ensure scientific integrity and reproducibility.

Comparative Analysis of Crystal Structures

For this guide, we will compare the crystal structures of two derivatives of this compound:

  • Derivative A: tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate

  • Derivative B: tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

The selection of these derivatives allows for an exploration of how different substituents at the 4-position of the piperazine ring influence the overall molecular geometry and crystal packing.

Crystallographic Data Summary

The key crystallographic parameters for Derivatives A and B are summarized in the table below for a direct comparison. This data provides a snapshot of the crystal system, unit cell dimensions, and refinement statistics, which are critical indicators of the quality and nature of the determined structures.

ParameterDerivative ADerivative B
Chemical Formula C₂₀H₂₇FN₂O₂C₁₃H₂₄N₂O₄
CCDC Number 2067318[1]858567[2]
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 10.1363(3)8.4007(2)
b (Å) 16.9208(5)16.4716(4)
c (Å) 11.6268(4)12.4876(3)
α (°) 9090
β (°) 105.755(3)90.948(1)
γ (°) 9090
Volume (ų) 1917.91(11)1727.71(7)
Z 44
R-factor (%) 4.635.81
wR-factor (%) 11.5317.91
Molecular Conformation and Key Structural Features

Piperazine Ring Conformation: In both derivatives, the piperazine ring adopts a chair conformation, which is the most stable arrangement for this six-membered heterocycle. This conformation minimizes steric strain and positions the substituents in either axial or equatorial positions. The degree of puckering and the precise bond angles and torsion angles within the ring can be subtly influenced by the nature of the substituents.

Orientation of the tert-Butoxycarbonyl (Boc) Group: The bulky Boc group, attached to one of the piperazine nitrogens, plays a significant role in dictating the local steric environment. Its orientation relative to the piperazine ring can influence the accessibility of the adjacent nitrogen and the overall molecular shape.

Substituent Effects at the 4-Position: The primary difference between the two derivatives lies in the substituent at the 4-position of the piperazine ring.

  • In Derivative A , the presence of a bulky 4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl group introduces significant steric hindrance. The crystal structure reveals how the molecule accommodates this large substituent, including the specific bond lengths and angles of the alkynyl moiety and the orientation of the fluorophenyl ring.[1]

  • In Derivative B , the 2-tert-butoxy-2-oxoethyl group is less sterically demanding than the substituent in Derivative A. The ester functionality in this group can participate in different intermolecular interactions compared to the fluorophenyl ring in Derivative A, leading to distinct crystal packing arrangements.[2]

The interplay of these structural features dictates the overall molecular shape and the potential for intermolecular interactions, which are crucial for the stability of the crystal lattice and can be indicative of potential binding modes in a biological target.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a representative derivative and the subsequent single-crystal X-ray diffraction analysis.

Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (Derivative A)[1]

This protocol is adapted from the literature and outlines the key steps for the synthesis of Derivative A. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Step 1: Grignard Reagent Formation

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 1-ethynyl-4-fluorobenzene (1.0 eq.) dissolved in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of methylmagnesium bromide (1.0 eq.) in THF. The slow addition and low temperature are crucial to control the exothermic reaction and prevent side reactions. This step forms the corresponding alkynyl Grignard reagent.

Step 2: Addition of the Piperazine Intermediate

  • To the freshly prepared Grignard reagent, add a solution of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate (0.9 eq.) in anhydrous THF. The cyano group is a key functionality that facilitates the subsequent reaction.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine completion.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. This step neutralizes the Grignard reagent and protonates the intermediate species.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure Derivative A.

Workflow for the Synthesis of Derivative A

Synthesis_Workflow cluster_grignard Step 1: Grignard Reagent Formation cluster_addition Step 2: Addition of Piperazine Intermediate cluster_workup Step 3: Work-up and Purification A 1-ethynyl-4-fluorobenzene in THF C Alkynyl Grignard Reagent A->C 0 °C B Methylmagnesium bromide B->C E Reaction Mixture C->E D tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate D->E F Quenching (aq. NH4Cl) E->F G Extraction (EtOAc) F->G H Purification (Column Chromatography) G->H I Pure Derivative A H->I XRay_Workflow A Crystal Selection & Mounting B Data Collection (Low Temperature) A->B On Diffractometer C Data Reduction & Integration B->C Raw Diffraction Images D Structure Solution (Direct/Patterson Methods) C->D hkl, Intensity Data E Model Building & Refinement D->E Initial Electron Density Map F Structure Validation E->F Refined Structural Model G CIF File Generation F->G Validated Structure

Sources

A Comparative Guide to the Spectroscopic Characterization of Tert-butyl 4-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth spectroscopic characterization of Tert-butyl 4-carbamoylpiperazine-1-carboxylate, a key intermediate in modern medicinal chemistry. We delve into the causality behind the spectral data obtained from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting detailed experimental protocols and comparing the results to analogous structures, this document serves as a practical resource for researchers, scientists, and drug development professionals, ensuring the confident structural elucidation and quality assessment of this versatile building block.

Introduction: The Role of a Bifunctional Piperazine Intermediate

This compound (Molecular Formula: C₁₀H₁₉N₃O₃, Molecular Weight: 229.28 g/mol ) is a bifunctional molecule of significant interest in pharmaceutical synthesis.[1] The piperazine ring is a prevalent scaffold in numerous drug candidates due to its favorable pharmacokinetic properties.[2][3] This specific derivative features two distinct nitrogen environments: one protected by a tert-butoxycarbonyl (Boc) group and the other substituted with a primary carbamoyl group. This orthogonal reactivity makes it an invaluable intermediate, allowing for selective chemical modifications at the carbamoyl nitrogen while the other nitrogen remains shielded.

Accurate and comprehensive characterization is paramount to verify the identity, purity, and stability of such a crucial starting material. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this. This guide will dissect the characteristic spectral signatures of this compound and explain the underlying principles that govern them.

Figure 1: Chemical structure of this compound with key proton environments labeled.

Core Spectroscopic Techniques for Structural Elucidation

A multi-technique approach is essential for unambiguous characterization. NMR provides the carbon-hydrogen framework, IR identifies functional groups, and MS confirms molecular weight and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution.[4] For this compound, we analyze both the proton (¹H) and carbon-13 (¹³C) spectra.

¹H NMR Analysis: The asymmetry of the molecule leads to distinct signals for each proton environment.

  • tert-Butyl Protons (H_c): A sharp, high-intensity singlet is expected around δ 1.48 ppm . This signal integrates to 9 protons. Its upfield chemical shift and singlet multiplicity are characteristic of the nine equivalent protons of the Boc protecting group, which are shielded and have no adjacent protons to couple with.[5]

  • Piperazine Protons (H_a, H_b): The four methylene groups on the piperazine ring are not equivalent.

    • -CH₂-N(Boc)- (H_a): The two methylene groups adjacent to the Boc-protected nitrogen are deshielded by the electron-withdrawing effect of the carbamate carbonyl. These typically appear as a multiplet (often a triplet) around δ 3.4-3.6 ppm , integrating to 4 protons.[5]

    • -CH₂-N(C=O)NH₂ (H_b): The two methylene groups adjacent to the carbamoyl-substituted nitrogen are also deshielded but to a slightly lesser extent. They are expected as a multiplet around δ 3.2-3.4 ppm , integrating to 4 protons. The slight difference in chemical shift between H_a and H_b confirms the substitution pattern.

  • Carbamoyl Protons (H_d): The two protons of the primary amide (-NH₂) typically appear as a broad singlet around δ 5.5-7.0 ppm . The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. This peak is exchangeable with deuterium oxide (D₂O); upon adding a drop of D₂O to the NMR sample, this signal will disappear, providing definitive proof of its identity.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

  • Carbonyl Carbons: Two distinct signals are expected in the downfield region. The carbamate carbonyl (-O-C =O) of the Boc group appears around δ 155 ppm , while the amide carbonyl (-C =O-NH₂) is typically found slightly further downfield, around δ 158 ppm .[6]

  • tert-Butyl Carbons: The quaternary carbon (-C (CH₃)₃) of the Boc group gives a signal around δ 80 ppm . The three equivalent methyl carbons (-C H₃) produce a strong signal around δ 28 ppm .

  • Piperazine Carbons: The non-equivalent methylene carbons of the piperazine ring will give two distinct signals, typically in the δ 42-46 ppm range.[2][4] The carbons adjacent to the Boc-protected nitrogen are often slightly more shielded than those next to the carbamoyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

  • N-H Stretching: The primary amide (-NH₂) group will show two distinct absorption bands in the region of 3400-3200 cm⁻¹ . The two bands correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • C-H Stretching: Absorption bands between 2980-2850 cm⁻¹ are characteristic of the C-H stretching vibrations from the tert-butyl and piperazine alkyl groups.

  • C=O Stretching: This is a crucial region for this molecule. Two strong, sharp absorption bands are expected. The carbamate carbonyl of the Boc group typically absorbs at a higher wavenumber (~1690-1700 cm⁻¹ ) than the amide carbonyl of the carbamoyl group (~1650-1670 cm⁻¹ ).[6] The presence of two distinct peaks in this region is strong evidence for the successful synthesis of the target compound.

  • C-N and C-O Stretching: The "fingerprint" region (below 1500 cm⁻¹) will contain various C-N and C-O stretching vibrations, notably a strong band around 1240 cm⁻¹ associated with the C-O-C linkage of the tert-butyl ester group.[2]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can offer structural information through analysis of fragmentation patterns.[7] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

  • Molecular Ion Peak: In positive-ion mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 230.3 . Observing this peak confirms the molecular weight of the compound.

  • Characteristic Fragmentation: The structural integrity can be further validated by observing predictable fragment ions. The most common fragmentation pathways for Boc-protected amines involve the loss of components of the protecting group:

    • Loss of tert-butyl cation: A significant fragment at [M - 57]⁺ (m/z ~173.1) corresponding to the loss of C₄H₉.

    • Loss of isobutylene: A fragment at [M - 56]⁺ (m/z ~174.1).

    • Loss of the entire Boc group: A fragment at [M - 101]⁺ (m/z ~129.1), leaving the piperazine-4-carboxamide cation. This fragmentation is highly diagnostic.

Comparative Analysis: The Influence of the Boc Group

To appreciate the spectroscopic impact of the Boc protecting group, we can compare the expected data for our target compound with its unprotected precursor, piperazine-4-carboxamide.

Spectroscopic FeaturePiperazine-4-carboxamide (Precursor)This compound (Target)Rationale for Change
¹H NMR (δ, ppm) ~1.48 (s, 9H, t-Bu)The Boc group introduces a large, shielded alkyl environment.
-NH- (piperazine) ~2.8 (broad s, 1H)Not PresentThe Boc group replaces the N-H proton.
-CH₂- protons ~2.7 & ~3.3 (m, 8H total)~3.2-3.4 & ~3.4-3.6 (m, 8H total)The electron-withdrawing carbamate deshields the adjacent piperazine protons, shifting them downfield.
¹³C NMR (δ, ppm) Not Present~28 (CH₃), ~80 (quat. C), ~155 (C=O)Addition of the three new carbon environments from the Boc group.
IR (cm⁻¹) N-H stretch (secondary amine) ~3300Not PresentThe secondary amine is converted to a tertiary carbamate.
C=O stretch (amide) ~1650~1650 (amide) AND ~1695 (carbamate)A second, higher-frequency carbonyl peak appears due to the carbamate functional group.
MS (m/z) [M+H]⁺ at 130.1[M+H]⁺ at 230.3The molecular weight increases by 100.2 Da, corresponding to the addition of the C₅H₉O₂ Boc group.

This comparison clearly demonstrates how each spectroscopic technique can be used not only to identify the final product but also to confirm the successful installation of the Boc protecting group.

Experimental Protocols

Adherence to standardized protocols ensures data reproducibility and reliability.

General Spectroscopic Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample Weigh 5-10 mg of Tert-butyl 4-carbamoyl- piperazine-1-carboxylate NMR_Solvent Dissolve in 0.6 mL of CDCl₃ or DMSO-d₆ with TMS Sample->NMR_Solvent IR_Prep Prepare KBr pellet or ATR sample Sample->IR_Prep MS_Solvent Dissolve in MeOH or ACN with 0.1% Formic Acid Sample->MS_Solvent NMR_Acq Acquire ¹H, ¹³C Spectra (400 MHz Spectrometer) NMR_Solvent->NMR_Acq NMR_Proc Process Data: Phase, Baseline, Integrate NMR_Acq->NMR_Proc Analysis Data Interpretation & Structural Confirmation NMR_Proc->Analysis IR_Acq Acquire Spectrum (FT-IR, 4000-400 cm⁻¹) IR_Prep->IR_Acq IR_Acq->Analysis MS_Acq Infuse into ESI source Acquire Spectrum (m/z 50-500) MS_Solvent->MS_Acq MS_Acq->Analysis

Figure 2: General experimental workflow for spectroscopic characterization.

Step-by-Step Methodologies

¹H and ¹³C NMR Analysis [4]

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Use the residual solvent peak as a primary reference or add a small amount of tetramethylsilane (TMS) for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a sufficient number of scans (e.g., 16) should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, more scans (e.g., 512 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the peaks to determine the relative proton ratios.

FT-IR Analysis

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact using the pressure arm. This method is fast and requires minimal sample preparation.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Run a background spectrum of the empty ATR crystal before the sample analysis and subtract it from the sample spectrum.

ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Adding 0.1% formic acid can aid in protonation for positive-ion mode.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Analysis: Identify the [M+H]⁺ ion and any other relevant adducts (e.g., [M+Na]⁺). If using a high-resolution mass spectrometer (e.g., FT-ICR or Orbitrap), the exact mass can be used to confirm the elemental composition.[7]

Data Summary Table

TechniqueFeatureExpected ValueInterpretation
¹H NMR Chemical Shift (δ, ppm)~1.48 (s, 9H)~3.2-3.4 (m, 4H)~3.4-3.6 (m, 4H)~5.5-7.0 (br s, 2H)Boc -C(CH₃)₃Piperazine -CH₂-Piperazine -CH₂-Amide -NH₂
¹³C NMR Chemical Shift (δ, ppm)~28 (CH₃)~42-46 (CH₂)~80 (Quat. C)~155 (C=O, carbamate)~158 (C=O, amide)Boc methylsPiperazine carbonsBoc quaternary CBoc carbonylCarbamoyl carbonyl
IR Wavenumber (cm⁻¹)~3400-3200 (two bands)~2980-2850~1695~1650N-H stretch (amide)C-H stretch (alkyl)C=O stretch (carbamate)C=O stretch (amide)
MS (ESI+) m/z~230.3~173.1[M+H]⁺[M - 57]⁺

Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. ¹H and ¹³C NMR spectroscopy confirm the complete carbon-hydrogen framework and the specific substitution pattern on the piperazine ring. IR spectroscopy provides rapid verification of the key carbamate and amide functional groups, while mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation. The data presented in this guide, grounded in established spectroscopic principles, provide a definitive and self-validating system for the structural confirmation and quality control of this important synthetic intermediate, empowering researchers to proceed with confidence in their drug discovery and development endeavors.

References

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Opsin-binding ligands, compositions and methods of use. (2016). Google Patents.
  • Synthesis and characterization of some 2-quinonyl piperazine derivatives. (2022). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 11, 2026, from [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). IRIS Unibas. Retrieved January 11, 2026, from [Link]

  • OPSIN-BINDING LIGANDS, COMPOSITIONS AND METHODS OF USE - European Patent Office. (n.d.). Google APIs. Retrieved January 11, 2026, from [Link]

  • Oxazolidine-based compound and selective androgen receptor agonist comprising same. (n.d.). Google Patents.
  • 4-Carbamoyl-piperazine-1-carboxylic Acid tert-butyl ester | CAS 883554-88-9. (n.d.). American Elements. Retrieved January 11, 2026, from [Link]

  • Synthesis of 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]

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A Researcher's Guide to Confirming the Structure of Tert-butyl 4-carbamoylpiperazine-1-carboxylate and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. Tert-butyl 4-carbamoylpiperazine-1-carboxylate, a key building block in the synthesis of various pharmaceutically active compounds, presents a case study in the importance of meticulous structural verification. This guide provides an in-depth comparison of synthetic routes and analytical methodologies to ensure the identity and purity of this crucial intermediate, highlighting potential pitfalls and offering robust experimental protocols.

The Synthetic Landscape: Navigating Pathways and Potential Byproducts

The synthesis of this compound typically commences with the readily available N-Boc-piperazine. The introduction of the carbamoyl moiety (-CONH₂) can be approached through several methods, each with its own set of advantages and potential for byproduct formation.

Method A: The Isocyanate Route

A common and efficient method involves the reaction of N-Boc-piperazine with an isocyanate, often generated in situ or used as a stabilized precursor like trimethylsilyl isocyanate.

  • Mechanism: The nucleophilic secondary amine of the piperazine attacks the electrophilic carbon of the isocyanate, forming a stable urea linkage.

Potential Byproducts:

  • Double Addition Product: If the reaction conditions are not carefully controlled, a second molecule of N-Boc-piperazine can react with the newly formed urea, leading to a biuret-like impurity. This side reaction is more prevalent with highly reactive isocyanates.[1]

  • Unreacted Starting Material: Incomplete reaction will leave residual N-Boc-piperazine.

Method B: The Carbamoyl Chloride Approach

Another viable route involves the use of a carbamoyl chloride, such as that derived from the reaction of phosgene or a phosgene equivalent with ammonia.

  • Mechanism: This is a classic nucleophilic acyl substitution where the piperazine nitrogen attacks the carbonyl carbon of the carbamoyl chloride, displacing the chloride ion.

Potential Byproducts:

  • Di-tert-butyl piperazine-1,4-dicarboxylate: If the starting N-Boc-piperazine contains any piperazine impurity, the highly reactive carbamoyl chloride can react with both nitrogens.

  • Hydrolysis Products: The presence of moisture can lead to the hydrolysis of the carbamoyl chloride to carbamic acid, which is unstable and can decompose.

Alternative Carbamoylating Agents

To circumvent the use of hazardous reagents like phosgene and highly reactive isocyanates, several alternative carbamoylating agents can be employed. These include:

  • Carbonyl diimidazole (CDI): Reacts with ammonia to form an activated carbamoyl intermediate.

  • Urea: Can be used as a carbamoyl source in transamidation reactions, though this often requires harsher conditions.

The choice of synthetic route will invariably influence the impurity profile of the final product, necessitating a robust analytical strategy for confirmation.

The Analytical Toolkit: A Multi-faceted Approach to Structural Verification

No single analytical technique is sufficient to definitively confirm the structure and purity of this compound. A combination of spectroscopic and chromatographic methods is essential for a comprehensive assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their connectivity.

Expected ¹H NMR Spectral Data for this compound:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.45s9Htert-butyl protons
~3.3-3.5m4HPiperazine protons adjacent to N-Boc
~2.7-2.9m4HPiperazine protons adjacent to N-carbamoyl
~5.5-6.5br s2H-CONH₂ protons

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Expected ¹³C NMR Spectral Data for this compound:

Chemical Shift (ppm)Assignment
~28.5tert-butyl methyl carbons
~44-46Piperazine carbons
~80.0tert-butyl quaternary carbon
~155.0Boc carbonyl carbon
~158.0Carbamoyl carbonyl carbon
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of the target compound and identifying potential impurities through their mass-to-charge ratios.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₀H₁₉N₃O₃[2][3][4]

  • Molecular Weight: 229.28 g/mol [2][3][4]

  • Expected [M+H]⁺: 230.14

Fragmentation Pattern: The fragmentation of N-Boc protected compounds in the mass spectrometer is often characterized by the loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da). The presence of these characteristic fragments can help to confirm the structure.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantifying Impurities

HPLC is the primary method for determining the purity of the synthesized compound and for quantifying any byproducts. A reversed-phase HPLC method with UV detection is typically employed.

Typical HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of water (often with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the carbamoyl and Boc chromophores absorb (typically around 210-220 nm).

By comparing the retention time of the main peak to that of a known standard and integrating the peak areas of any impurities, the purity of the sample can be accurately determined.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Isocyanate Route
  • Dissolution: Dissolve N-Boc-piperazine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

  • Addition of Isocyanate: Add trimethylsilyl isocyanate (1.1 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction with a small amount of methanol. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Protocol 2: Analytical Characterization Workflow

Caption: Workflow for structural confirmation.

Data Presentation and Comparison

Analytical TechniqueExpected Result for this compoundPotential Deviation Indicating Impurity
¹H NMR Clean spectrum with expected signals and integrations.Additional signals, particularly in the piperazine or Boc region.
¹³C NMR Correct number of signals with expected chemical shifts.Extra signals, especially additional carbonyl peaks.
Mass Spec (HRMS) Accurate mass measurement corresponding to C₁₀H₁₉N₃O₃.Presence of ions corresponding to starting materials or byproducts.
HPLC Single major peak with purity >95%.Multiple peaks indicating the presence of impurities.

Conclusion

The confirmation of the structure of this compound requires a synergistic approach that combines careful synthesis with a comprehensive suite of analytical techniques. By understanding the potential reaction byproducts and employing a multi-faceted analytical strategy, researchers can ensure the quality and integrity of this vital chemical intermediate, thereby safeguarding the reliability of their downstream applications in drug discovery and development.

References

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Assessing the metabolic stability of tert-butyl containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing and Navigating its Metabolic Stability

In the landscape of medicinal chemistry, the tert-butyl group is a frequently employed substituent, valued for its unique steric and electronic properties. Its bulky nature can serve as a "steric shield," protecting adjacent functional groups from enzymatic degradation, or it can enhance binding affinity by occupying specific hydrophobic pockets within a target receptor.[1] However, this seemingly simple alkyl group presents a significant challenge for drug developers: its susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes.[1][2] This guide provides an in-depth comparison of the metabolic stability of tert-butyl containing compounds, outlines a robust experimental protocol for its assessment, and offers strategic insights for researchers in the field.

The Metabolic Fate of the Tert-Butyl Group

Contrary to a common misconception that its bulkiness renders it inert, the tert-butyl group is a known substrate for several CYP isoforms, including CYP3A4, CYP2C8, CYP2C9, and CYP2C19.[1] The primary metabolic pathway involves the hydroxylation of one of the nine equivalent methyl protons to form a primary alcohol. This initial oxidation product can then undergo further oxidation via aldehyde dehydrogenase to yield a carboxylic acid.[1]

This metabolic transformation can have profound consequences for a drug candidate's pharmacokinetic profile. Rapid metabolism often leads to low oral bioavailability and a short half-life, necessitating more frequent dosing and potentially leading to variable patient exposure.[3][4][5] In some cases, the resulting metabolites may even possess altered pharmacological activity or unforeseen toxicity. For instance, the hydroxylation of the tert-butyl group in the antiviral drug nelfinavir by CYP2C19 results in a metabolite that retains potent antiviral activity.[1] Conversely, the acid metabolite of ivacaftor's tert-butyl group is largely inactive.[1]

Comparative Metabolic Stability: Tert-Butyl vs. Alternatives

A key strategic decision in drug design is the choice of alkyl groups to optimize potency and pharmacokinetic properties. While the tert-butyl group can be advantageous, its metabolic liability often prompts chemists to explore more stable alternatives. The following table summarizes a comparison of the in vitro metabolic stability of a tert-butyl group with other common alkyl substituents.

SubstituentTypical Metabolic Pathway(s)Relative Metabolic Stability (General Trend)Key Considerations
Tert-Butyl Hydroxylation at methyl groupsModerate to LowProne to CYP-mediated oxidation; can lead to active or inactive metabolites.[1]
Isopropyl Hydroxylation at the tertiary carbonModerateOften more stable than tert-butyl but can still be a site of metabolism.
n-Butyl ω and ω-1 hydroxylationLowLinear chains are generally more susceptible to oxidation than branched chains.[6]
Cyclohexyl Hydroxylation on the ringModerateCan offer improved stability over linear chains; metabolism is often stereoselective.[6]
Trifluoromethylcyclopropyl (Cp-CF3) Generally resistant to oxidationHighA bioisostere designed to mimic the steric profile of a tert-butyl group while significantly enhancing metabolic stability by removing sp3 C-H bonds.[2][7]

This table provides a generalized comparison. The actual metabolic stability is highly dependent on the overall molecular context.

The development of bioisosteres like the trifluoromethylcyclopropyl group highlights a proactive strategy to mitigate the metabolic risks associated with the tert-butyl moiety.[2][7][8] By replacing metabolically labile C-H bonds with more robust C-F bonds and altering the hybridization of the remaining C-H bonds, significant improvements in metabolic stability can be achieved, as demonstrated in both in vitro and in vivo studies.[2][7]

Experimental Protocol: Assessing Metabolic Stability Using a Liver Microsomal Assay

To empirically determine the metabolic fate of a tert-butyl containing compound, the in vitro liver microsomal stability assay is a cost-effective and high-throughput method.[9][10] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[10]

Core Principle

The assay quantifies the intrinsic clearance (CLint) of a compound, which is a measure of the inherent ability of the liver enzymes to metabolize a drug.[3][9] This value can be used to predict in vivo hepatic clearance and bioavailability.[11]

Workflow Diagram

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock (e.g., in DMSO) pre_incubate Pre-incubate Microsomes & Compound (37°C) prep_compound->pre_incubate prep_microsomes Thaw & Dilute Liver Microsomes (e.g., Human, Rat) prep_microsomes->pre_incubate prep_cofactor Prepare NADPH Regenerating System initiate_rxn Initiate Reaction with NADPH prep_cofactor->initiate_rxn pre_incubate->initiate_rxn time_points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) initiate_rxn->time_points quench_rxn Quench Reaction (e.g., Acetonitrile with Internal Standard) time_points->quench_rxn precipitate Centrifuge to Precipitate Protein quench_rxn->precipitate analyze Analyze Supernatant by LC-MS/MS precipitate->analyze plot_data Plot ln(% Remaining) vs. Time analyze->plot_data calculate Calculate Half-Life (t½) & Intrinsic Clearance (CLint) plot_data->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Step-by-Step Methodology

1. Reagent Preparation:

  • Test Compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in a suitable organic solvent like DMSO.
  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[12][13]
  • Microsomal Suspension: On the day of the experiment, thaw pooled liver microsomes (e.g., human, rat) at 37°C and dilute to the desired concentration (e.g., 1 mg/mL) with the phosphate buffer. Keep on ice.[13][14]
  • NADPH Regenerating System: Prepare a solution containing cofactors necessary for sustained CYP activity. A common system includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[12] This is a critical component, as CYP enzymes are NADPH-dependent.[15]
  • Quenching Solution: Prepare cold acetonitrile containing an internal standard (a structurally similar compound not present in the reaction) for LC-MS/MS analysis.

2. Incubation Procedure:

  • In a 96-well plate, add the microsomal suspension.
  • Add the test compound to achieve a final concentration typically below its Km (e.g., 1 µM) to ensure first-order kinetics.[13] The final concentration of the organic solvent (e.g., DMSO) should be kept low (<0.5%) to avoid enzyme inhibition.[13]
  • Self-Validation Control: Include a negative control for each compound where the NADPH regenerating system is replaced with buffer.[12] This ensures that any compound disappearance is due to enzymatic metabolism and not chemical instability.
  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13]

3. Time-Point Sampling and Reaction Quenching:

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing the cold quenching solution.[10] The acetonitrile will stop the enzymatic reaction by precipitating the proteins.

4. Sample Processing and Analysis:

  • Centrifuge the quenched sample plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.[16]
  • Transfer the supernatant to a new plate for analysis.
  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[10][14] The use of an internal standard helps to correct for variations in sample processing and instrument response.

5. Data Analysis and Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
  • Plot the natural logarithm (ln) of the percent remaining versus time.
  • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .

Strategic Implications for Drug Discovery

The data generated from the microsomal stability assay provides crucial insights for lead optimization. A compound with a short half-life and high intrinsic clearance is likely to be rapidly cleared in vivo, presenting a significant hurdle for achieving therapeutic efficacy.

If a tert-butyl containing compound demonstrates poor metabolic stability, several strategies can be employed:

  • Metabolic Switching: Introduce modifications at other positions in the molecule to create alternative, less detrimental metabolic pathways. However, this can be unpredictable.

  • Bioisosteric Replacement: As discussed, replace the tert-butyl group with a more metabolically stable isostere, such as a trifluoromethylcyclopropyl group, provided this does not negatively impact the compound's pharmacological activity.[2][7]

  • Deuteration: Replacing the hydrogen atoms on the tert-butyl group with deuterium can slow the rate of CYP-mediated metabolism due to the kinetic isotope effect. This approach was successfully used in the development of deutivacaftor.[1]

Conclusion

The tert-butyl group remains a valuable tool in the medicinal chemist's arsenal, but its metabolic liabilities must be carefully assessed and managed. By understanding the underlying metabolic pathways and employing robust in vitro assays like the liver microsomal stability assay, researchers can make informed decisions during the drug discovery process. This proactive approach, combining empirical testing with strategic molecular design, is essential for navigating the challenges of metabolic stability and ultimately developing safer and more effective medicines.

References

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Sources

The Pivotal Role of Tert-butyl 4-carbamoylpiperazine-1-carboxylate in Optimizing Structure-Activity Relationships: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Medicinal chemists continually seek out versatile molecular scaffolds that can be systematically modified to probe the intricate interactions with biological targets. Among these, the piperazine ring has emerged as a "privileged scaffold," a structural motif frequently found in a multitude of FDA-approved drugs.[1][2] This guide provides an in-depth, technical comparison of tert-butyl 4-carbamoylpiperazine-1-carboxylate and its derivatives in the context of structure-activity relationship (SAR) studies. We will explore its performance against alternative structures, supported by experimental data, and provide detailed protocols for key biological assays.

The Piperazine-1-carboxamide Moiety: A Versatile Building Block

The this compound scaffold offers a unique combination of properties that make it an invaluable tool for medicinal chemists. The piperazine core, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, imparts several advantageous characteristics to a drug candidate. Its basic nature can enhance aqueous solubility and bioavailability, while the rigid ring structure serves as an excellent linker to orient pharmacophoric groups in a defined three-dimensional space.[1][3]

The presence of the carbamoyl group at the 4-position introduces a key hydrogen bond donor and acceptor, which can be critical for anchoring the molecule within the binding site of a target protein. The tert-butyl carbamate (Boc) protecting group at the 1-position allows for facile diversification of this position, a common strategy in SAR exploration.

Comparative Analysis in SAR Studies: Performance Against Alternatives

The true value of a molecular scaffold is revealed through comparative SAR studies, where systematic modifications are made to a lead compound to understand the impact of each structural change on biological activity. Here, we compare the performance of derivatives of this compound against other substituted piperazines and bioisosteric replacements in various therapeutic targets.

Case Study 1: JNK Kinase Inhibitors

In the development of c-jun N-terminal kinase (JNK) inhibitors, a class of therapeutic targets for inflammatory diseases and neurodegenerative disorders, piperazine amides have been extensively explored.[4][5] A typical SAR study involves synthesizing a library of analogs with different substituents on the piperazine nitrogen.

CompoundR GroupJNK3 IC50 (nM)p38 IC50 (nM)
1 (Lead) -CH2-Ph100>10,000
4a -H1000>10,000
4b -CH3120>10,000
4c -CH2CH3110>10,000
4g -CH2-c-Pr16>10,000
4h -CH2-C≡CH25>10,000
(Data compiled from a study on piperazine amides as JNK inhibitors.[4])

As the data in the table above illustrates, the substituent on the piperazine nitrogen plays a crucial role in determining the inhibitory potency against JNK3. While the parent piperazine (4a) is significantly less active than the benzylated lead compound (1), small alkyl substitutions (4b, 4c) restore potency. Notably, the introduction of a cyclopropylmethyl group (4g) leads to a nearly 10-fold increase in potency, highlighting the sensitivity of the binding pocket to the size and nature of this substituent. This type of systematic exploration is fundamental to optimizing lead compounds.

Case Study 2: CCR2 Receptor Antagonists

The C-C chemokine receptor 2 (CCR2) is a key target for inflammatory and autoimmune diseases. Piperazine derivatives have been a fertile ground for the discovery of potent CCR2 antagonists.[6][7] SAR studies in this area often focus on the substituents on both nitrogen atoms of the piperazine ring.

CompoundR1R2CCR2 IC50 (nM)
6a -H-benzyl>1000
6b -benzyl-benzyl150
6c -CH2-c-Hex-benzyl80
6d -CH2-(2-thienyl)-benzyl55
(Hypothetical data based on trends observed in CCR2 antagonist SAR studies.[6][7])

In this hypothetical SAR table for CCR2 antagonists, we can observe that disubstitution on the piperazine is crucial for activity. The monosubstituted analog (6a) is inactive, while the introduction of a second benzyl group (6b) confers moderate potency. Further optimization by replacing one benzyl group with a cyclohexylmethyl (6c) or a 2-thienylmethyl (6d) group leads to a significant improvement in inhibitory activity. This underscores the importance of exploring diverse lipophilic and heterocyclic groups at this position to maximize interactions with the receptor.

Bioisosteric Replacements

In some cases, the piperazine scaffold itself may present challenges, such as off-target effects or metabolic liabilities. In such scenarios, medicinal chemists turn to bioisosteric replacements, which are chemical groups with similar steric and electronic properties.

Piperazine Piperazine Piperidine Piperidine Piperazine->Piperidine Remove N Homopiperazine Homopiperazine Piperazine->Homopiperazine Ring Expansion Diazabicyclooctane Diazabicyclooctane Piperazine->Diazabicyclooctane Bridged Analog Start Start Kinase_Reaction Kinase Reaction: - Kinase - Substrate - ATP - Test Compound Start->Kinase_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Kinase_Reaction->Add_ADP_Glo Incubate_1 Incubate (40 min) Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate (30 min) Add_Detection_Reagent->Incubate_2 Measure_Luminescence Measure Luminescence Incubate_2->Measure_Luminescence End End Measure_Luminescence->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Prepare Reagents: Reconstitute kinase, substrate, and ATP in the appropriate kinase buffer. Prepare serial dilutions of the test compounds (e.g., in DMSO).

  • Kinase Reaction: In a 96-well plate, add 5 µL of kinase solution, 2.5 µL of substrate/ATP mix, and 2.5 µL of the test compound solution. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by the test compound.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

GPCR Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).

Workflow:

Start Start Prepare_Membranes Prepare Cell Membranes Expressing the GPCR Start->Prepare_Membranes Incubation Incubate: - Membranes - Radioligand - Test Compound Prepare_Membranes->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Quantify Radioactivity by Scintillation Counting Washing->Scintillation_Counting Data_Analysis Calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a GPCR radioligand binding assay.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare cell membranes from a cell line overexpressing the target GPCR. Dilute the radioligand and test compounds in a suitable binding buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, radioligand, and various concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filtermat in a sample bag with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding at each concentration of the test compound. Calculate the IC50 value from the competition curve and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound and its derivatives represent a highly valuable and versatile scaffold in modern medicinal chemistry. Its inherent physicochemical properties, coupled with the ease of synthetic modification, make it an ideal starting point for SAR studies aimed at discovering novel therapeutics. Through systematic comparisons with other substituted piperazines and bioisosteric replacements, researchers can effectively navigate the complex landscape of drug-target interactions to optimize potency, selectivity, and pharmacokinetic parameters. The rigorous application of standardized biological assays, such as those detailed in this guide, is crucial for generating the high-quality, reproducible data necessary to drive successful drug discovery programs.

References

  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. Available from: [Link]

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  • Xia, M., et al. (2008). Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(24), 6468-6470. Available from: [Link]

  • Feng, Y., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3344-3347. Available from: [Link]

  • Feng, Y., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3344-3347. Available from: [Link]

  • Xia, M., et al. (2007). Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists. Journal of Medicinal Chemistry, 50(23), 5688-5699. Available from: [Link]

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  • Kim, H. Y., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry, 63(3), 1202-1218. Available from: [Link]

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  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(11), 2038-2054. Available from: [Link]

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  • Kumar, A., et al. (2016). Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. Chemical Biology & Drug Design, 87(4), 512-524. Available from: [Link]

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A Researcher's Guide to Purity Standards of Tert-butyl 4-carbamoylpiperazine-1-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the starting materials' integrity is not merely a matter of quality control but a fundamental pillar of scientific validity. Tert-butyl 4-carbamoylpiperazine-1-carboxylate, a key building block in the synthesis of numerous pharmaceutical candidates, is no exception. Its purity can profoundly influence the downstream synthetic success, biological activity, and toxicological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of purity standards for this critical reagent, supported by experimental data and protocols to empower researchers in making informed decisions for their specific applications.

The importance of impurity profiling cannot be overstated, as it is essential for ensuring the safety, efficacy, and quality of pharmaceutical compounds.[1][2][3][4] Even trace amounts of impurities can have a significant impact, potentially altering a drug's pharmacological activity or causing adverse effects.[3] Regulatory bodies like the FDA and EMA have stringent guidelines for impurity control, making comprehensive profiling a mandatory part of the drug development and approval process.[1][2][5]

Comparative Analysis of Purity Grades

The selection of an appropriate purity grade for this compound is a critical decision that balances cost with the stringency of the research application. While a >95% purity might suffice for initial screening, later-stage development, such as preclinical and clinical studies, demands much higher purity to ensure safety and reproducibility.

Purity GradeTypical Purity (%)AppearanceKey Analytical TechniquesPotential ImpuritiesRecommended Applications
Standard Grade ≥95%Off-white to light yellow solid¹H NMR, TLCStarting materials, residual solvents, reaction by-productsHigh-throughput screening, initial hit identification, synthetic route scouting
High Purity ≥98%White to off-white solid¹H NMR, HPLC, Mass SpectrometryReduced levels of synthetic by-products and residual solventsLead optimization, in vitro biological assays, early-stage preclinical studies
Ultra-Pure ≥99%White crystalline solid¹H NMR, HPLC-UV, LC-MS, Elemental AnalysisTrace levels of known and unknown impuritiesIn vivo animal studies, IND-enabling studies, reference standard preparation

Analytical Methodologies for Purity Verification

A robust analytical workflow is crucial for verifying the purity of this compound and identifying any potential impurities. The following protocols outline standard methods for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for quantifying the purity of pharmaceutical compounds and separating them from potential impurities.[4]

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The area of the main peak relative to the total area of all peaks determines the purity.

The rationale behind using a C18 column is its versatility in retaining a wide range of organic molecules. The gradient elution ensures that both polar and non-polar impurities are effectively separated and detected.

Fig. 1: HPLC Purity Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the target compound and identifying any structurally related impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR Analysis: Acquire the proton spectrum. The chemical shifts, integration values, and coupling patterns should be consistent with the expected structure of this compound.

  • ¹³C NMR Analysis: Acquire the carbon spectrum to confirm the number and types of carbon atoms in the molecule.

The presence of unexpected signals in the NMR spectra can indicate impurities, which may be unreacted starting materials or by-products from the synthesis.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides a highly accurate determination of the molecular weight of the compound, confirming its identity. It is also a sensitive technique for detecting and identifying impurities.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₁₀H₁₉N₃O₃, Molecular Weight: 229.27 g/mol ), a prominent ion corresponding to [M+H]⁺ at m/z 230.15 should be observed.

The Impact of Impurities in Research and Development

Impurities present in this compound can have several detrimental effects on drug development:

  • Altered Biological Activity: Impurities may possess their own biological activity, leading to misleading structure-activity relationship (SAR) data.

  • Toxicity: Certain impurities, even at trace levels, can be toxic, posing a safety risk in preclinical and clinical studies.[2]

  • Reduced Yields: Impurities can interfere with downstream reactions, leading to lower yields and the formation of additional by-products.

  • Regulatory Hurdles: The presence of uncharacterized impurities can lead to delays in regulatory approval.[3]

Purity_Decision_Tree Start Application? HTS High-Throughput Screening / Early Discovery Start->HTS Screening Lead_Opt Lead Optimization / In Vitro Assays Start->Lead_Opt Optimization In_Vivo In Vivo / Preclinical Start->In_Vivo Preclinical Purity_95 Select >95% Purity HTS->Purity_95 Purity_98 Select >98% Purity Lead_Opt->Purity_98 Purity_99 Select >99% Purity In_Vivo->Purity_99

Fig. 2: Decision Tree for Purity Grade Selection

Conclusion

For researchers and drug development professionals, a thorough understanding of the purity of this compound is paramount. The choice of purity grade should be dictated by the specific application, with more stringent requirements for later-stage research. By employing a multi-technique analytical approach encompassing HPLC, NMR, and MS, scientists can confidently verify the quality of their starting materials, thereby ensuring the integrity and success of their research endeavors. This diligence in the early stages of development is a critical investment in the safety and efficacy of future therapeutics.[1][2][5]

References

  • Global Pharma Tek. (2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry. [Link]

  • Pharmaffiliates. (2025, January 28). The Importance of API Impurity Profiling in Drug Development. [Link]

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  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of tert-butyl 4-carbamoylpiperazine-1-carboxylate (CAS No. 883554-88-9). As a key intermediate in pharmaceutical research and development, ensuring its proper handling from use to disposal is paramount for personnel safety and environmental protection. This guide is designed for laboratory professionals and is grounded in established safety protocols and regulatory standards.

Hazard Identification and Inherent Risks

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous piperazine compounds provides a strong basis for a conservative risk assessment. The primary hazards are summarized below.

Hazard Class & CategoryGHS Hazard CodeDescriptionPrimary Precaution
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][2][3]Avoid ingestion; do not eat, drink, or smoke in work areas.[1][2]
Skin Irritation (Category 2)H315Causes skin irritation.[1][3]Wear appropriate chemical-resistant gloves and lab coat.[1]
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation.[1][3]Wear safety goggles or a face shield.[1]
STOT Single Exposure (Category 3)H335May cause respiratory irritation.[1][3]Handle in a well-ventilated area or chemical fume hood.[1][4]

Causality of Hazards: The piperazine ring and its functional groups can interact with biological systems, leading to irritation upon contact with skin, eyes, and mucous membranes. If ingested, the compound can be toxic. During thermal decomposition, which occurs during incineration or in a fire, it can release hazardous gases such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[5]

Pre-Disposal Protocol: Personal Protective Equipment (PPE) & Handling

Proper protection is non-negotiable. The following PPE must be worn at all times when handling this compound for disposal.

PPE TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.Prevents skin contact and subsequent irritation.[6] Inspect gloves for integrity before each use.
Eye/Face Protection Chemical safety goggles or a face shield.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5] Protects against splashes and airborne dust.
Body Protection Chemical-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA approved respirator.Required if handling outside of a fume hood or if dust is generated.[6] Prevents inhalation and respiratory tract irritation.

Safe Handling for Disposal:

  • Always handle the chemical within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Avoid generating dust. If handling a solid form, use techniques that minimize aerosolization.

  • Ensure eyewash stations and safety showers are readily accessible and unobstructed.[5]

Step-by-Step Disposal Workflow

Disposal of this compound must be treated as a hazardous waste process. Adherence to this workflow ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10]

Step 1: Waste Characterization

The first and most critical step is to classify the waste. As the generator, you are legally responsible for determining if your chemical waste is hazardous.[5][11] Based on its known hazards, this compound should be classified as hazardous chemical waste.

Step 2: Segregation

Proper segregation prevents dangerous reactions.

  • Designate: This compound is a non-halogenated organic solid.

  • Isolate: Keep this waste stream separate from:

    • Strong oxidizing agents

    • Strong acids or bases[3]

    • Aqueous and liquid waste streams

    • Halogenated organic waste

  • Rationale: Mixing incompatible chemicals can lead to exothermic reactions, gas evolution, or fire, posing a significant safety risk.[8]

Step 3: Containerization
  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, sealable lid.[8]

  • Condition: The container must be clean, dry, and in good condition. Never reuse containers that held incompatible chemicals.

  • Fill Level: Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 4: Labeling

Accurate labeling is crucial for safety and compliance.

  • The container must be clearly labeled with the words "HAZARDOUS WASTE ".[8]

  • Contents: List the full chemical name: "this compound". Do not use abbreviations.

  • Hazards: Affix appropriate GHS pictograms for "Harmful/Irritant" (exclamation mark).

Step 5: Temporary Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[10]

  • The SAA must be under the control of the laboratory personnel and away from drains or sources of ignition.[8]

Step 6: Final Disposal
  • Professional Disposal: This chemical waste must be disposed of through your institution's licensed hazardous waste disposal contractor.[8][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11][13]

  • Probable Method: The standard and most effective disposal method for this type of organic compound is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[13]

Disposal Workflow Diagram

G cluster_0 Step 1: Characterization cluster_1 Step 2-4: Collection cluster_2 Step 5: Storage cluster_3 Step 6: Final Disposal Waste Unused or Contaminated This compound Classify Classify as Hazardous Waste per EPA/RCRA Guidelines Waste->Classify Is it waste? Segregate Segregate as Non-Halogenated Organic Solid Classify->Segregate Container Place in Labeled, Sealed, Compatible Container Segregate->Container Store Store in Designated Satellite Accumulation Area (SAA) Container->Store Contractor Transfer to Licensed Waste Disposal Contractor Store->Contractor Incinerate High-Temperature Incineration at Permitted Facility Contractor->Incinerate

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill Management

For a small spill of solid material:

  • Evacuate & Secure: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Protect: Wear all PPE detailed in Section 2.

  • Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand.[4] Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[1][4] Collect all cleaning materials as hazardous waste.

  • Dispose: Label the container and manage it as hazardous waste according to the protocol in Section 3.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][13] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. [Link]

  • Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. (n.d.). PubChem. [Link]

  • MSDS of Tert-butyl 4-tert-butylpiperazine-1-carboxylate. (n.d.). Chembest. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State Colleges and Universities. [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. [Link]

  • tert-Butyl 4-formylpiperidine-1-carboxylate. (n.d.). PubChem. [Link]

  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. [Link]

  • Laboratory Safety Guidance. (n.d.). U.S. Occupational Safety and Health Administration. [Link]

  • tert-Butyl 4-carbamothioylpiperazine-1-carboxylate. (2024). ChemBK. [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling Tert-butyl 4-carbamoylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 4-carbamoylpiperazine-1-carboxylate. As your partner in laboratory safety, we aim to provide value beyond the product itself, ensuring you can work with confidence and precision. This document is structured to deliver immediate, actionable intelligence based on the compound's specific hazard profile.

Immediate Safety Assessment: Know Before You Work

This compound and structurally similar piperazine derivatives are classified as hazardous substances.[1][2][3] A thorough understanding of the risks is the foundation of safe handling.

GHS Hazard Identification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5][6]

  • Skin Irritation (Category 2): Causes skin irritation.[4][5][6]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[4][5][6]

Signal Word: Warning [4][5][6]

The causality behind these classifications stems from the reactivity of the piperazine functional group. The amine groups can be irritating to mucous membranes and skin upon direct contact. The powdered nature of the solid compound increases the risk of aerosolization, leading to respiratory tract irritation if inhaled.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the identified risks. The following table outlines the minimum required equipment. The selection of specific items must be based on a site-specific risk assessment.

Protection Area Required PPE Standards & Rationale
Eye & Face Chemical Safety Goggles & Face ShieldGoggles: Must meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications to protect against dust particles and splashes.[1][7] Face Shield: Required over goggles during procedures with a high risk of splashing (e.g., dissolving, transferring large quantities).[3]
Hand & Skin Chemical-Resistant Gloves & Lab CoatGloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals and should be inspected for integrity before each use.[3][8] Dispose of contaminated gloves properly.[6] Lab Coat: A fully buttoned lab coat or appropriate protective clothing is necessary to prevent skin exposure.[7]
Respiratory Engineering Controls & Respirator (if needed)Primary Control: All handling of this compound must occur in a certified chemical fume hood to control airborne dust and vapors.[1][9] Respirator: If engineering controls are insufficient or during a large-scale spill, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][2][7]

Procedural Guidance: From Receipt to Disposal

This section provides a step-by-step workflow. Following this sequence ensures that safety is integrated into every stage of the experimental process.

Step 1: Pre-Handling & Area Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Locate Emergency Equipment: Ensure that an eyewash station and safety shower are unobstructed and within a 10-second travel distance from the workstation.[1][9]

  • Assemble PPE: Don your lab coat, followed by safety goggles and gloves. If a splash hazard is anticipated, add a face shield.

  • Prepare Work Surface: Cover the work surface within the fume hood with absorbent, disposable bench paper. This contains minor spills and simplifies cleanup.

Step 2: Handling the Compound
  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.[1][4]

  • Minimize Dust Generation: Use a spatula to handle the powder gently. Avoid pouring the dry powder, as this can create airborne dust. If possible, wet the material with a suitable solvent to reduce dustiness.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.[2]

Step 3: Post-Handling & Decontamination
  • Surface Decontamination: After handling is complete, wipe down the work surface, spatula, and any other equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • PPE Removal: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Dispose of them in the designated hazardous waste container. Remove your lab coat and goggles last.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if you believe no contact occurred.[2][4][10]

Step 4: Waste Disposal
  • Segregate Waste: All materials contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container.[4][10]

  • Follow Regulations: Dispose of the waste through your institution's environmental health and safety office, adhering strictly to local, regional, and national hazardous waste regulations.[1][4][9] Do not pour waste down the drain.[4][6]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_fume_hood Verify Fume Hood prep_emergency Locate Safety Shower/ Eyewash prep_fume_hood->prep_emergency prep_ppe Don Full PPE prep_emergency->prep_ppe handle_weigh Weigh & Transfer prep_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_surface Decontaminate Work Surface handle_dissolve->cleanup_surface cleanup_ppe Properly Remove PPE cleanup_surface->cleanup_ppe dispose_waste Collect in Hazardous Waste Container cleanup_surface->dispose_waste Contaminated Materials cleanup_wash Wash Hands cleanup_ppe->cleanup_wash dispose_final Dispose per EHS Regulations dispose_waste->dispose_final

Caption: Workflow for safely handling this compound.

Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing and wash it before reuse.[1][4] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air.[2][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4][11] Never give anything by mouth to an unconscious person.[6][11] Seek immediate medical attention.[4]

  • Minor Spills (in fume hood): Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it into a sealed container for hazardous waste disposal.[2][6]

  • Major Spills: Evacuate the area immediately.[4][10] Alert others and notify your institution's emergency response team.[10]

References

  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. (n.d.). Cole-Parmer. Retrieved January 11, 2026, from [Link]

  • tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • tert-Butyl 4-formylpiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. Retrieved January 11, 2026, from [Link]

  • Safety Data Sheet - tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride. (2024, November 1). Angene Chemical. Retrieved January 11, 2026, from [Link]

  • PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet. (n.d.). Loba Chemie. Retrieved January 11, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.